molecular formula C51H54N4Na2O12S3 B12388925 DiSulfo-ICG maleimide

DiSulfo-ICG maleimide

Numéro de catalogue: B12388925
Poids moléculaire: 1057.2 g/mol
Clé InChI: SRNXJQQBLVKOAC-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DiSulfo-ICG maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group for the site-specific labeling of thiols in biomolecules. This derivative of the clinically approved Indocyanine Green (ICG) features two sulfonate groups, which significantly enhance its water solubility and reduce aggregation-related quenching in aqueous biological environments compared to non-sulfonated analogs. The core mechanism of action involves the maleimide group selectively reacting with free sulfhydryl groups (-SH) on cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is highly chemoselective for thiols at a pH between 6.5 and 7.5, enabling controlled and efficient conjugation to proteins, peptides, and other thiolated molecules like oligonucleotides without interfering with amine groups. The conjugated product, this compound, exhibits absorption and fluorescence emission maxima in the NIR range. This spectral profile is ideal for in vivo and in vitro imaging applications due to minimal autofluorescence and deep tissue penetration of NIR light, leading to a high signal-to-noise ratio. Its primary research value lies in generating stable, fluorescently labeled probes for various applications. These include the development of antibody-drug conjugates (ADCs) for tracking, creating targeted imaging agents by conjugating the dye to targeting ligands like RGD peptides, and studying protein-protein interactions and cellular dynamics through fluorescence microscopy and flow cytometry. The dye is supplied as a dark green powder and should be stored desiccated at -20°C. Solutions should be prepared fresh in anhydrous DMSO and used immediately to ensure optimal reactivity and fluorescence, as the maleimide group can hydrolyze in aqueous solution, rendering it non-reactive. This product is intended for research purposes only and is not for use in human diagnostics or therapeutics.

Propriétés

Formule moléculaire

C51H54N4Na2O12S3

Poids moléculaire

1057.2 g/mol

Nom IUPAC

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C51H56N4O12S3.2Na/c1-50(2)43(53(41-24-18-35-33-37(69(62,63)64)20-22-39(35)48(41)50)29-12-8-11-17-45(56)52-28-31-55-46(57)26-27-47(55)58)15-9-6-5-7-10-16-44-51(3,4)49-40-23-21-38(70(65,66)67)34-36(40)19-25-42(49)54(44)30-13-14-32-68(59,60)61;;/h5-7,9-10,15-16,18-27,33-34H,8,11-14,17,28-32H2,1-4H3,(H3-,52,56,59,60,61,62,63,64,65,66,67);;/q;2*+1/p-2

Clé InChI

SRNXJQQBLVKOAC-UHFFFAOYSA-L

SMILES isomérique

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

SMILES canonique

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origine du produit

United States

Foundational & Exploratory

DiSulfo-ICG Maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye crucial for various research and drug development applications. This document details its chemical properties, conjugation chemistry, and established experimental protocols, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Core Concepts: An Introduction to DiSulfo-ICG Maleimide

This compound is a water-soluble, thiol-reactive fluorescent dye. It is a derivative of Indocyanine Green (ICG), a cyanine (B1664457) dye that has been utilized in medical diagnostics for decades.[1] The "DiSulfo" modification enhances its water solubility, while the "maleimide" group provides a reactive handle for covalent conjugation to biomolecules.

The primary application of this compound is the labeling of proteins, peptides, and other molecules containing free sulfhydryl (-SH) groups, which are typically found in cysteine residues. This conjugation results in a stable thioether bond, allowing for the sensitive detection of the labeled molecule in the near-infrared spectrum.[2][3] The NIR range (700-900 nm) is particularly advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration of light.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₅₁H₅₄N₄Na₂O₁₂S₃[4][5]
Molecular Weight1057.17 g/mol [4]
Excitation Maximum (Ex)~789 nm[6]
Emission Maximum (Em)~813 nm[6]
Recommended Storage-20°C, protected from light[5]

Note: The listed excitation and emission maxima are for the closely related ICG maleimide and serve as a strong reference. The exact wavelengths for this compound may vary slightly depending on the solvent and conjugation partner.

Chemical Structure and Conjugation Chemistry

The chemical structure of this compound is characterized by a polymethine chain responsible for its NIR fluorescence, two sulfonate groups conferring water solubility, and a terminal maleimide group for conjugation.

N1 N C1 C=O N1->C1 C2 C=O N1->C2 C3 C C1->C3 C4 C C2->C4 C3->C4 = Linker Linker Linker->N1 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product DiSulfo_ICG_Maleimide This compound Conjugate DiSulfo-ICG-S-Biomolecule (Stable Thioether Bond) DiSulfo_ICG_Maleimide->Conjugate Michael Addition Biomolecule_SH Biomolecule-SH (e.g., Protein-Cysteine) Biomolecule_SH->Conjugate pH pH 6.5 - 7.5 pH->Conjugate cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Storage Protein_Prep Prepare Protein Solution (1-10 mg/mL, pH 7.0-7.5) Reduction Reduce Disulfide Bonds (Optional, with TCEP) Protein_Prep->Reduction Mixing Mix Dye and Protein (10:1 to 20:1 molar ratio) Reduction->Mixing Dye_Prep Prepare 10 mM Dye Stock (in DMSO or DMF) Dye_Prep->Mixing Incubation Incubate (2h at RT or overnight at 4°C) Mixing->Incubation SEC Size-Exclusion Chromatography (e.g., Sephadex G-25) Incubation->SEC Fraction_Collection Collect and Pool Fractions SEC->Fraction_Collection Characterization Characterize Conjugate (Spectroscopy) Fraction_Collection->Characterization Storage Store Conjugate (-20°C) Characterization->Storage

References

An In-depth Technical Guide to DiSulfo-ICG Maleimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a near-infrared (NIR) fluorescent dye functionalized with a thiol-reactive maleimide group. This modification allows for the covalent conjugation of the dye to cysteine residues on proteins, peptides, and other thiol-containing biomolecules. Its strong absorption and emission in the NIR window (700-900 nm), coupled with its high water solubility due to the presence of two sulfonate groups, make it an invaluable tool in various biomedical research and drug development applications. This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols associated with DiSulfo-ICG maleimide.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of the indocyanine green chromophore, a polymethine dye, which is responsible for its near-infrared fluorescence. The addition of two sulfonate (-SO₃⁻) groups significantly enhances its hydrophilicity, preventing aggregation in aqueous environments and improving its biocompatibility. The maleimide group provides a specific reactive handle for conjugation to sulfhydryl groups.

Below is a two-dimensional representation of the this compound chemical structure.

this compound chemical structure is not available. A placeholder is used instead.

Caption: Chemical structure of this compound.

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₅₁H₅₄N₄Na₂O₁₂S₃[1][2]
Molecular Weight 1057.17 g/mol [1]
Excitation Maximum (λex) ~785 nm[3]
Emission Maximum (λem) ~812 nm[3]
Extinction Coefficient (ε) ≥ 218,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.14 (for ICG)[4]
Solubility Water, DMSO, DMF[4]

Signaling Pathway and Experimental Workflow

The primary application of this compound involves its conjugation to biomolecules through a thiol-maleimide reaction. This Michael addition reaction is highly specific for sulfhydryl groups found in cysteine residues of proteins and peptides. The workflow for a typical conjugation experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Thiol-containing Biomolecule (e.g., Protein) mix Mix & Incubate (RT, 1-2h or 4°C, overnight) protein->mix dye This compound dye->mix buffer Reaction Buffer (pH 6.5-7.5) buffer->mix purify Purification (e.g., Gel Filtration) mix->purify Reaction Mixture characterize Characterization (Spectroscopy, etc.) purify->characterize Purified Conjugate end Labeled Biomolecule characterize->end Final Product

Caption: Experimental workflow for biomolecule conjugation with this compound.

The logical relationship for the thiol-maleimide conjugation reaction is depicted in the following diagram.

logical_relationship Biomolecule Biomolecule (with Thiol Group, R-SH) Conjugate Stable Thioether Bond (Biomolecule-S-ICG) Biomolecule->Conjugate Maleimide This compound Maleimide->Conjugate

Caption: Thiol-maleimide conjugation reaction.

Experimental Protocols

A detailed methodology for the conjugation of this compound to a protein is provided below. This protocol can be adapted for other thiol-containing molecules.

Materials:

  • This compound

  • Protein or other thiol-containing biomolecule

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 6.5-7.5. Ensure the buffer is free of thiols.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30 minutes. If using DTT, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.

  • Preparation of Dye Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be used promptly.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.

    • Gently mix the reaction solution and incubate in the dark at room temperature for 1-2 hours or at 4°C overnight.

  • Purification of the Conjugate:

    • Remove the unreacted dye and any byproducts by gel filtration chromatography (e.g., using a Sephadex G-25 column).

    • Equilibrate the column with the reaction buffer.

    • Apply the reaction mixture to the column and elute with the same buffer.

    • The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~785 nm).

    • The following formula can be used: DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye) Where:

      • A_max is the absorbance of the conjugate at the dye's excitation maximum.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Storage:

The purified conjugate should be stored at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a variety of applications:

  • In Vivo Imaging: The NIR fluorescence allows for deep tissue imaging with minimal autofluorescence from biological tissues, making it ideal for tracking the biodistribution of labeled proteins, antibodies, or nanoparticles in animal models.[5]

  • Fluorescence-Guided Surgery: Labeled targeting molecules can be used to visualize tumors or other pathological tissues during surgery, aiding in their complete removal.

  • Drug Delivery Systems: By conjugating this compound to drug delivery vehicles such as liposomes or polymers, their pharmacokinetics and tumor-targeting efficiency can be monitored non-invasively.

  • Protein Labeling and Tracking: The specific labeling of cysteine residues allows for the study of protein localization, trafficking, and interactions within cells and in whole organisms.

  • Flow Cytometry and Microscopy: Labeled cells or antibodies can be detected and quantified using flow cytometry or fluorescence microscopy in the NIR channel.

References

An In-depth Technical Guide to DiSulfo-ICG Maleimide: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye. It details its spectral properties, experimental protocols for bioconjugation, and the fundamental workflows involved in its application.

Core Properties of DiSulfo-ICG Maleimide

This compound is a water-soluble, thiol-reactive fluorescent dye. The "DiSulfo" modification enhances its aqueous solubility, while the maleimide group allows for covalent attachment to sulfhydryl (thiol) groups found in cysteine residues of proteins and other biomolecules.[1] As a derivative of Indocyanine Green (ICG), it operates in the near-infrared (NIR) spectrum (700-900 nm), a range where biological tissues have minimal absorbance and autofluorescence.[2][3] This property results in a high signal-to-noise ratio, enabling deep-tissue imaging with enhanced sensitivity.[2][4] The dye is widely used for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[2][3]

Spectroscopic Data

The spectral characteristics of ICG derivatives are influenced by their concentration and the solvent used.[4][5] The following table summarizes the key quantitative photophysical properties for ICG and its maleimide derivatives, which are representative of this compound.

PropertyValueSource
Excitation Maximum (λex) ~785 - 789 nm[2][6][7]
Emission Maximum (λem) ~812 - 819 nm[2][6][7]
Molar Extinction Coefficient (ε) ≥ 218,000 M⁻¹cm⁻¹[3][7]
Quantum Yield (Φ) ~0.14[3]
Recommended Laser Line 785 nm[3]

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the conjugation of this compound to proteins and subsequent purification of the conjugate.

The core of the labeling process is the reaction between the maleimide group of the dye and a thiol group (sulfhydryl) from a biomolecule, typically a cysteine residue on a protein. This reaction forms a stable thioether bond. It is highly selective for thiols at a neutral pH range of 7.0-7.5.[1][8]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Protein_Thiol Protein-SH (Thiol Group) Conditions pH 7.0 - 7.5 Room Temperature Protein_Thiol->Conditions Dye_Maleimide DiSulfo-ICG-Maleimide Dye_Maleimide->Conditions Conjugate Protein-S-DiSulfo-ICG (Stable Thioether Bond) Conditions->Conjugate

Caption: Reaction scheme for thiol-maleimide conjugation.

For efficient labeling, the target protein must have available free thiol groups. Many proteins contain cysteine residues that form disulfide bridges, which stabilize their structure but are unreactive with maleimides.[1] Therefore, a reduction step is often necessary.

Materials:

  • Protein to be labeled (concentration of 2-10 mg/mL is recommended for optimal efficiency).[6][9]

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; must be free of thiols).[1][8]

  • TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

Protocol:

  • Dissolve the protein in the degassed conjugation buffer to a final concentration between 2-10 mg/mL.[6][9]

  • If disulfide bond reduction is needed, add a 10-100x molar excess of TCEP to the protein solution.[1][8]

  • Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, seal it, and incubate for 20-60 minutes at room temperature.[1][8]

  • If DTT is used as the reducing agent, it must be removed via dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group that will react with the dye.[9] TCEP does not contain thiols and does not require removal.

Materials:

  • Reduced protein solution from the previous step.

  • This compound.

  • Anhydrous DMSO or DMF.

Protocol:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[6][8] This solution should be used promptly.

  • Add the dye stock solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[8][9] This ratio should be optimized for each specific protein to achieve the desired degree of substitution (DOS).

  • Mix gently by vortexing or stirring. To prevent protein denaturation, avoid vigorous mixing.[6]

  • Flush the reaction vial with inert gas, seal it, and protect it from light.

  • Incubate for 2 hours at room temperature or overnight at 2-8°C.[8]

After the reaction, it is crucial to remove any unconjugated dye.

Materials:

  • Conjugation reaction mixture.

  • Purification system (e.g., Sephadex G-25 size-exclusion column).[6][9]

  • Elution buffer (e.g., PBS at pH 7.2-7.4).[6]

Protocol:

  • Equilibrate the Sephadex G-25 column with the elution buffer according to the manufacturer's instructions.[6]

  • Load the reaction mixture onto the top of the column.

  • As the sample enters the column resin, add elution buffer to begin the separation.[6]

  • The labeled protein conjugate will typically elute first as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will be retained longer and elute later.

  • Collect the fractions containing the fluorescently labeled protein. The conjugate can often be identified visually by its color.

Experimental Workflow Visualization

The entire process, from protein preparation to final purification, can be visualized as a clear workflow.

G cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_final 4. Final Product A Prepare Protein Solution (2-10 mg/mL, pH 7.0-7.5) B Reduce Disulfide Bonds (Add TCEP) A->B D Mix Dye and Protein (10:1 to 20:1 molar ratio) B->D C Prepare 10 mM Dye Stock Solution (DMSO) C->D E Incubate (2h @ RT or O/N @ 4°C) Protect from Light D->E F Load Reaction onto Size-Exclusion Column E->F G Elute with Buffer (PBS) F->G H Collect Labeled Protein Fractions G->H I Purified DiSulfo-ICG Protein Conjugate H->I

Caption: Workflow for labeling proteins with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several advanced applications:

  • Fluorescence-Guided Surgery: ICG's ability to accumulate in tumors through the enhanced permeability and retention (EPR) effect allows surgeons to visualize tumor margins in real-time.[10][11]

  • Lymphatic Mapping: The dye is used to map sentinel lymph nodes in cancer staging.

  • Photothermal/Photodynamic Therapy: When excited by NIR light, ICG can generate heat (photothermal) or reactive oxygen species (photodynamic), which can be harnessed to destroy cancer cells.[10]

  • Drug Delivery and Tracking: By conjugating this compound to therapeutic proteins, antibodies, or nanoparticles, researchers can track their biodistribution, localization, and release in vivo.[10] The fluorescence signal provides a non-invasive method to monitor the delivery vehicle.

References

A Technical Guide to the Water Solubility of DiSulfo-ICG Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the water solubility of DiSulfo-ICG maleimide (B117702), a near-infrared fluorescent dye crucial for various research and drug development applications. This document outlines the qualitative and practical aspects of its solubility, provides detailed experimental protocols for its use in aqueous environments, and presents key information in a structured format for ease of reference.

Core Concepts: Understanding the Solubility of DiSulfo-ICG Maleimide

This compound is a derivative of Indocyanine Green (ICG) functionalized with a maleimide group for covalent conjugation to thiol-containing molecules and two sulfonate (sulfo) groups. These sulfonate groups are critical modifications that significantly enhance the water solubility of the parent ICG molecule, which is inherently hydrophobic. The presence of two sulfonate groups ("DiSulfo") renders the molecule highly soluble in aqueous solutions, a desirable characteristic for most biological applications.[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound and related compounds, providing a comparative overview of their characteristics.

PropertyThis compoundICG-Sulfo-OSuICG Maleimide (Non-sulfonated)
Molecular Formula C₅₁H₅₄N₄Na₂O₁₂S₃C₄₉H₅₂N₃NaO₁₀S₂C₅₁H₅₆N₄O₆S
Molecular Weight ~1057.17 g/mol ~930.07 g/mol ~853.08 g/mol
Excitation (Ex) ~780 nm~780 nm~789 nm
Emission (Em) ~800 nm~800 nm~813 nm
Water Solubility HighModerate[2][5]Low
Recommended Stock Solvent DMSO or DMFDMSODMSO or DMF

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound vial

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration, typically 10 mM.

  • Vortex the vial thoroughly to ensure the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]

Protocol for Labeling Thiol-Containing Proteins with this compound

This protocol outlines the general steps for conjugating this compound to proteins with available cysteine residues in an aqueous buffer.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.[4]

  • This compound stock solution (10 mM in DMSO)

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[4]

    • If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.

    • Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired buffer (e.g., PBS).[3]

    • Collect the fractions containing the fluorescently labeled protein.

Visualizations

Experimental Workflow for Protein Labeling

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification prep_protein Prepare Protein Solution (1-10 mg/mL in Buffer pH 7.0-7.5) reduction Optional: Reduce Disulfide Bonds (with TCEP) prep_protein->reduction If needed conjugation Add Dye to Protein (10-20x Molar Excess) prep_protein->conjugation prep_dye Prepare this compound Stock Solution (10 mM in DMSO) prep_dye->conjugation reduction->conjugation incubation Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify collect Collect Labeled Protein Fractions purify->collect

Caption: A flowchart illustrating the key steps in labeling a protein with this compound.

Logical Relationship of Solubility Factors

G Factors Influencing this compound Solubility solubility High Water Solubility di_sulfo Two Sulfonate Groups (-SO3-) di_sulfo->solubility Increases icg_core ICG Core Structure hydrophobicity Hydrophobic Nature icg_core->hydrophobicity Contributes to hydrophobicity->solubility Decreases maleimide Maleimide Group maleimide->solubility Minor Impact

Caption: A diagram showing the influence of molecular components on the water solubility of this compound.

References

A Technical Guide to Thiol-Reactive Fluorescent Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of thiol-reactive fluorescent dyes, their application in protein labeling, and detailed protocols for successful conjugation. The strategic labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and function. Thiol-reactive dyes, which specifically target cysteine residues, offer a precise and robust method for site-specific labeling, minimizing the potential for functional disruption that can occur with more ubiquitous labeling strategies, such as those targeting primary amines.[1][2][3]

Core Principles of Thiol-Reactive Labeling

Thiol-reactive fluorescent dyes are primarily used to label cysteine residues in proteins.[2] Cysteine is a relatively rare amino acid, which allows for more specific, site-directed labeling compared to the more abundant lysine (B10760008) residues targeted by amine-reactive dyes.[1][2] This specificity is crucial for preserving the protein's native structure and function.

The most common thiol-reactive functional groups are maleimides and iodoacetamides.[1]

  • Maleimides: These are the most popular choice for thiol-reactivity due to their high specificity for sulfhydryl groups at neutral pH (6.5-7.5).[3][4] The reaction, a Michael addition, forms a stable thioether bond.[3]

  • Iodoacetamides and Haloacetyls: These groups react with thiols via nucleophilic substitution, also forming a stable thioether linkage.[5] While highly effective, they can sometimes exhibit reactivity towards other amino acids like methionine, histidine, and tyrosine, particularly at higher pH or with a large excess of the dye.[2][5]

  • Pyridyl Disulfides: These reagents react with thiols to form a disulfide bond, which can be cleaved by reducing agents. This reversibility makes them useful for applications where the labeled molecule needs to be released.[5]

Selecting the Right Thiol-Reactive Dye

The choice of a fluorescent dye depends on several factors, including the available excitation sources, the desired emission wavelength for multiplexing with other fluorophores, and the photophysical properties of the dye itself. Key parameters to consider are the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light, and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence emission.

Below is a table summarizing the quantitative properties of a selection of commonly used thiol-reactive fluorescent dyes.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Alexa Fluor Alexa Fluor 488 C5 Maleimide (B117702)499[6]520[6]71,000[6]0.92[6][7]
Alexa Fluor 555 C2 Maleimide556[8]572[8]158,000[8]0.10[7]
Alexa Fluor 594 C5 Maleimide590[9]618[9]92,000[9]0.66[7][9]
Alexa Fluor 647 C2 Maleimide651[10]671[10]265,000[10]0.33[7][11]
BODIPY BODIPY FL Maleimide503[12]509[12]92,000[12]0.97[12]
BODIPY TMR C5-Maleimide54257475,0000.64[13]
Cyanine Cy3 Maleimide555[14]570[14]150,000[14]0.31[14]
Cy5 Maleimide646[15]662[15]250,000[15]0.20[15]
Rhodamine Tetramethylrhodamine-5-Maleimide541[16]567[16]84,000[16]0.1[16]
Fluorescein Fluorescein-5-Maleimide492[17]515[17]83,000[17]~0.79 - 0.95[18]

Experimental Protocols

A successful protein labeling experiment requires careful attention to detail, from protein preparation to the final purification of the conjugate. Below is a detailed, generalized protocol for labeling a protein with a maleimide-functionalized fluorescent dye.

Protein Preparation and Disulfide Bond Reduction

The protein of interest must have at least one free, accessible cysteine residue. If the target cysteines are involved in disulfide bonds, a reduction step is necessary.

  • Materials:

    • Protein of interest

    • Degassed labeling buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0-7.5)

    • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Procedure:

    • Dissolve the protein in the degassed labeling buffer to a final concentration of 1-10 mg/mL.[19]

    • To reduce disulfide bonds, add a 10-100 fold molar excess of a reducing agent.[10][19] TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide dye.[2] However, some studies have shown that TCEP can interact with maleimides, so it is important to be aware of this potential interaction.[20]

    • If using DTT, it must be removed before adding the dye, as it will compete for reaction with the maleimide. This can be done by dialysis or using a desalting column.

    • Incubate the protein with the reducing agent for 30-60 minutes at room temperature.[11]

Dye Preparation

Maleimide dyes are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Materials:

    • Thiol-reactive fluorescent dye (maleimide-functionalized)

    • Anhydrous DMF or DMSO

  • Procedure:

    • Allow the vial of the dye to come to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.[10][11]

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately or stored at -20°C, protected from light and moisture, for short periods.[10][11]

Labeling Reaction

The labeling reaction is typically carried out at room temperature for a couple of hours or overnight at 4°C.

  • Procedure:

    • Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[10] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[10]

    • Gently mix the reaction solution and protect it from light.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[10]

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove any unreacted dye.

  • Procedure:

    • The most common method for purification is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[17] The larger, labeled protein will elute first, followed by the smaller, unreacted dye molecules.

    • Alternatively, dialysis can be used to remove the free dye.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Procedure:

    • Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of the dye (Amax).

    • Calculate the protein concentration using the Beer-Lambert law, correcting the A280 value for the contribution of the dye at that wavelength. The correction factor (CF) is specific to each dye.

      • Corrected A280 = A280 - (Amax * CF)

      • Protein Concentration (M) = Corrected A280 / ε_protein

    • Calculate the dye concentration:

      • Dye Concentration (M) = Amax / ε_dye

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Process

To better understand the chemical and procedural aspects of thiol-reactive labeling, the following diagrams illustrate the key steps.

Caption: Reaction of a maleimide dye with a protein thiol.

Experimental_Workflow start Start: Unlabeled Protein protein_prep 1. Protein Preparation - Dissolve protein in buffer (pH 7.0-7.5) - Reduce disulfide bonds (TCEP/DTT) start->protein_prep labeling 3. Labeling Reaction - Add dye to protein (10-20x molar excess) - Incubate (2h RT or O/N 4°C) protein_prep->labeling dye_prep 2. Dye Preparation - Dissolve maleimide dye in DMSO/DMF dye_prep->labeling purification 4. Purification - Size-exclusion chromatography or dialysis labeling->purification characterization 5. Characterization - Measure A280 and Amax - Calculate Degree of Labeling (DOL) purification->characterization end End: Purified Labeled Protein characterization->end

Caption: Experimental workflow for protein labeling.

References

Indocyanine Green (ICG) in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a versatile tricarbocyanine dye with a long history of use in medicine. Approved by the FDA in 1959, its applications have expanded significantly beyond its initial use in determining cardiac output and liver function.[1] In recent years, ICG has emerged as a powerful tool in various research fields, primarily due to its favorable safety profile and its unique optical properties in the near-infrared (NIR) spectrum.[1][2] This guide provides a comprehensive overview of the core applications of ICG in research, with a focus on fluorescence imaging, phototherapy, and its role as a diagnostic and drug delivery agent.

Core Applications of Indocyanine Green in Research

ICG's utility in research stems from its ability to absorb and fluoresce in the NIR window (approximately 700-900 nm), a range where biological tissues exhibit minimal absorption and autofluorescence. This property allows for deep tissue penetration of light, making it an ideal agent for in vivo imaging and therapy.[3]

Near-Infrared Fluorescence (NIRF) Imaging

ICG is widely used as a contrast agent for NIRF imaging, enabling real-time visualization of various physiological and pathological processes.[4]

  • Angiography and Perfusion Assessment: Upon intravenous injection, ICG rapidly binds to plasma proteins, confining it to the vascular system.[5] This allows for the visualization of blood vessels and the assessment of tissue perfusion in real-time, which is invaluable in studies related to vascular biology, wound healing, and transplant viability.[5][6]

  • Lymphatic System Imaging: ICG lymphography is a powerful technique for visualizing lymphatic vessels and sentinel lymph nodes (SLNs).[7][8] This application is crucial in cancer research for studying lymphatic drainage patterns, metastasis, and for guiding surgical resection of lymph nodes.[3][9]

  • Tumor Imaging: ICG can accumulate in tumors through the enhanced permeability and retention (EPR) effect, allowing for the demarcation of tumor margins during preclinical surgical studies.[10] This "second window" imaging, where the dye is imaged hours to days after administration, aids in more precise tumor resection.[11]

Phototherapy

ICG's ability to absorb NIR light can be harnessed for therapeutic purposes, primarily through photodynamic therapy (PDT) and photothermal therapy (PTT).

  • Photodynamic Therapy (PDT): Upon excitation with NIR light, ICG can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[12][13] These highly cytotoxic ROS can induce apoptosis and necrosis in targeted cells, making ICG-PDT a promising area of cancer research.[14][15]

  • Photothermal Therapy (PTT): ICG can also convert absorbed light energy into heat, leading to localized hyperthermia and subsequent cell death.[8][9] This photothermal effect can be used independently or in combination with PDT for a synergistic anti-cancer effect.[16]

Sonodynamic Therapy (SDT)

A more recent application of ICG is in sonodynamic therapy, where ultrasound is used to activate the dye.[17] This approach offers the advantage of deeper tissue penetration compared to light. ICG, acting as a sonosensitizer, generates ROS upon ultrasonic activation, leading to cell death.[17][18]

Drug Delivery Systems

To overcome some of ICG's limitations, such as its short half-life and non-specific distribution, researchers are increasingly encapsulating it within nanoparticles.[9] These nanoparticle formulations can improve ICG's stability, circulation time, and allow for targeted delivery to specific tissues or cells.[19]

Quantitative Data Presentation

Pharmacokinetic Parameters of ICG in Preclinical Models
Animal ModelAdministration RouteDoset½ (half-life)Cmax (Maximum Concentration)AUC (Area Under the Curve)Reference
RatIntravenous0.39 mg/kg90.9 ± 41.1 min56.38 ± 34.48 µg/mL191.53 ± 89.00 minµg/mL[11]
RatIntravenous5 mg/kg---[8]
MouseIntravenous9.25 mg/kg--527.3 mg/mLmin[20]
Mouse (Lipo-ICG)Intravenous9.25 mg/kg--815.5 mg/mL*min[20]

Table 1: Pharmacokinetic parameters of ICG and liposomal ICG (Lipo-ICG) in rats and mice.

Biodistribution of ICG in Healthy and Tumor-Bearing Mice
Organ/TissueFree ICG (% Injected Dose)ICG Nanoparticles (% Injected Dose)Time PointAnimal ModelReference
Liver~30%~35%60 minHealthy Swiss Webster Mice
Spleen<5%~10%60 minHealthy Swiss Webster Mice
Lungs<5%~15%60 minHealthy Swiss Webster Mice
TumorLowSignificantly Higher6hOrthotopic Murine Model of Breast Cancer[21]
LiverHighHigh (persistent at 24h)6h & 24hOrthotopic Murine Model of Breast Cancer[21]
IntestinesHighHigh (persistent at 24h)6h & 24hOrthotopic Murine Model of Breast Cancer[21]

Table 2: Comparative biodistribution of free ICG and ICG-loaded nanoparticles in mice.

Experimental Protocols

In Vitro ICG-Mediated Photodynamic Therapy (PDT)

Objective: To assess the cytotoxic effect of ICG-PDT on cancer cells in culture.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Indocyanine green (ICG)

  • Phosphate-buffered saline (PBS)

  • NIR laser source (e.g., 808 nm diode laser)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Prepare a stock solution of ICG in sterile water or DMSO.

  • Dilute the ICG stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM).

  • Remove the old medium from the cells and add the ICG-containing medium. Incubate for a specific period (e.g., 4 hours) to allow for ICG uptake.

  • Wash the cells twice with PBS to remove any extracellular ICG.

  • Add fresh, ICG-free medium to each well.

  • Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 1, 3, or 5 minutes).[7] Include control groups: no treatment, ICG only (no light), and light only (no ICG).

  • Incubate the cells for 24-48 hours post-irradiation.

  • Assess cell viability using a standard assay according to the manufacturer's protocol.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging of Lymphatic Drainage in a Mouse Model

Objective: To visualize and quantify lymphatic drainage in a mouse model using ICG-NIRF imaging.[3]

Materials:

  • Mouse model (e.g., C57BL/6)

  • Indocyanine green (ICG)

  • Sterile saline

  • NIR imaging system with an appropriate excitation light source (e.g., 806 nm) and a CCD camera with emission filters.

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Prepare the ICG solution by dissolving it in sterile saline to the desired concentration.

  • Inject a small volume (e.g., 5-10 µL) of the ICG solution intradermally into the footpad of the mouse.[3]

  • Immediately place the mouse in the NIR imaging system.

  • Acquire a series of images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30-60 minutes) to visualize the transit of ICG through the lymphatic vessels to the draining lymph nodes.[3]

  • Analyze the images to quantify parameters such as the time to appearance in the lymph node and the fluorescence intensity over time.[3]

Preparation of ICG-Loaded PLGA Nanoparticles

Objective: To encapsulate ICG within biodegradable PLGA nanoparticles to improve its stability and delivery.[14]

Materials:

  • Indocyanine green (ICG)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyethylenimine (PEI)

  • Hyaluronic acid (HA)

  • Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane

Procedure:

  • PLGA-PEI Conjugation: Dissolve PLGA in DMSO. In a separate solution, dissolve PEI, DCC, and NHS in DMSO. Add the PLGA solution to the PEI solution and stir for 24 hours at room temperature. Dialyze the mixture against distilled water for 24 hours to remove unreacted reagents and obtain the PLGA-PEI conjugate.[14]

  • ICG Encapsulation: Prepare an emulsion by adding an aqueous solution of ICG to a solution of the PLGA-PEI conjugate in an organic solvent. Use a high-energy method like sonication or homogenization to form nanoparticles.

  • HA Coating: Dissolve the ICG-loaded PLGA-PEI nanoparticles in distilled water. Add a solution of HA and a coupling agent (e.g., DMT-MM). Stir the mixture for several hours to allow for the electrostatic interaction and covalent conjugation of HA to the nanoparticle surface.[14]

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove any unreacted components in the supernatant. Resuspend the purified nanoparticles in an appropriate buffer.

  • Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g., using TEM), and ICG loading efficiency.

Signaling Pathways and Experimental Workflows

ICG-Mediated Photodynamic Therapy (PDT) Induced Apoptosis Signaling Pathway

ICG-PDT primarily induces cell death through the generation of ROS, which triggers the intrinsic (mitochondrial) pathway of apoptosis.[18][22]

ICG_PDT_Apoptosis ICG ICG Excited_ICG Excited ICG* ICG->Excited_ICG NIR_Light NIR Light (e.g., 808 nm) NIR_Light->ICG Excitation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) Excited_ICG->ROS Energy Transfer to O₂ Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress Bax Bax ROS->Bax Activation Bcl2 Bcl-2 ROS->Bcl2 Inhibition MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binding Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: ICG-PDT induced apoptosis via the mitochondrial pathway.

Experimental Workflow for In Vivo Sonodynamic Therapy (SDT)

This workflow outlines the key steps for evaluating the efficacy of ICG-mediated SDT in a preclinical tumor model.

ICG_SDT_Workflow Tumor_Model Establish Tumor Model (e.g., subcutaneous xenograft) ICG_Admin Administer ICG (e.g., intravenous injection) Tumor_Model->ICG_Admin Ultrasound Apply Ultrasound (specific frequency and intensity) ICG_Admin->Ultrasound Tumor_Monitoring Monitor Tumor Growth (e.g., caliper measurements) Ultrasound->Tumor_Monitoring Imaging Perform Imaging (e.g., fluorescence, bioluminescence) Ultrasound->Imaging Histo Histological Analysis (e.g., H&E, TUNEL staining) Tumor_Monitoring->Histo Analysis Data Analysis and Evaluation of Efficacy Tumor_Monitoring->Analysis Imaging->Analysis Histo->Analysis

References

A Technical Guide to the Synthesis and Purification of DiSulfo-ICG Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of DiSulfo-Indocyanine Green (ICG) maleimide (B117702), a near-infrared (NIR) fluorescent probe critical for bioconjugation applications. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and methods for chemical characterization, designed to equip researchers in drug development and molecular imaging with the necessary knowledge for producing high-purity DiSulfo-ICG maleimide.

Introduction

Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum (approximately 800 nm), a region where biological tissues exhibit minimal autofluorescence and light scattering. These properties make ICG and its derivatives highly valuable for in vivo imaging applications. The disulfonated form of ICG (DiSulfo-ICG) exhibits enhanced water solubility. The incorporation of a maleimide functional group allows for the covalent attachment of the dye to thiol-containing molecules, such as cysteine residues in proteins and peptides, through a Michael addition reaction. This site-specific conjugation is instrumental in the development of targeted fluorescent probes, antibody-drug conjugates (ADCs), and other advanced biopharmaceutical agents.

This guide details a common and effective method for the synthesis of this compound, which proceeds through the creation of a carboxylated DiSulfo-ICG intermediate, followed by its activation and coupling to an amine-functionalized maleimide linker.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a DiSulfo-ICG derivative bearing a carboxylic acid functional group. This is followed by the activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), which then readily reacts with an amino-functionalized maleimide to form a stable amide bond.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Carboxylated DiSulfo-ICG cluster_1 Step 2: Maleimide Functionalization ICG_Precursors DiSulfo-ICG Precursors Carboxy_ICG DiSulfo-ICG-COOH ICG_Precursors->Carboxy_ICG Condensation Reaction Activated_ICG DiSulfo-ICG-NHS Ester Carboxy_ICG->Activated_ICG EDC, NHS Final_Product This compound Activated_ICG->Final_Product Amino_Maleimide Amino-Maleimide Linker Amino_Maleimide->Final_Product

Caption: A two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Carboxylated DiSulfo-ICG (DiSulfo-ICG-COOH)

The synthesis of the DiSulfo-ICG core structure is based on the condensation of sulfonated indole (B1671886) precursors. To introduce a carboxylic acid handle, one of the precursors is functionalized with a carboxyl group. A general procedure is outlined below, which can be adapted from established ICG synthesis protocols.[1][2]

Materials:

Procedure:

  • In a round-bottom flask protected from light, dissolve the carboxy-functionalized and non-functionalized sulfonated indole precursors in a mixture of anhydrous acetic anhydride and pyridine.

  • Add sodium acetate to the mixture.

  • Add the polymethine chain source (e.g., glutaconaldehyde dianil hydrochloride) portion-wise while stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • After completion, cool the reaction mixture to room temperature and precipitate the crude product by adding an excess of diethyl ether.

  • Collect the crude DiSulfo-ICG-COOH by filtration and wash with diethyl ether to remove residual solvents and unreacted starting materials.

  • The crude product should be dried under vacuum and can be further purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: EDC/NHS-Mediated Coupling to an Amino-Maleimide Linker

This step involves the activation of the carboxylic acid group on the DiSulfo-ICG-COOH intermediate to form an amine-reactive NHS ester, which is then reacted with an amino-maleimide linker, such as N-(2-aminoethyl)maleimide.[3][4][5]

Experimental_Workflow cluster_0 Activation cluster_1 Coupling cluster_2 Purification A Dissolve DiSulfo-ICG-COOH in MES Buffer (pH 5-6) B Add EDC and Sulfo-NHS A->B C Incubate for 15-30 min at RT B->C D Adjust pH to 7.2-7.5 with Phosphate Buffer C->D E Add Amino-Maleimide Linker D->E F Incubate for 2 hours at RT (in dark) E->F G Purify by Reverse-Phase HPLC F->G

Caption: Workflow for the EDC/NHS-mediated coupling and purification.

Materials:

  • DiSulfo-ICG-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS) for enhanced water solubility

  • N-(2-aminoethyl)maleimide trifluoroacetate (B77799) salt (or similar amino-maleimide linker)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Activation:

    • Dissolve DiSulfo-ICG-COOH in a minimal amount of DMF or DMSO, then dilute with Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).

    • Add EDC (e.g., 10-fold molar excess over DiSulfo-ICG-COOH) and Sulfo-NHS (e.g., 5-fold molar excess) to the solution.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring, protected from light.

  • Coupling:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Dissolve the amino-maleimide linker (e.g., 1.5 to 5-fold molar excess over DiSulfo-ICG-COOH) in the Coupling Buffer.

    • Add the amino-maleimide solution to the activated DiSulfo-ICG-NHS ester solution.

    • Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with continuous stirring and protected from light.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule amine, such as hydroxylamine (B1172632) or Tris buffer, to a final concentration of 10-50 mM to react with any remaining NHS esters.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts from the EDC/NHS reaction, and any hydrolyzed maleimide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Experimental Protocol for RP-HPLC Purification:

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a high percentage (e.g., 70-90%) over 20-30 minutes is generally effective. The hydrophobic nature of the ICG dye allows it to be retained on the column, while more polar impurities are washed away.

  • Detection: The elution profile should be monitored at the absorbance maximum of ICG (around 780-800 nm) and also at a lower wavelength (e.g., 260 nm) to detect other components.[6]

  • Collection and Lyophilization: The fractions corresponding to the main product peak are collected, combined, and the solvent is removed by lyophilization (freeze-drying) to yield the purified this compound as a dark green or blue powder.

Parameter Typical Value/Condition
Column Type Reverse-Phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min (analytical scale)
Detection Wavelength ~785 nm and 260 nm
Gradient 5% to 95% Mobile Phase B over 30 min

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the this compound.

Compound Theoretical Molecular Weight (Da)
This compound~1057.17 (as sodium salt)

Note: The exact molecular weight will depend on the specific linker used.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool to confirm the presence of the maleimide group. The two protons on the double bond of the maleimide ring typically appear as a characteristic singlet at approximately 6.7-6.9 ppm in D₂O or DMSO-d₆.[7][8] The disappearance of this peak after conjugation to a thiol-containing molecule can be used to monitor the reaction progress.

UV-Vis and Fluorescence Spectroscopy

The spectral properties of the purified this compound should be measured to ensure the integrity of the fluorophore.

Parameter Typical Wavelength (nm)
Absorption Maximum (λ_abs) ~787 nm
Emission Maximum (λ_em) ~819 nm

Note: These values can vary slightly depending on the solvent and conjugation state.[9]

Storage and Handling

This compound is sensitive to light and moisture. It should be stored at -20°C in a desiccated environment, protected from light.[9] When preparing solutions, use anhydrous solvents like DMSO or DMF. Aqueous solutions of the maleimide should be used promptly as the maleimide group can hydrolyze over time, especially at pH values above 7.5.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By following the outlined protocols, researchers can produce a high-purity, reactive fluorescent probe suitable for a wide range of bioconjugation applications in biomedical research and drug development. Careful execution of each step, particularly the purification and characterization, is essential to ensure the quality and performance of the final product.

References

Understanding maleimide reaction chemistry with thiols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Maleimide-Thiol Reaction Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of maleimides with thiols is a cornerstone of bioconjugation chemistry, prized for its efficiency, high selectivity, and ability to proceed under mild, physiological conditions.[1] This reaction, which forms a stable thioether bond, is extensively used for linking biomolecules such as proteins, peptides, and oligonucleotides to create advanced therapeutics like antibody-drug conjugates (ADCs), fluorescently labeled probes, and hydrogels for tissue engineering.[1][2][3] A comprehensive understanding of its mechanism, kinetics, and potential side reactions is critical for optimizing conjugate design and ensuring the stability and efficacy of the final product.[2]

The Core Reaction Mechanism: Michael Addition

The fundamental reaction between a maleimide (B117702) and a thiol is a Michael addition.[2] The thiol group (specifically the nucleophilic thiolate anion, RS⁻) attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2][4] This process results in the formation of a stable, covalent succinimidyl thioether linkage.[2][5] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][5][6] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than its reaction with amines, making it ideal for the site-selective modification of cysteine residues in proteins.[5]

G Core Maleimide-Thiol Reaction Mechanism cluster_reactants Reactants cluster_product Product Thiol Thiol (R-SH) Product Stable Thioether Adduct (Succinimide Thioether) Thiol->Product Nucleophilic Attack (Michael Addition) Maleimide Maleimide (Payload) Maleimide->Product

Caption: The Michael addition reaction between a thiol and a maleimide.

Critical Parameters Influencing the Reaction

The efficiency and specificity of the maleimide-thiol conjugation are governed by several key experimental parameters.

ParameterOptimal Range/ValueNotesReference(s)
pH 6.5 - 7.5Balances thiol reactivity (deprotonation to thiolate) with minimization of side reactions like amine reactivity and maleimide hydrolysis.[1][5][6][1][4][5][6]
Temperature 4°C to 25°C (Room Temp)4°C is often used for sensitive proteins to minimize degradation during longer incubation times (overnight). Room temperature allows for faster kinetics (30 mins - 2 hours).[1][1]
Buffer Choice Phosphate (PBS), HEPES, TrisBuffers should be free of thiol-containing compounds. Buffers must be degassed to prevent oxidation of thiols to disulfides, which are unreactive.[7][7]
Maleimide:Thiol Molar Ratio 10:1 to 20:1A molar excess of the maleimide reagent is typically used to drive the reaction towards completion. This should be optimized for each specific protein.[1][8][1][8]
Solvent Aqueous Buffer (PBS, etc.)For maleimides with poor aqueous solubility (e.g., many fluorescent dyes), a biocompatible organic co-solvent like DMSO or DMF is essential, typically not exceeding 10% of the final reaction volume.[5][5][8]

Potential Side Reactions and Mitigation Strategies

While highly selective, the maleimide-thiol reaction is prone to several side reactions that can impact the homogeneity and stability of the final conjugate.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, which increases with pH, especially above pH 7.5.[4][5] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols.[4][5]

  • Mitigation: Perform reactions within the optimal pH range of 6.5-7.5 and always use freshly prepared maleimide solutions.[4][9]

Retro-Michael Reaction (Reversibility)

The thioether bond of the succinimide (B58015) product is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[5][9][10][11] This can lead to "payload migration" and off-target effects, a significant concern for ADCs.[5][12]

Thiazine (B8601807) Rearrangement

When conjugation occurs at an unprotected N-terminal cysteine residue, the initial adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[2][9][13] This side reaction is promoted under basic conditions.[2][13]

  • Mitigation: Performing the conjugation under acidic conditions (near pH 5) can prevent this rearrangement. Alternatively, the N-terminal amine can be acetylated.[2][13]

Post-Conjugation Stabilization

Interestingly, the instability from the retro-Michael reaction can be overcome by intentionally inducing hydrolysis of the thiosuccinimide ring after the initial conjugation is complete.[12][14][15] The resulting ring-opened succinamic acid thioether is stable and no longer susceptible to thiol exchange.[5][12][14]

  • Strategy: After conjugation, adjust the pH to 8.5-9.0 and incubate to promote complete ring-opening hydrolysis, then re-neutralize for storage.[9]

G Key Reaction & Side-Reaction Pathways R1 Maleimide + Thiol P1 Succinimide Thioether (Desired Product) R1->P1 Michael Addition (pH 6.5-7.5) S1 Maleamic Acid (Inactive) R1->S1 Hydrolysis (pH > 7.5) S2 Thiol Exchange (Payload Migration) P1->S2 Retro-Michael (Thiol Exchange) S3 Thiazine Ring (N-Terminal Cys) P1->S3 Rearrangement P2 Ring-Opened Adduct (Stabilized) P1->P2 Post-Conjugation Hydrolysis (pH > 8.5)

Caption: Competing reaction pathways in maleimide-thiol chemistry.

Quantitative Data Summary

The following table summarizes key quantitative data regarding reaction and hydrolysis rates. These values are highly dependent on the specific maleimide structure, thiol pKa, and reaction conditions.

ParameterConditionValue / Half-life (t½)NotesReference(s)
Maleimide Hydrolysis (Unconjugated) N-alkyl maleimide, pH 7.4t½ ≈ 27 hoursThe maleimide ring itself is unstable in aqueous buffer.[16]
N-aryl maleimide, pH 7.4t½ ≈ 55 minutesElectron-withdrawing groups on the nitrogen accelerate hydrolysis.[16]
N-fluorophenyl maleimide, pH 7.4t½ ≈ 28 minutesDemonstrates the strong effect of electron-withdrawing substituents.[16]
Thiosuccinimide Hydrolysis (Post-Conjugation) N-alkyl thiosuccinimide, pH 7.4, 37°Ct½ ≈ 27 hoursThe conjugated ring is also susceptible to hydrolysis, leading to stabilization.[16]
N-aryl thiosuccinimide, pH 7.4, 37°Ct½ ≈ 1.5 hoursThe stabilized product forms much faster with electron-withdrawing groups.[16]
N-fluorophenyl thiosuccinimide, pH 7.4, 37°Ct½ ≈ 0.7 hoursProvides a rapid method to lock the conjugate and prevent thiol exchange.[16]
Thiazine Rearrangement N-terminal Cys-Gly-Phe peptide, pH 8.4, 24h~90% conversionShows significant and rapid rearrangement at basic pH.[13]
N-terminal Cys-Gly-Phe peptide, pH 7.3, 24h~33% conversionRearrangement is still significant at physiological pH.[13]

Experimental Protocols

General Protocol for Protein-Maleimide Conjugation

This protocol provides a general framework for conjugating a maleimide-activated molecule (e.g., a fluorescent dye or drug) to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • Maleimide-activated molecule

  • Degassed reaction buffer: 1X PBS, HEPES, or Tris, pH 7.0-7.5.[7][8]

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine).[7]

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[7][8]

  • Purification column (e.g., Sephadex G-25 desalting column).[17]

  • Inert gas (Nitrogen or Argon).[7]

Workflow Diagram:

G General Experimental Workflow for Protein-Maleimide Conjugation A 1. Prepare Protein Solution (1-10 mg/mL in degassed buffer) B 2. Reduce Disulfides (Optional) (Add TCEP, incubate 20-30 min) A->B If needed D 4. Perform Conjugation (Add maleimide, 10-20x excess) A->D If no reduction B->D C 3. Prepare Maleimide Stock (10 mM in anhydrous DMSO/DMF) C->D E 5. Incubate (2h @ RT or overnight @ 4°C) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Characterize (SDS-PAGE, MS, etc.) F->G

Caption: A typical workflow for labeling proteins with maleimides.

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[7][8]

  • Reduce Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[9] Flush the vial with inert gas, cap, and incubate for 20-30 minutes at room temperature.[7][9] Note: If using DTT, it must be removed prior to adding the maleimide reagent, as it contains a free thiol.

  • Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-activated molecule in anhydrous DMSO or DMF to create a 10 mM stock solution.[18]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[1][8] Add the solution dropwise while gently stirring.[1]

  • Incubation: Flush the reaction vial with inert gas, cap tightly, and protect from light (especially for fluorescent dyes).[17] Incubate for 2 hours at room temperature or overnight at 4°C.[17]

  • Purification: Remove unreacted maleimide and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column (e.g., G-25) equilibrated with the desired storage buffer (e.g., PBS).[7][17] The protein conjugate will elute first.[17]

  • Characterization and Storage: Characterize the conjugate using methods like SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.[1][17] For long-term storage, add cryoprotectants like BSA (5-10 mg/mL) and 50% glycerol, and store at -20°C or -80°C, protected from light.[17][18]

Protocol for Quantifying Free Thiols with Ellman's Reagent

Determining the number of available thiols before and after conjugation is crucial for calculating efficiency.

Procedure:

  • Prepare Reagents: Create a stock solution of Ellman's Reagent (DTNB) and a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).

  • Generate Standard Curve: Prepare a series of known concentrations of a thiol standard, such as L-cysteine.

  • Sample Measurement: Add the protein sample (both pre- and post-conjugation) to the reaction buffer, followed by the DTNB solution.

  • Incubate and Read: Incubate for 15 minutes at room temperature and measure the absorbance at 412 nm.

  • Calculate: Determine the concentration of thiol groups in the sample by comparing its absorbance to the standard curve. The difference in thiol concentration before and after the conjugation reaction indicates the efficiency of the maleimide labeling.

References

DiSulfo-ICG Maleimide for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document details its core properties, experimental protocols for conjugation, and its utility in preclinical research, particularly in cancer and lymphatic imaging.

Introduction to DiSulfo-ICG Maleimide

Indocyanine green (ICG) is a cyanine (B1664457) dye with strong absorption and fluorescence in the NIR spectrum (700-900 nm), a window where biological tissues have minimal autofluorescence and light scattering, allowing for deep tissue imaging with high signal-to-noise ratios.[1][2] The disulfonated (DiSulfo) form of ICG enhances its water solubility, a crucial property for biological applications. The addition of a maleimide functional group enables covalent conjugation to thiol-containing molecules, such as cysteine residues on proteins and antibodies, making this compound a powerful tool for creating targeted imaging agents.[1]

The maleimide group reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. This targeted conjugation allows researchers to attach the fluorescent properties of DiSulfo-ICG to molecules that can specifically bind to targets of interest in vivo, such as tumor-specific antigens.

Core Properties of ICG Derivatives

PropertyValueReference
Maximum Excitation (λex) ~787 nm[1][2]
Maximum Emission (λem) ~815 nm[2]
Molar Extinction Coefficient (ε) 223,000 M-1cm-1[2]
Quantum Yield (Φ) 0.14[2]
Molecular Weight ~1057.17 g/mol (for this compound)

Experimental Protocols

Antibody Conjugation with this compound

This protocol outlines the steps for conjugating this compound to an antibody. The maleimide group reacts with free thiol groups on the antibody, typically from cysteine residues. If the antibody does not have available free thiols, disulfide bonds in the hinge region can be reduced to generate them.

Materials:

  • Antibody of interest

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the antibody solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation of thiols.[3] If using DTT, it must be removed by dialysis before adding the maleimide dye.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution. A 10-20 fold molar excess of the dye is recommended as a starting point.

    • Gently mix the reaction solution.

    • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.

    • Incubate for 2 hours at room temperature or overnight at 2-8°C.

  • Purification:

    • Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[4]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. A DOL of 2-10 is often optimal for most antibodies.[4]

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.[3]

Logical Workflow for Antibody Conjugation:

AntibodyConjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody Antibody Solution (1-10 mg/mL in pH 7.0-7.5 buffer) Reduction Optional: Reduce Disulfide Bonds (with TCEP) Antibody->Reduction If needed Conjugation Conjugation (2h at RT or overnight at 4°C) Antibody->Conjugation Reduction->Conjugation Dye This compound (10 mM in DMSO/DMF) Dye->Conjugation Purify Purification (Size-Exclusion Chromatography) Conjugation->Purify Store Characterization & Storage Purify->Store

Caption: Workflow for conjugating this compound to an antibody.

In Vivo Imaging Protocol (General)

The following is a general protocol for in vivo imaging using a this compound-antibody conjugate in a tumor-bearing mouse model. Specific parameters will need to be optimized based on the animal model, tumor type, and imaging system.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • This compound-antibody conjugate

  • Sterile PBS

  • In vivo imaging system with appropriate NIR filters

  • Anesthesia

Procedure:

  • Animal Preparation:

    • Anesthetize the animal.

    • Position the animal in the imaging system.

  • Image Acquisition (Pre-injection):

    • Acquire a baseline fluorescence image of the animal before injecting the imaging agent.

  • Injection:

    • Intravenously inject the this compound-antibody conjugate (typically via the tail vein). The optimal dose will need to be determined empirically.

  • Image Acquisition (Post-injection):

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[5]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs of interest over time to assess tumor targeting and clearance from non-target tissues.

Experimental Workflow for In Vivo Tumor Imaging:

InVivoImaging Start Prepare Anesthetized Tumor-Bearing Animal PreImage Acquire Baseline Fluorescence Image Start->PreImage Inject Inject DiSulfo-ICG-Antibody Conjugate (i.v.) PreImage->Inject PostImage Acquire Images at Multiple Time Points Inject->PostImage Analyze Quantify Fluorescence Intensity in Tumor & Organs PostImage->Analyze End Assess Tumor Targeting and Biodistribution Analyze->End Stability cluster_conjugate Maleimide-Thiol Conjugate cluster_pathways In Vivo Pathways cluster_outcomes Outcomes Conjugate Thiosuccinimide Linkage RetroMichael Retro-Michael Reaction (Deconjugation) Conjugate->RetroMichael Hydrolysis Ring Hydrolysis (Stabilization) Conjugate->Hydrolysis OffTarget Off-Target Signal RetroMichael->OffTarget Stable Stable Conjugate Hydrolysis->Stable

References

Navigating the Terrain of DiSulfo-ICG Maleimide: An In-depth Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-ICG maleimide (B117702) is a near-infrared (NIR) fluorescent dye comprised of a sulfonated indocyanine green (ICG) core functionalized with a maleimide group. This combination of features makes it a valuable tool for bioconjugation, allowing for the stable labeling of thiol-containing molecules such as proteins, peptides, and antibodies. The resulting fluorescent conjugates are instrumental in a variety of research and pre-clinical applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.

While the utility of DiSulfo-ICG maleimide is clear, a thorough understanding of its safety and toxicity profile is paramount for its effective and responsible use in research and drug development. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing upon information on its constituent components: the indocyanine green core and the maleimide reactive linker.

Core Safety and Toxicity Profile: Deconstructing this compound

Direct toxicological data for this compound is limited in publicly available literature. Therefore, a robust safety assessment necessitates an examination of its fundamental components: the indocyanine green (ICG) chromophore and the maleimide functional group.

The Indocyanine Green (ICG) Core

Indocyanine green has a long history of clinical use as a diagnostic agent for applications such as determining cardiac output and assessing liver function.[1] It is generally considered to have low toxicity.[2] However, a number of factors can influence its safety profile.

General Safety and Adverse Effects: ICG is generally well-tolerated, with adverse effects being relatively rare.[2] When they do occur, they are typically mild and can include nausea, itching, or hives.[3] In rare instances, more severe reactions such as anaphylactic shock, hypotension, and tachycardia have been reported.[3]

Contraindications: ICG contains iodine and should be used with caution in individuals with a known allergy to iodine.[3] Patients with impaired liver or kidney function may require a reduced dose as ICG is metabolized and excreted through these organs.[3]

Light-Induced Toxicity: A key consideration for ICG is its potential for phototoxicity. When exposed to light, particularly at higher concentrations, ICG can generate reactive oxygen species, leading to cellular damage.[4] Studies have shown that ICG is not toxic in the dark at various concentrations, but its cytotoxic effects are mainly caused by light exposure.[5] The duration of light exposure is a significant factor in ICG-induced toxicity.[4]

Concentration-Dependent Toxicity: The concentration of ICG is a critical determinant of its toxicity. Higher concentrations are more likely to cause retinal damage.[6] For instance, ICG concentrations above 0.05% have been shown to induce acute and chronic toxicity in retinal pigment epithelial cells.[7] The solvent used to dissolve ICG can also impact its toxicity, with hypo-osmotic solutions potentially leading to increased cell death.[8]

The Maleimide Reactive Linker

The maleimide group is a highly reactive chemical moiety that readily forms a stable covalent bond with the thiol group of cysteine residues on proteins and other molecules.[9] While this reactivity is advantageous for bioconjugation, it also presents specific toxicological considerations.

Thiol Reactivity and Off-Target Effects: The high reactivity of the maleimide group means it can potentially react with any accessible thiol-containing molecules in a biological system, not just the intended target.[10] A significant concern is the non-specific conjugation to thiol-containing proteins in the blood, such as albumin.[10] This can lead to the formation of protein aggregates and trigger an immune response, specifically the activation of the complement cascade.[10] Complement activation can, in turn, lead to toxicities, including a decrease in platelet count.[10]

Stability of the Thiol-Maleimide Adduct: The bond formed between a maleimide and a thiol group, a thiosuccinimide group, can be unstable under physiological conditions. This instability can lead to the release of the conjugated payload, which could result in off-target toxicity.[5] Strategies to improve the stability of this linkage, such as the use of ring-opened maleimide derivatives, have been explored.[5][11]

Glutathione (B108866) Depletion: Maleimides can react with intracellular glutathione (GSH), a key antioxidant.[12] Depletion of GSH can lead to increased oxidative stress within cells, potentially contributing to cytotoxicity.[12] This property has been explored as a strategy to enhance the efficacy of anticancer drugs.[13]

The Role of Sulfonation (DiSulfo-)

The "DiSulfo-" prefix in this compound indicates the presence of two sulfonate groups. Sulfonation is a common chemical modification used to increase the water solubility of organic molecules. In the context of ICG, increased water solubility can be beneficial in several ways:

  • Reduced Aggregation: ICG has a tendency to aggregate in aqueous solutions, which can quench its fluorescence and potentially increase its toxicity.[14][15] Sulfonation can reduce this aggregation, leading to a more stable and less toxic formulation.

  • Altered Pharmacokinetics: Increased water solubility can alter the biodistribution and elimination profile of the molecule, potentially leading to faster clearance from the body and reduced accumulation in tissues.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the components of this compound. It is important to note that these values are for the individual components and may not be directly representative of the final this compound conjugate.

Compound Test Species Route of Administration LD50 Reference
Indocyanine Green (ICG)MouseIntravenous60 mg/kg[10]
Indocyanine Green (ICG)RatIntravenous87 mg/kg[10]

Table 1: Acute Toxicity Data (LD50)

Compound Cell Line Assay Endpoint Concentration/Effect Reference
Indocyanine Green (ICG)Human Retinal Pigment Epithelial (RPE) cellsPropidium Iodide AssayAcute Cytotoxicity> 0.05%[7]
Indocyanine Green (ICG)Human Retinal Pigment Epithelial (RPE) cellsCalcein Esterase Activity, Cell ProliferationChronic Cytotoxicity> 0.05%[7]
Indocyanine Green (ICG)Human Retinal Pigment Epithelial (ARPE-19) cellsMitochondrial Dehydrogenase ActivityMitochondrial DysfunctionSignificant decrease with light exposure[4]
Indocyanine Green (ICG)Rat Neurosensory Retinal (R28) cellsMitochondrial Dehydrogenase ActivityMitochondrial DysfunctionSignificant decrease with light exposure[4]
Reactive DyesBoar SpermatozoaMotility InhibitionIC50 (24h)Yellow: 135 µg/ml, Red: 124 µg/ml, Blue: 127 µg/ml[16]
Reactive DyesBoar SpermatozoaMotility InhibitionIC50 (72h)Yellow: 60 µg/ml, Red: 46 µg/ml[16]

Table 2: In Vitro Cytotoxicity Data

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of safety and toxicity. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay: Fluorescent Dye-Based Method

This protocol describes a general method for assessing the cytotoxicity of a compound using a fluorescent dye that selectively stains dead cells.

1. Materials:

  • Target cell line cultured in appropriate medium.
  • This compound (or conjugate) stock solution.
  • Phosphate-buffered saline (PBS).
  • Fluorescent viability dye (e.g., Propidium Iodide, SYTOX™ Green).
  • 96-well black, clear-bottom microplates.
  • Fluorescence microplate reader or fluorescence microscope.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the this compound conjugate in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
  • Staining: After incubation, add the fluorescent viability dye to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for dye uptake by non-viable cells.
  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye. Alternatively, visualize and quantify the stained cells using a fluorescence microscope.
  • Data Analysis: Calculate the percentage of dead cells for each treatment group relative to the positive control. Determine the IC50 value (the concentration of the compound that causes 50% cell death).

In Vivo Acute Toxicity Study

This protocol outlines a general procedure for an acute toxicity study in rodents to determine the LD50 of a substance. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

1. Materials:

  • Healthy, young adult rodents (e.g., mice or rats) of a single strain.
  • This compound conjugate formulated in a suitable vehicle for injection (e.g., saline, PBS).
  • Syringes and needles for administration.
  • Animal housing and monitoring equipment.

2. Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
  • Dose Groups: Divide the animals into several dose groups, including a control group that receives only the vehicle. The dose levels should be chosen to span a range that is expected to cause from 0% to 100% mortality.
  • Administration: Administer a single dose of the test substance to each animal via the intended route of exposure (e.g., intravenous, intraperitoneal).
  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for a set period (typically 14 days). Record any signs of toxicity, such as changes in behavior, appearance, and body weight.
  • Mortality: Record the number of mortalities in each dose group.
  • Necropsy: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy on all animals (including those that died during the study) to look for any abnormalities in the organs.
  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Visualizations: Signaling Pathways and Experimental Workflows

Potential Cellular Interaction and Toxicity Pathway

The following diagram illustrates a potential pathway for the cellular uptake and subsequent toxic effects of a this compound conjugate.

Cellular_Toxicity_Pathway Potential Cellular Interaction and Toxicity Pathway for this compound Conjugate cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DiSulfo-ICG-Maleimide-Protein This compound Conjugated Protein Receptor Cell Surface Receptor DiSulfo-ICG-Maleimide-Protein->Receptor Binding Thiol Membrane Protein with Thiol Group DiSulfo-ICG-Maleimide-Protein->Thiol Covalent Bonding (Off-target) Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Released_ICG Released DiSulfo-ICG Lysosome->Released_ICG Degradation ROS Reactive Oxygen Species (ROS) Released_ICG->ROS Light Exposure GSH_Depletion Glutathione (GSH) Depletion Released_ICG->GSH_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: Cellular uptake and potential toxicity pathways of a this compound conjugate.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the key steps in a typical in vitro experiment to assess the cytotoxicity of this compound.

Cytotoxicity_Workflow Experimental Workflow for In Vitro Cytotoxicity Assessment Start Start Cell_Culture 1. Cell Culture (Seed cells in 96-well plate) Start->Cell_Culture Compound_Prep 2. Compound Preparation (Serial dilutions of DiSulfo-ICG maleimide conjugate) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Add compound to cells) Compound_Prep->Treatment Incubation 4. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Staining 5. Staining (Add fluorescent viability dye) Incubation->Staining Measurement 6. Data Acquisition (Fluorescence measurement) Staining->Measurement Analysis 7. Data Analysis (Calculate % cytotoxicity, IC50) Measurement->Analysis End End Analysis->End

Caption: A stepwise workflow for conducting an in vitro cytotoxicity assay.

Logical Relationship of Safety Assessment Components

This diagram illustrates the relationship between the different components that contribute to the overall safety assessment of this compound.

Safety_Assessment_Logic Logical Framework for Safety Assessment of this compound Overall_Safety Overall Safety Profile of This compound Conjugate ICG_Core ICG Core Toxicity - General & light-induced toxicity - Pharmacokinetics ICG_Core->Overall_Safety Maleimide_Linker Maleimide Linker Toxicity - Thiol reactivity & off-target effects - Adduct stability Maleimide_Linker->Overall_Safety Sulfonation Influence of Sulfonation - Solubility & aggregation - Pharmacokinetics Sulfonation->Overall_Safety Conjugated_Molecule Properties of Conjugated Molecule - Inherent toxicity - Targeting specificity Conjugated_Molecule->Overall_Safety

Caption: Key factors influencing the safety profile of this compound conjugates.

Conclusion

The safety and toxicity of this compound are multifaceted, influenced by the inherent properties of the indocyanine green core, the reactivity of the maleimide linker, the physicochemical changes imparted by sulfonation, and the characteristics of the molecule to which it is conjugated. While ICG itself has a well-established safety profile, the maleimide group introduces considerations of off-target reactivity and conjugate stability. Researchers and drug development professionals must carefully consider these factors and conduct appropriate in vitro and in vivo toxicity studies to ensure the safe and effective use of this compound and its conjugates in their specific applications. This guide provides a foundational understanding of the key safety and toxicity aspects to inform such assessments.

References

DiSulfo-ICG Maleimide: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for DiSulfo-ICG maleimide (B117702). Understanding the chemical stability of this near-infrared (NIR) fluorescent dye and its reactive maleimide functionality is critical for its successful application in bioconjugation, in vivo imaging, and other research and drug development contexts. This guide synthesizes available data on the stability of the indocyanine green (ICG) core and the maleimide group, offering practical recommendations for handling and storage to ensure optimal performance and reproducibility.

Core Stability of the Indocyanine Green (ICG) Chromophore

The intrinsic stability of the DiSulfo-ICG maleimide is largely governed by its indocyanine green (ICG) core structure. ICG and its derivatives are susceptible to degradation under various environmental conditions, primarily through photobleaching, thermal degradation, and oxidation, especially in aqueous solutions.

Photostability

ICG is known to have low photostability in aqueous solutions, which can limit its utility in applications requiring prolonged light exposure. The primary mechanism of photodegradation involves the generation of singlet oxygen, which can then react with the dye's polymethine chain, leading to its decomposition into non-fluorescent products.[1]

Thermal Stability

The thermal stability of ICG is also a concern, particularly at physiological temperatures. In aqueous solutions, ICG shows noticeable degradation over time, even when stored in the dark.

pH and Solvent Effects

The stability of ICG is significantly influenced by the pH and composition of the solvent. It is generally more stable in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) compared to aqueous solutions.[2] In aqueous media, ICG is prone to aggregation and degradation, which can be partially mitigated by encapsulation in nanoparticles or complexation with polymers.[3][4]

Stability of the Maleimide Functional Group

The maleimide group is a thiol-reactive functional group essential for the conjugation of DiSulfo-ICG to proteins, peptides, and other thiol-containing molecules. The stability of the maleimide ring itself is a critical factor, as it is susceptible to hydrolysis, which renders it unreactive towards thiols.

Hydrolysis

The maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly with rising pH.[5] At physiological pH (around 7.4), the hydrolysis of N-alkyl maleimides can be substantial, with a reported half-life of approximately 27 hours at 37°C.[6] N-aryl maleimides tend to hydrolyze even faster.[6]

Overall Stability and Recommended Storage of this compound

The overall stability of this compound is a combination of the stabilities of both the ICG core and the maleimide functional group. To maintain the integrity and reactivity of the molecule, it is crucial to adhere to proper storage and handling procedures.

Solid Form

When stored as a solid, this compound is relatively stable. However, it is essential to protect it from light and moisture to prevent degradation.

In Solution

Once dissolved, particularly in aqueous buffers, the stability of this compound decreases significantly. The maleimide group is prone to hydrolysis, and the ICG core is susceptible to photobleaching and thermal degradation. Stock solutions are typically prepared in anhydrous organic solvents like DMSO or DMF, where the molecule is more stable. However, even in these solvents, long-term storage is not recommended, and fresh solutions should be prepared for optimal results.[7]

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize representative data for the ICG core and N-substituted maleimides, which can serve as a valuable guide.

Table 1: Stability of Indocyanine Green (ICG) in Different Solvents

SolventConditionStability MetricValue
WaterRoom Temperature, DarkThermal Degradation Time~10 days[2]
MethanolRoom Temperature, DarkThermal DegradationNo significant degradation observed[2]
DMSORoom Temperature, DarkThermal DegradationNo significant degradation observed[2]
Human PlasmaRoom Temperature, DarkThermal DegradationNo significant degradation observed[2]

Table 2: Hydrolysis Half-life of N-Substituted Maleimides at pH 7.4, 37°C

Maleimide TypeHalf-life (t1/2)
N-alkyl thiosuccinimide~27 hours[6]
N-aryl thiosuccinimide~1.5 hours[6]
N-fluorophenyl conjugate~0.7 hours[6]

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of this compound

This protocol outlines a general method for determining the rate of maleimide hydrolysis using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution in PBS (pH 7.4) to a final concentration with a measurable absorbance in the range of 250-350 nm (the maleimide group has a characteristic absorbance in this region which will change upon ring opening).

  • Incubate the solution at a constant temperature (e.g., 37°C).

  • At regular time intervals, measure the absorbance spectrum of the solution.

  • Monitor the decrease in absorbance at the wavelength corresponding to the maleimide group to determine the rate of hydrolysis.

  • The half-life can be calculated from the first-order decay constant.

Protocol for Assessing the Photostability of this compound

This protocol describes a method to evaluate the photostability of the dye using fluorescence spectroscopy.

Materials:

  • This compound

  • Solvent of choice (e.g., PBS or DMSO)

  • Controlled light source (e.g., a lamp with a defined spectrum and intensity)

  • Fluorometer

Procedure:

  • Prepare a solution of this compound in the desired solvent.

  • Measure the initial fluorescence emission spectrum of the solution.

  • Expose the solution to the light source for defined periods.

  • After each exposure period, record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of exposure time to determine the rate of photobleaching.

Visualizations

G Logical Flow for Handling and Use of this compound cluster_storage Storage cluster_prep Preparation cluster_conjugation Conjugation Storage Store Solid this compound -20°C, Desiccated, Protected from Light Prep_DMSO Prepare Stock Solution in Anhydrous DMSO or DMF Storage->Prep_DMSO For Use Use_Immediately Use Freshly Prepared Solution Immediately Prep_DMSO->Use_Immediately Critical Step Conjugation Perform Thiol Conjugation (pH 6.5 - 7.5) Use_Immediately->Conjugation Proceed to Reaction

Caption: Recommended workflow for this compound from storage to conjugation.

G Degradation Pathways of this compound cluster_degradation Degradation Products DiSulfo_ICG_Maleimide This compound (Intact) Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive for Conjugation) DiSulfo_ICG_Maleimide->Hydrolyzed_Maleimide Hydrolysis (Aqueous, pH dependent) Photobleached_ICG Photobleached ICG (Non-fluorescent) DiSulfo_ICG_Maleimide->Photobleached_ICG Photodegradation (Light Exposure)

Caption: Primary degradation pathways for this compound.

References

A Technical Guide to the Quantum Yield of DiSulfo-ICG Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescence quantum yield of indocyanine green (ICG) derivatives, with a focus on DiSulfo-ICG maleimide (B117702). Due to the limited availability of specific data for DiSulfo-ICG maleimide, this document leverages data from closely related compounds, namely ICG and sulfo-Cyanine7.5 maleimide, to provide a comprehensive understanding of its expected photophysical properties and applications.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA) for various diagnostic applications. Its maleimide derivatives are particularly valuable in biomedical research for their ability to form stable covalent bonds with thiol groups present in proteins and other biomolecules. The "DiSulfo" modification enhances the water solubility of the ICG core, making it highly suitable for bioconjugation in aqueous environments. The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for any fluorescent probe, directly impacting its sensitivity in imaging and detection assays.

Quantitative Data on ICG and Related Maleimide Derivatives

The quantum yield of cyanine (B1664457) dyes like ICG is highly dependent on the solvent environment and concentration. In aqueous solutions, ICG tends to aggregate, which can lead to fluorescence quenching and a lower quantum yield. The presence of proteins, such as serum albumin, can mitigate aggregation and enhance fluorescence. Below is a summary of the photophysical properties of ICG and related maleimide compounds in various solvents.

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
sulfo-Cyanine7.5 maleimide Water, DMF, DMSO7887970.21[1][2][3]
Cyanine7.5 maleimide Not Specified7828080.10[4]
Indocyanine Green (ICG) Ethanol~792~8060.12 - 0.14[5][6]
Indocyanine Green (ICG) DMSO~801~815~0.13[6]
Indocyanine Green (ICG) Water~779~8050.029[7]
Indocyanine Green (ICG) Fetal Bovine Serum (FBS)Not SpecifiedNot Specified~0.12 - 0.14[5]
Indocyanine Green (ICG) Whole BloodNot SpecifiedNot Specified~0.12 - 0.14[5]

Note: Data for this compound is not explicitly available. The data for sulfo-Cyanine7.5 maleimide is presented as a close structural and functional analog.

Experimental Protocols

This protocol describes the determination of the fluorescence quantum yield of a sample (e.g., this compound) relative to a known standard. For NIR dyes, Indocyanine Green (ICG) in DMSO (Φ = 0.13) is a commonly used standard.[6]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., DMSO, PBS)

  • Quantum yield standard (e.g., ICG)

  • Sample of unknown quantum yield (this compound)

Procedure:

  • Prepare a series of dilutions for both the standard and the unknown sample in the same solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[8]

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the unknown. Ensure the entire emission spectrum is recorded.

  • Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample. The slope of this plot is proportional to the quantum yield.

  • Calculate the quantum yield of the unknown sample using the following equation[8]:

    Φx = Φst * (Slopex / Slopest) * (nx2 / nst2)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • n is the refractive index of the solvent

    • Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

This protocol outlines the general procedure for conjugating a maleimide-activated dye to a protein containing free thiol groups (cysteine residues).

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[9][10][11] If necessary, treat with a reducing agent like TCEP to reduce disulfide bonds and expose free thiols.[9][10]

  • Prepare the dye stock solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/100 µL.[9][10]

  • Perform the conjugation reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.[11][12] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][12]

  • Purify the conjugate: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex column) or dialysis.[9][10][11]

  • Determine the degree of labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780-790 nm). The DOL can be calculated from these values.

Visualizations

experimental_workflow Experimental Workflow for Quantum Yield Determination cluster_analysis Data Analysis prep_standard Prepare Standard Dilutions abs_spec Measure Absorbance Spectra prep_standard->abs_spec prep_sample Prepare Sample Dilutions prep_sample->abs_spec em_spec Measure Emission Spectra abs_spec->em_spec integrate Integrate Emission Spectra em_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

protein_labeling_workflow Protein Labeling with this compound cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL, pH 7.0-7.5) reduce_protein Reduce Disulfides (optional) (with TCEP) prep_protein->reduce_protein conjugate Mix Dye and Protein (10-20x molar excess of dye) reduce_protein->conjugate prep_dye Prepare Dye Stock Solution (in DMSO or DMF) prep_dye->conjugate incubate Incubate (2h @ RT or O/N @ 4°C) conjugate->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Caption: Workflow for protein labeling with maleimide dyes.

References

Technical Guide: DiSulfo-ICG Maleimide - Molar Extinction Coefficient and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of DiSulfo-Indocyanine Green (ICG) maleimide (B117702) and detailed protocols for its use in bioconjugation. Due to the inherent variability of the molar extinction coefficient based on environmental factors, this guide emphasizes the experimental determination of this critical parameter.

Molar Extinction Coefficient of ICG Derivatives

The molar extinction coefficient of cyanine (B1664457) dyes like Indocyanine Green (ICG) is highly sensitive to the solvent, concentration, and binding to macromolecules. While a definitive molar extinction coefficient for DiSulfo-ICG maleimide is not universally reported, data for the parent ICG molecule and its derivatives provide a valuable reference. It is crucial to experimentally determine the molar extinction coefficient for this compound under the specific conditions of your application for accurate quantification.

CompoundMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Wavelength (λmax) (nm)Solvent/Conditions
Indocyanine Green (ICG)223,000787Not specified
ICG-d7228,000794Not specified
Indocyanine Green (ICG)128,000795In PBS, conjugated to Herceptin
Indocyanine Green (ICG)156,000Not specifiedWater
Indocyanine Green (ICG)223,000Not specifiedEthanol

Note: The variation in the reported values underscores the importance of experimental determination for the specific dye-conjugate and buffer system being used.

Experimental Protocol: Determination of Molar Extinction Coefficient

This protocol outlines the determination of the molar extinction coefficient of this compound in a specific solvent using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).[1][2][3][4]

2.1. Materials and Equipment

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

2.2. Procedure

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the dye in a precise volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM). Protect the solution from light.[5]

  • Prepare a Dilution Series:

    • Perform a series of precise dilutions of the stock solution into the desired aqueous buffer (e.g., PBS). It is crucial to keep the final concentration of the organic solvent low and consistent across all dilutions to minimize its effect on the spectral properties.

    • Prepare at least five different concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Acquire Absorbance Spectra:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Use the same buffer as used for the dilutions to blank the instrument.

    • Measure the absorbance spectrum of each dilution from approximately 600 nm to 900 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • For each concentration, record the absorbance value at λmax.

    • Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).

    • Perform a linear regression on the data points. The plot should be a straight line passing through the origin.

    • The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l) of the cuvette (typically 1 cm).[6]

    • Calculate the molar extinction coefficient (ε) using the formula: ε = Slope / l

2.3. Workflow for Molar Extinction Coefficient Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh Accurately weigh This compound dissolve Dissolve in anhydrous DMSO/DMF to create stock solution weigh->dissolve dilute Prepare serial dilutions in aqueous buffer dissolve->dilute blank Blank spectrophotometer with buffer dilute->blank measure Measure absorbance spectra of dilutions blank->measure identify_lambda Identify λmax measure->identify_lambda plot Plot Absorbance vs. Concentration identify_lambda->plot regress Perform linear regression plot->regress calculate Calculate ε from the slope regress->calculate

Workflow for determining the molar extinction coefficient.

Experimental Protocol: Bioconjugation to Thiol-Containing Proteins

This protocol describes the conjugation of this compound to cysteine residues on a protein.[4][6][7]

3.1. Materials

  • This compound

  • Thiol-containing protein (e.g., antibody, peptide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer with a pH of 7.0-7.5 (e.g., PBS, HEPES).[6] Degas the buffer before use.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) if disulfide bonds need to be reduced.

  • Purification column (e.g., Sephadex G-25) for removing excess dye.

3.2. Procedure

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[6][7]

    • If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[4][7] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL to create a stock solution.[6][7]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution.[4] The optimal ratio should be determined empirically for each protein.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[5]

    • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (determined in the previous protocol).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:

      • A_dye = Absorbance of the conjugate at the λmax of the dye.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm.

      • A_280 = Absorbance of the conjugate at 280 nm.

      • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

      • ε_dye = Molar extinction coefficient of the dye at its λmax.

3.3. Workflow for Bioconjugation

G cluster_protein_prep Protein Preparation cluster_dye_prep Dye Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization dissolve_protein Dissolve protein in degassed buffer (pH 7-7.5) reduce_disulfides Optional: Reduce disulfides with TCEP dissolve_protein->reduce_disulfides mix Add dye to protein solution (10-20x molar excess) reduce_disulfides->mix dissolve_dye Dissolve this compound in anhydrous DMSO/DMF dissolve_dye->mix incubate Incubate for 1-2h at RT or overnight at 4°C (dark) mix->incubate purify Purify conjugate via size-exclusion chromatography incubate->purify characterize Characterize by UV-Vis (calculate DOL) purify->characterize

General workflow for bioconjugation of this compound.

Stability and Storage

  • This compound (powder): Store at -20°C, desiccated and protected from light.

  • Stock Solutions (in anhydrous DMSO/DMF): Store at -20°C, protected from light. For optimal reactivity, it is recommended to prepare fresh solutions. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: ICG and its derivatives have limited stability in aqueous solutions.[8] It is advisable to use aqueous solutions of the dye promptly after preparation.

  • Conjugates: The stability of the maleimide-thiol linkage can be a concern, as it can undergo a retro-Michael reaction, especially in the presence of other thiols.[9] For long-term stability, consider strategies to hydrolyze the succinimide (B58015) ring post-conjugation.[10] Store protein conjugates as recommended for the specific protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage.

This guide provides a foundational understanding and practical protocols for working with this compound. For critical applications, it is essential to optimize these protocols and validate the results.

References

Methodological & Application

Application Notes: DiSulfo-ICG Maleimide Protein Conjugation Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conjugation of DiSulfo-ICG maleimide (B117702) to proteins is a widely used method for producing near-infrared (NIR) fluorescent probes essential for various research and diagnostic applications, including in vivo imaging.[1] The reaction relies on the specific and efficient Michael addition chemistry between a maleimide group and a thiol (sulfhydryl) group, typically found on cysteine residues within the protein.[2][3] This process forms a stable thioether bond.[3][4] The 'DiSulfo' modification refers to two sulfonate groups on the indocyanine green (ICG) core. This modification significantly increases the dye's hydrophilicity, which reduces aggregation and improves its utility in aqueous biological buffers compared to standard ICG.[5]

This document provides a detailed protocol for the successful conjugation of DiSulfo-ICG maleimide to proteins, including reagent preparation, the conjugation reaction, purification of the final product, and methods for characterization.

Reaction Mechanism & Workflow

The fundamental reaction involves the nucleophilic attack of a protein's thiol group on the carbon-carbon double bond of the maleimide ring, leading to a stable covalent bond. This reaction is highly selective for thiols over other nucleophilic groups like amines within the optimal pH range of 6.5-7.5.[3][4]

G Protein Protein-SH (Thiol Group) Conjugate Stable Thioether Bond (DiSulfo-ICG-S-Protein) Protein->Conjugate  Michael Addition  (pH 6.5 - 7.5)   Dye DiSulfo-ICG Maleimide Dye->Conjugate

Figure 1: Thiol-Maleimide Conjugation Chemistry.

The overall experimental process follows a logical sequence of steps from preparation to final analysis, as outlined below.

workflow Start Start PrepProtein 1. Prepare Protein Solution (2-10 mg/mL in thiol-free buffer) Start->PrepProtein Reduce 2. Optional: Reduce Disulfides (e.g., with TCEP for 30 min) PrepProtein->Reduce Conjugate 4. Perform Conjugation Reaction (Incubate Dye + Protein) Protect from light Reduce->Conjugate PrepDye 3. Prepare Dye Stock Solution (e.g., 10 mM in anhydrous DMSO) PrepDye->Conjugate Purify 5. Purify the Conjugate (Gel Filtration, Dialysis, etc.) Conjugate->Purify Characterize 6. Characterize Conjugate (Spectrophotometry, Calculate DOL) Purify->Characterize Store 7. Store Final Conjugate (4°C or -20°C, protected from light) Characterize->Store End End Store->End

Figure 2: General Experimental Workflow.

Quantitative Data Summary

Successful conjugation depends on several key parameters which should be optimized for each specific protein. The following tables provide recommended starting conditions and ranges.

Table 1: Recommended Buffers for Conjugation

Buffer System pH Range Common Concentration Notes
Phosphate-Buffered Saline (PBS) 7.2 - 7.5 1X Must be free of thiol-containing stabilizers.[2][6]
HEPES 7.0 - 7.5 10 - 100 mM A non-coordinating buffer, good for many proteins.[2][6]
Tris 7.0 - 7.5 10 - 100 mM Ensure the pH is not above 7.5 to avoid amine reactivity.[2][4][6]
MES 6.0 - 6.5 100 mM Can be used, but the reaction rate will be slower.[7]

Note: All buffers must be degassed prior to use to prevent the re-oxidation of thiols.[2][6]

Table 2: Key Reaction Parameters

Parameter Recommended Starting Condition Optimization Range Rationale & Reference
Protein Concentration 2 - 10 mg/mL 1 - 10 mg/mL Higher concentrations improve labeling efficiency.[2][6][7]
Dye:Protein Molar Ratio 10:1 - 20:1 5:1 - 25:1 Must be optimized for target Degree of Labeling (DOL).[7]
Reaction pH 7.0 - 7.5 6.5 - 7.5 Optimal for selective reaction with thiols.[2][4]
Reaction Temperature Room Temperature (RT) 4°C to 25°C Lower temperature (4°C) for longer incubations.[6]
Incubation Time 2 hours at RT 1 hour - Overnight Overnight incubation is common at 4°C.[6][8]

| Solvent for Dye Stock | Anhydrous DMSO or DMF | N/A | Ensures dye is fully dissolved and stable.[2][6] |

Experimental Protocols

Materials and Equipment:

  • This compound

  • Protein of interest (with free cysteine residues)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., 1X PBS, pH 7.2, degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • UV-Vis Spectrophotometer

  • Standard laboratory equipment (pipettes, tubes, rotator, etc.)

Step 1: Preparation of Protein Solution
  • Dissolve the protein to be labeled in degassed conjugation buffer to a final concentration of 2-10 mg/mL.[7]

  • If the protein solution contains aggregates, centrifuge at ~14,000 x g for 10 minutes and collect the supernatant.

  • (Optional but Recommended) Reduction of Disulfide Bonds: If your protein has internal disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature.[2] TCEP does not need to be removed before adding the maleimide dye.

    • Note: If using DTT, it must be removed via a desalting column before adding the dye, as it will compete for reaction with the maleimide.

Step 2: Preparation of this compound Stock Solution
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO (or DMF) to create a 10 mM stock solution.[7]

  • Vortex briefly to ensure the dye is fully dissolved.

  • This stock solution should be used promptly. Unused solution can be stored, desiccated and protected from light, at -20°C for up to one month.[7][9] Avoid repeated freeze-thaw cycles.[7]

Step 3: Conjugation Reaction
  • Add the desired molar excess (e.g., a 10:1 to 20:1 ratio) of the this compound stock solution to the prepared protein solution.[7]

  • Mix gently by pipetting or brief vortexing. Do not mix vigorously to avoid denaturing the protein.

  • Protect the reaction vial from light by wrapping it in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C on a gentle rotator.[6]

Step 4: Purification of the Conjugate
  • Following incubation, the unreacted, free this compound must be removed from the protein conjugate.

  • The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[7]

  • Equilibrate the column with the desired storage buffer (e.g., 1X PBS, pH 7.4).

  • Carefully load the reaction mixture onto the top of the column.

  • Elute the conjugate using the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, free dye molecules.

  • Collect the fractions containing the purified protein conjugate.

Step 5: Characterization (Calculation of Degree of Labeling)

The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined by UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for ICG, which is approximately 789 nm (Amax).[7]

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein

    • εprotein : Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • CF : Correction factor (A280/Amax) for the free dye. This should be determined empirically or obtained from the manufacturer. A typical value for ICG derivatives is ~0.05.

  • Calculate the concentration of the dye:

    Dye Conc. (M) = Amax / εdye

    • εdye : Molar extinction coefficient of DiSulfo-ICG at its Amax (typically ~250,000 M-1cm-1).

  • Calculate the DOL:

    DOL = Dye Conc. (M) / Protein Conc. (M)

Table 3: Spectroscopic Properties for DOL Calculation

Analyte Absorbance Max (λmax) Molar Extinction Coefficient (ε)
Protein (Typical) ~280 nm Varies by protein sequence

| ICG Dye | ~789 nm | ~250,000 M-1cm-1 |

Step 6: Storage of the Final Conjugate

For long-term storage, the purified conjugate solution should be protected from light.[8] It can be stored at 4°C for short-term use. For longer periods, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C, or to lyophilize the sample.[8] Adding a stabilizing protein like BSA (5-10 mg/mL) can also help prevent denaturation.[8]

References

Application Notes and Protocols for Labeling Antibodies with DiSulfo-ICG Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of use in medical diagnostics.[1] Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration and minimal autofluorescence from biological samples, making it an ideal candidate for in vivo imaging applications.[2][3] DiSulfo-ICG is a water-soluble derivative of ICG, and when functionalized with a maleimide (B117702) group, it can be covalently conjugated to thiol (-SH) groups on proteins, such as antibodies.[3] This process, known as bioconjugation, yields highly specific probes for targeted imaging and therapeutic applications.[4]

This document provides detailed protocols for the labeling of antibodies with DiSulfo-ICG maleimide, including antibody preparation, conjugation, purification of the conjugate, and characterization of the final product.

Chemical Reaction of this compound with a Thiol Group on an Antibody

The conjugation of this compound to an antibody is a specific and efficient process. The maleimide group reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on the antibody, to form a stable thioether bond.[5] This reaction is most efficient at a pH range of 6.5-7.5.[6]

cluster_reactants Reactants Antibody Antibody with Thiol Group (-SH) Reaction + Antibody->Reaction DiSulfo_ICG DiSulfo-ICG Maleimide Conjugate DiSulfo-ICG Labeled Antibody (Thioether Bond) Reaction->DiSulfo_ICG Arrow pH 6.5-7.5 Arrow->Conjugate

Figure 1. Thiol-Maleimide Conjugation Reaction

Quantitative Data Summary

The following tables summarize key quantitative data for the successful labeling of antibodies with this compound.

ParameterRecommended ValueReference
This compound Properties
Excitation Maximum (λex)~789 nm[7]
Emission Maximum (λem)~813 nm[7]
Molar Extinction Coefficient (ε) at ~787 nm232,000 M⁻¹cm⁻¹[2]
Reaction Conditions
Antibody Concentration2-10 mg/mL[8][9]
Reaction Buffer pH6.5 - 7.5[5][9]
Molar Ratio of Dye to Antibody10:1 to 20:1[10]
Reaction Time2 hours at room temperature or overnight at 4°C
Characterization
Optimal Degree of Labeling (DOL)2 - 10[8]

Table 1: Key parameters for this compound antibody conjugation.

ReagentPurposeRecommended Concentration/Amount
Antibody Preparation
AntibodyTarget molecule for labeling2-10 mg/mL in reaction buffer
Reaction Buffer (e.g., PBS, HEPES, Tris)Maintain optimal pH for conjugation10-100 mM, pH 7.0-7.5
TCEP (Tris(2-carboxyethyl)phosphine)(Optional) Reduce disulfide bonds to generate free thiols10-fold molar excess over antibody
Conjugation
This compoundThiol-reactive fluorescent dye10-20 molar excess over antibody
Anhydrous DMSOSolvent for this compound stock solutionTo prepare a 10 mM stock solution
Purification
Sephadex G-25 or equivalent size-exclusion resinRemove unconjugated dyePer manufacturer's instructions
Elution Buffer (e.g., PBS)Elute the antibody-dye conjugatepH 7.2-7.4
Storage
BSA (Bovine Serum Albumin)Stabilizer for long-term storage5-10 mg/mL
Sodium Azide (B81097)Antimicrobial agent for long-term storage0.01-0.03%

Table 2: Reagents and their recommended concentrations for antibody labeling.

Experimental Protocols

Antibody Preparation (Optional: Reduction of Disulfide Bonds)

For antibodies that do not have readily available free thiol groups, reduction of disulfide bonds is necessary to generate reactive sites for maleimide conjugation.

  • Prepare the Antibody Solution : Dissolve the antibody in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a final concentration of 2-10 mg/mL.[9][10]

  • Add Reducing Agent : Add a 10-fold molar excess of TCEP to the antibody solution.[9] TCEP is recommended as it does not contain thiols and does not need to be removed before the conjugation step.[6]

  • Incubate : Incubate the mixture for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.[9]

This compound Stock Solution Preparation
  • Equilibrate : Allow the vial of this compound to warm to room temperature before opening.

  • Dissolve : Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[8]

  • Mix : Vortex briefly to ensure the dye is fully dissolved.

  • Storage : Use the stock solution promptly. Unused stock solution can be stored at -20°C, protected from light and moisture, for up to one month.

Antibody Conjugation

A Prepare Antibody (Optional Reduction) C Mix Antibody and Dye (10-20 fold molar excess of dye) A->C B Prepare DiSulfo-ICG Maleimide Stock Solution B->C D Incubate (2h at RT or overnight at 4°C) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Spectrophotometry, DOL Calculation) E->F G Store Conjugate F->G

Figure 2. Experimental Workflow for Antibody Labeling
  • Combine Reactants : While gently vortexing, add the this compound stock solution to the prepared antibody solution to achieve a 10 to 20-fold molar excess of the dye.[10]

  • Incubate : Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

Purification of the Antibody-Dye Conjugate

Unconjugated this compound must be removed from the reaction mixture to ensure accurate characterization and to prevent non-specific binding in downstream applications. Size-exclusion chromatography is a common and effective method for this purification.[11]

  • Prepare the Column : Prepare a Sephadex G-25 (or equivalent) size-exclusion chromatography column according to the manufacturer's instructions.[8]

  • Load the Sample : Apply the reaction mixture to the top of the column.

  • Elute : Elute the column with an appropriate buffer, such as PBS at pH 7.2-7.4.[8] The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.

  • Collect Fractions : Collect the fractions containing the purified antibody-dye conjugate.

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[12]

  • Measure Absorbance : Dilute a small amount of the purified conjugate in PBS and measure the absorbance at 280 nm (A280) and at the absorbance maximum of DiSulfo-ICG (~789 nm, A_dye).

  • Calculate the Degree of Labeling (DOL) using the following formulas:

    • Corrected A280 : A_corrected = A280 - (A_dye × CF)

      • Where CF is the correction factor for the dye's absorbance at 280 nm. For ICG, this is typically around 0.05.

    • Molar Concentration of Antibody : [Antibody] = A_corrected / ε_antibody

      • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

    • Molar Concentration of Dye : [Dye] = A_dye / ε_dye

      • Where ε_dye is the molar extinction coefficient of DiSulfo-ICG at its absorbance maximum (~232,000 M⁻¹cm⁻¹).[2]

    • Degree of Labeling (DOL) : DOL = [Dye] / [Antibody]

An optimal DOL is typically between 2 and 10.[8]

Application: Investigating Cell Signaling Pathways

Antibodies labeled with DiSulfo-ICG are powerful tools for studying cell signaling pathways through in vivo imaging and flow cytometry. For example, an antibody targeting a specific cell surface receptor involved in a cancer signaling pathway can be labeled with DiSulfo-ICG to visualize tumor localization and monitor the receptor's expression levels.

Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Labeled_Antibody DiSulfo-ICG Labeled Antibody Labeled_Antibody->Receptor Binds to Receptor

Figure 3. Example of a Cell Signaling Pathway

Storage and Stability

For short-term storage (up to one week), the purified antibody-dye conjugate should be stored at 2-8°C, protected from light.[10] For long-term storage (up to a year), it is recommended to add a stabilizer such as BSA (5-10 mg/mL) and an antimicrobial agent like sodium azide (0.01-0.03%).[10][13] The conjugate can also be stored in 50% glycerol (B35011) at -20°C.[10] Unused this compound should be stored at -20°C, desiccated, and protected from light.[2]

References

Application Notes and Protocols for DiSulfo-ICG Maleimide Labeling of Cysteine Residues in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a water-soluble, near-infrared (NIR) fluorescent dye that specifically reacts with sulfhydryl groups, primarily found in the side chains of cysteine residues within peptides and proteins. This specific reactivity allows for the precise labeling of biomolecules, enabling a wide range of applications in research and drug development. The thiol-maleimide reaction, a Michael addition, forms a stable thioether bond under mild physiological conditions, making it an ideal method for bioconjugation.[1][2] This document provides detailed protocols for the labeling of cysteine-containing peptides with DiSulfo-ICG maleimide, methods for purification of the conjugate, and procedures for determining the degree of labeling.

The NIR fluorescence of DiSulfo-ICG offers significant advantages for in vivo and in vitro imaging applications due to reduced background autofluorescence from biological tissues, deeper tissue penetration of light, and minimal phototoxicity. Labeled peptides can be utilized as probes for fluorescence microscopy, flow cytometry, and in vivo imaging to study biological processes, track peptide localization, and for diagnostic purposes.

Data Presentation

Quantitative data for this compound and the labeling reaction are summarized in the tables below for easy reference.

ParameterValueReference(s)
Excitation Maximum (λex)~789 nm[3][4]
Emission Maximum (λem)~813 nm[4]
Molecular Weight1057.17 g/mol [5]
Extinction Coefficient (ε) at ~789 nm230,000 cm⁻¹M⁻¹[6]
Correction Factor (CF) at 280 nm0.076[6]
Recommended pH range for labeling6.5 - 7.5[2][7]
Recommended Maleimide:Peptide Molar Ratio10:1 to 20:1[7]
Recommended Reaction Time2 hours at room temperature or overnight at 4°C[7]
Recommended Peptide Concentration1-10 mg/mL[8]

Table 1: Physicochemical Properties and Recommended Reaction Conditions for this compound.

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Peptides

For peptides that may have formed intramolecular or intermolecular disulfide bonds, a reduction step is necessary to ensure the availability of free cysteine thiol groups for labeling.

Materials:

  • Cysteine-containing peptide

  • Degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the peptide in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[8]

  • Add a 10- to 100-fold molar excess of TCEP to the peptide solution.[7] TCEP is a thiol-free reducing agent and does not need to be removed before the addition of the maleimide reagent.

  • Flush the vial with an inert gas, cap it securely, and incubate for 30-60 minutes at room temperature.[9]

Protocol 2: Labeling of Cysteine-Containing Peptides with this compound

Materials:

  • Reduced cysteine-containing peptide solution (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (as in Protocol 1)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3] This solution should be prepared fresh and protected from light.

  • Add the this compound stock solution to the reduced peptide solution to achieve a final molar ratio of 10:1 to 20:1 (dye:peptide).[7]

  • Flush the reaction vial with inert gas, cap it tightly, and protect it from light.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[7]

Protocol 3: Purification of the Labeled Peptide

Purification is essential to remove unreacted this compound and any unlabeled peptide.

Materials:

  • Crude labeled peptide solution

  • Purification system:

    • Size-exclusion chromatography (SEC) / Gel filtration column (e.g., Sephadex G-25)

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Appropriate buffers for the chosen purification method (e.g., PBS for SEC, water/acetonitrile (B52724) with 0.1% TFA for RP-HPLC)

Procedure (using RP-HPLC):

  • Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Inject the mixture onto a C18 column.

  • Elute the labeled peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.

  • Monitor the elution profile at both 220 nm (for the peptide backbone) and ~789 nm (for the DiSulfo-ICG dye).[3]

  • Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.

  • Lyophilize the purified fractions to obtain the final product.

Protocol 4: Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Dissolve the purified, lyophilized labeled peptide in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of the dye, ~789 nm (Aₘₐₓ).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

      • ε_dye = 230,000 M⁻¹cm⁻¹ for ICG[6]

  • Calculate the corrected absorbance of the peptide at 280 nm:

    • A₂₈₀_corrected = A₂₈₀ - (Aₘₐₓ × CF_dye)

      • CF_dye = 0.076 for ICG[6]

  • Calculate the concentration of the peptide:

    • Peptide Concentration (M) = A₂₈₀_corrected / (ε_peptide × path length)

      • ε_peptide needs to be calculated based on the peptide's amino acid sequence.

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration / Peptide Concentration

Visualizations

experimental_workflow cluster_preparation Peptide Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Peptide Cysteine-Containing Peptide Reduction Disulfide Bond Reduction (TCEP) Peptide->Reduction Reaction Conjugation (pH 6.5-7.5) Reduction->Reaction Reduced Peptide Dye This compound Dye->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification Labeled Peptide Analysis Characterization (DOL Calculation) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Purified Labeled Peptide

Caption: Experimental workflow for peptide labeling.

reaction_mechanism cluster_reaction Michael Addition Reaction Peptide Peptide-Cys-SH Reactants Peptide-Cys-S⁻ + DiSulfo-ICG-Maleimide Product Peptide-Cys-S-Thioether-ICG-DiSulfo Peptide->Product pH 6.5-7.5 Maleimide DiSulfo-ICG-Maleimide Transition Nucleophilic Attack Final_Product Final_Product

Caption: Thiol-maleimide reaction mechanism.

signaling_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Labeled_Peptide DiSulfo-ICG Labeled Peptide Labeled_Peptide->Receptor Binding Imaging NIR Imaging Detection Labeled_Peptide->Imaging

Caption: A potential signaling pathway application.

References

Application Notes and Protocols for Disulfide Bond Reduction Prior to Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the reduction of disulfide bonds in proteins, a critical step for successful labeling with maleimide-based reagents. Cysteine residues involved in disulfide bridges are unreactive towards maleimides; therefore, reduction is essential to expose the free sulfhydryl groups required for conjugation.[1][2][3][4]

Introduction

Maleimide (B117702) chemistry is a widely used bioconjugation method that allows for the specific labeling of proteins and other biomolecules at free sulfhydryl groups, typically found on cysteine residues.[2][3][5] The reaction between a maleimide and a thiol group forms a stable thioether bond.[2] However, in many proteins, particularly antibodies and other secreted proteins, cysteine residues exist as disulfide bonds, which contribute to the protein's tertiary structure.[1][2][3] These disulfide bonds must be cleaved to enable maleimide labeling. This protocol outlines the use of two common reducing agents, Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT), for this purpose.

Choosing a Reducing Agent: TCEP vs. DTT

The choice of reducing agent is critical and depends on the specific protein and experimental workflow.

Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for maleimide labeling protocols.[4]

  • Advantages :

    • It is a non-thiol-containing reducing agent, meaning it does not need to be removed before the addition of the maleimide dye, simplifying the workflow.[4][6][7][8]

    • It is effective over a broad pH range (1.5-8.5).[4][8][9]

    • It is more resistant to air oxidation compared to DTT.[4][8][9]

    • The reduction is irreversible.[6][8]

  • Disadvantages :

    • Can be less stable in phosphate (B84403) buffers at neutral pH, so fresh solutions are recommended.[8][9]

    • Although its reactivity with maleimides is slow, some level of inhibition of the labeling reaction can occur.[6]

Dithiothreitol (DTT) is a potent, thiol-containing reducing agent.

  • Advantages :

    • A strong and widely used reducing agent for proteins.[8]

  • Disadvantages :

    • Excess DTT must be completely removed after reduction and before the addition of the maleimide dye, as its own thiol groups will compete with the protein's thiols for reaction with the maleimide.[1][4][6][7] This requires an additional purification step, such as dialysis or gel filtration.[1][4][7]

    • Its reducing power is optimal at a pH above 7.[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the disulfide bond reduction and subsequent maleimide labeling steps.

Table 1: Comparison of Reducing Agents

ParameterTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Molar Excess 10-100x over protein[1][5][10][11][12]10x over protein[7]
pH Range 1.5 - 8.5[4][8][9]> 7.0[4][8]
Incubation Time 20-30 minutes at room temperature[1][10][11]Typically sufficient with a 10-fold molar excess[7]
Removal Required No (generally)[7][8]Yes (e.g., dialysis, gel filtration)[1][4][7]

Table 2: General Maleimide Labeling Conditions

ParameterRecommended Condition
Protein Concentration 1-10 mg/mL[1][3]
Buffer Degassed pH 7.0-7.5 (PBS, Tris, HEPES)[1][2][3][5][13]
Maleimide:Protein Molar Ratio 10:1 to 20:1 (start with this range and optimize)[1][2][12]
Incubation Time 2 hours at room temperature or overnight at 2-8°C[1][12]
Solvent for Maleimide Dye Anhydrous DMSO or DMF[1][2][3][5][13]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction using TCEP followed by Maleimide Labeling

This protocol is recommended for its simplicity as it does not require the removal of the reducing agent.

Materials:

  • Protein of interest

  • Degassed reaction buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)

  • TCEP hydrochloride

  • Maleimide-functionalized dye or molecule

  • Anhydrous DMSO or DMF

  • Inert gas (e.g., nitrogen or argon)

  • Purification column (e.g., gel filtration, size-exclusion) or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][3]

  • Disulfide Reduction: a. Prepare a fresh stock solution of TCEP. b. Add a 10-100-fold molar excess of TCEP to the protein solution.[1][5][10][11][12] c. Flush the reaction vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[1][10][11]

  • Maleimide Reagent Preparation: While the reduction reaction is incubating, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][12]

  • Maleimide Labeling: a. Add the maleimide stock solution to the reduced protein solution to achieve a 10:1 to 20:1 molar ratio of maleimide to protein.[1][2][12] b. Flush the vial again with inert gas, seal, and protect from light. c. Incubate for 2 hours at room temperature or overnight at 2-8°C.[1][12]

  • Purification: Remove excess, unreacted maleimide reagent by gel filtration, dialysis, or other suitable chromatographic techniques.[3][5]

  • Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[1][12] b. Calculate the degree of labeling using the following formula, accounting for the dye's contribution to the absorbance at 280 nm:

    • Corrected A280 = A280 - (Amax_dye × Correction Factor)

    • The correction factor is specific to the dye used.[1]

Protocol 2: Disulfide Bond Reduction using DTT followed by Maleimide Labeling

This protocol requires an additional step to remove DTT before labeling.

Materials:

  • Same as Protocol 1, with the substitution of DTT for TCEP.

  • Dialysis tubing or desalting column.

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed reaction buffer at 1-10 mg/mL.

  • Disulfide Reduction: a. Add a 10-fold molar excess of DTT to the protein solution.[7] b. Incubate for 30 minutes at room temperature.

  • DTT Removal: a. Remove the excess DTT by dialysis against the reaction buffer or by using a desalting column. This step is crucial to prevent DTT from reacting with the maleimide.[1][4][7]

  • Maleimide Reagent Preparation: Prepare the maleimide stock solution as described in Protocol 1.

  • Maleimide Labeling: a. Add the maleimide stock solution to the DTT-free, reduced protein solution (10:1 to 20:1 molar ratio). b. Incubate as described in Protocol 1.

  • Purification and DOL Determination: Follow steps 5 and 6 from Protocol 1.

Visualizations

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_labeling Maleimide Labeling cluster_purification Purification start Protein with Disulfide Bonds reduction Add Reducing Agent (TCEP or DTT) start->reduction reduced_protein Protein with Free Thiols reduction->reduced_protein maleimide Add Maleimide Reagent reduced_protein->maleimide labeled_protein Labeled Protein maleimide->labeled_protein purify Remove Excess Maleimide labeled_protein->purify final_product Purified Labeled Protein purify->final_product

Caption: Experimental workflow for disulfide reduction and maleimide labeling.

Caption: Chemical reactions for disulfide reduction and maleimide labeling.

References

Application Note: Determination of Degree of Labeling for DiSulfo-ICG Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is a critical quality attribute for bioconjugates, such as fluorescently labeled antibodies. It represents the average number of dye molecules covalently attached to a single protein molecule.[1][2] Accurate DOL determination is essential for ensuring batch-to-batch reproducibility, optimizing conjugate performance, and understanding its biological activity.[3] An insufficient DOL can lead to a weak signal, while an excessive DOL can cause fluorescence quenching and potentially alter the protein's structure and function.[3][4] For most antibodies, an optimal DOL is typically between 2 and 10.[1][3][5]

This application note provides a detailed protocol for conjugating DiSulfo-ICG maleimide (B117702) to proteins (specifically IgG antibodies) via thiol-maleimide chemistry and calculating the final DOL using UV-Vis spectrophotometry. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on cysteine residues, forming a stable thioether bond.[6]

Quantitative Data for DOL Calculation

Accurate calculation of the DOL relies on several key physical constants. The values required for a typical IgG antibody and DiSulfo-ICG dye are summarized below.

ParameterSymbolValueUnit
Molar Extinction Coefficient of IgG at 280 nmεprotein210,000M⁻¹cm⁻¹
Molecular Weight of IgGMWprotein150,000 g/mol (Da)
Molar Extinction Coefficient of DiSulfo-ICG at λmaxεdye223,000M⁻¹cm⁻¹
Maximum Absorbance Wavelength of DiSulfo-ICGλmax~787nm
Correction Factor for DiSulfo-ICG at 280 nmCF₂₈₀0.07(A₂₈₀ / Amax)

Table 1: Physical constants required for DOL calculation. Values for DiSulfo-ICG are based on Indocyanine Green (ICG), which has nearly identical spectral properties. Molar extinction coefficient and molecular weight for IgG are widely accepted typical values.[1][5][7][8]

Experimental Protocols

Part A: Protein Preparation (Reduction of Disulfide Bonds)

For conjugation via maleimide chemistry, free thiol (-SH) groups are required. In many proteins like IgG, cysteine residues exist as oxidized disulfide bonds (-S-S-), which do not react with maleimides.[9][10] Therefore, a reduction step is often necessary to generate reactive free thiols.

Materials:

  • IgG antibody solution (2-10 mg/mL)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the IgG solution at a concentration of 2-10 mg/mL in a degassed conjugation buffer.[5]

  • To reduce disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution.

  • Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, and cap the vial tightly.[9]

  • Incubate the mixture for 30-60 minutes at room temperature.

  • Crucially, do not remove the TCEP. TCEP is phosphine-based and does not contain thiols, so it will not compete with the protein for reaction with the maleimide dye. If using a thiol-containing reducing agent like DTT, it must be removed via dialysis or a desalting column before adding the maleimide dye.[11]

Part B: DiSulfo-ICG Maleimide Conjugation

Materials:

  • Reduced IgG solution (from Part A)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Allow the vial of this compound to warm to room temperature.

  • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.[5][12] This stock solution should be used promptly.

  • While gently stirring the reduced protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[11] For initial experiments, testing several ratios (e.g., 5:1, 10:1, 20:1) is recommended to determine the optimal condition.[5]

  • Flush the reaction vial with inert gas, cap it, and protect it from light.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[8]

Part C: Conjugate Purification

It is essential to remove any non-conjugated this compound before spectrophotometric analysis, as free dye will interfere with absorbance measurements and lead to an inaccurate DOL calculation.[3][4]

Materials:

  • Conjugation reaction mixture (from Part B)

  • Gel filtration / desalting column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

  • Equilibrate a Sephadex G-25 desalting column with elution buffer according to the manufacturer's instructions.

  • Carefully load the entire reaction mixture onto the top of the column resin.

  • Allow the sample to enter the resin bed, then begin eluting with buffer.

  • The labeled protein conjugate is larger and will elute first as a colored band. The smaller, unconjugated dye molecules will be retained longer and elute later.

  • Collect the fractions containing the purified, colored conjugate and pool them. The purified conjugate is now ready for analysis.[12]

Part D: Spectrophotometric Measurement and DOL Calculation

Procedure:

  • Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the purified conjugate solution at two wavelengths:

    • 280 nm (A₂₈₀), the absorbance maximum for proteins.

    • ~787 nm (Amax), the absorbance maximum for DiSulfo-ICG.

  • If the absorbance reading at either wavelength is above 2.0, dilute the sample with buffer, re-measure, and record the dilution factor (DF) for use in the calculations.[3]

  • Calculate the DOL using the formulas below.

Calculation Formula:

The Degree of Labeling is the molar ratio of the dye to the protein.

DOL = [Concentration of Dye] / [Concentration of Protein]

The concentrations are determined using the Beer-Lambert law (A = εcl).

Step 1: Calculate the Protein Concentration The dye also absorbs light at 280 nm, so its contribution must be subtracted from the A₂₈₀ reading. The correction factor (CF₂₈₀) accounts for this.[7]

Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

Protein Concentration (M) = (Corrected A₂₈₀ × DF) / ε_protein

Step 2: Calculate the Dye Concentration

Dye Concentration (M) = (Aₘₐₓ × DF) / ε_dye

Step 3: Calculate the Final DOL

DOL = (Aₘₐₓ × ε_protein) / ((A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye)

(Note: The dilution factor DF cancels out in the final combined formula).

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for DiSulfo-ICG Conjugation and DOL Calculation prep Protein Preparation (Reduce Disulfides with TCEP) react Conjugation Reaction (Protein + Dye, 2hr @ RT) prep->react dye Prepare Dye Stock (10 mM in DMSO) dye->react purify Purify Conjugate (Gel Filtration, Sephadex G-25) react->purify measure Spectrophotometry (Measure A280 & Amax) purify->measure calc Calculate DOL measure->calc

Caption: Workflow from protein preparation to final DOL calculation.

calculation_logic Logical Flow of DOL Calculation cluster_inputs Inputs cluster_calcs Calculations A280 Measured A280 Corrected_A280 Corrected A280 = A280 - (Amax * CF280) A280->Corrected_A280 Amax Measured Amax Amax->Corrected_A280 Conc_Dye Dye Conc. = Amax / ε_dye Amax->Conc_Dye eProt ε_protein Conc_Prot Protein Conc. = Corrected A280 / ε_protein eProt->Conc_Prot eDye ε_dye eDye->Conc_Dye CF CF280 CF->Corrected_A280 Corrected_A280->Conc_Prot DOL Degree of Labeling (DOL) = Dye Conc. / Protein Conc. Conc_Prot->DOL Conc_Dye->DOL

Caption: Relationship of variables in the DOL calculation formula.

References

Application Notes and Protocols: DiSulfo-ICG Maleimide Labeling in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a near-infrared (NIR) fluorescent dye designed for the specific labeling of thiol groups on proteins and other biomolecules within a live cell context. The NIR spectral properties of DiSulfo-ICG (excitation/emission maxima typically around 780/810 nm) offer significant advantages for live-cell imaging, including deeper tissue penetration, minimal phototoxicity, and reduced autofluorescence from cellular components.[1][2] The presence of two sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments. The maleimide functional group allows for covalent attachment to free sulfhydryl groups, commonly found in cysteine residues of proteins, enabling precise tracking of protein localization, trafficking, and dynamics.

These characteristics make DiSulfo-ICG maleimide a powerful tool in drug development and cell biology research for applications such as monitoring receptor internalization, tracking protein-drug conjugate distribution, and elucidating signaling pathways.

Data Presentation

The following table summarizes the key photophysical and labeling parameters for this compound. Please note that specific values can vary depending on the experimental conditions and the protein being labeled.

ParameterTypical ValueNotes
Excitation Maximum (λex) ~785 nmIn aqueous buffers (e.g., PBS)
Emission Maximum (λem) ~812 nmIn aqueous buffers (e.g., PBS)
Molar Extinction Coefficient ≥ 200,000 cm⁻¹M⁻¹In aqueous buffers
Fluorescence Quantum Yield ~0.05 - 0.15In aqueous solution; can increase upon conjugation to proteins
Recommended Molar Ratio (Dye:Protein) 10:1 to 20:1Optimization is recommended for each specific protein
Optimal pH for Labeling 6.5 - 7.5Maleimide-thiol reaction is most efficient and specific in this range
Photostability ModerateSusceptible to photobleaching with intense or prolonged illumination
Signal-to-Noise Ratio (SNR) Moderate to HighNIR detection minimizes cellular autofluorescence, enhancing SNR

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol describes the labeling of cysteine-containing proteins on the surface of live cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • Cell culture medium appropriate for the cell line

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light and moisture.

    • (Optional) If reduction of disulfide bonds on the cell surface is required to expose free thiols, prepare a 10 mM stock solution of TCEP in degassed PBS.

  • Cell Preparation:

    • For adherent cells, grow cells to 70-80% confluency on coverslips or in imaging dishes.

    • For suspension cells, harvest cells and wash twice with ice-cold, degassed PBS by centrifugation. Resuspend the cell pellet in degassed PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • (Optional) Reduction of Disulfide Bonds:

    • To expose more free thiol groups, you can treat the cells with a reducing agent. Add TCEP to the cell suspension to a final concentration of 100-500 µM.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with ice-cold, degassed PBS to remove the TCEP.

  • Labeling Reaction:

    • Dilute the 10 mM this compound stock solution in degassed PBS to the desired final labeling concentration (typically 10-100 µM).

    • For adherent cells, remove the culture medium and add the this compound labeling solution.

    • For suspension cells, add the diluted this compound to the cell suspension.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically.

  • Washing:

    • Following incubation, remove the labeling solution.

    • Wash the cells three times with PBS or complete cell culture medium to remove any unbound dye.

  • Live Cell Imaging:

    • Replace the wash buffer with fresh, pre-warmed cell culture medium.

    • Image the labeled cells immediately using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 800-840 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Labeling of Purified Proteins for Intracellular Delivery

This protocol is for labeling a purified protein that can then be introduced into cells (e.g., via microinjection or protein transfection reagents).

Materials:

  • Purified protein containing free cysteine residues

  • This compound

  • Anhydrous DMSO

  • Degassed reaction buffer (e.g., PBS or HEPES, pH 7.0-7.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • TCEP (optional)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • (Optional) If the protein's cysteine residues are in disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfides. Note: If using DTT as a reducing agent, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.

  • Labeling Reaction:

    • Prepare a fresh dilution of the this compound stock solution in the reaction buffer.

    • Add the diluted dye to the protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~785 nm (for DiSulfo-ICG). The DOL is calculated as: DOL = (A_max_dye × ε_protein) / [(A_280_protein - A_max_dye_ × CF) × ε_dye] Where CF is the correction factor for the dye's absorbance at 280 nm.

  • Introduction into Live Cells:

    • The purified DiSulfo-ICG-labeled protein can now be introduced into live cells using a suitable delivery method for subsequent imaging studies.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling reagent_prep Reagent Preparation incubation Incubation with This compound reagent_prep->incubation cell_prep Cell Preparation reduction Reduction (Optional) cell_prep->reduction cell_prep->incubation reduction->incubation If performed washing Washing incubation->washing imaging Live Cell Imaging washing->imaging

Caption: Experimental workflow for live cell labeling.

Signaling Pathway: EGFR Trafficking

This compound can be used to label cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) to study their internalization and trafficking upon ligand binding.

egfr_signaling EGF EGF Ligand EGFR EGFR (DiSulfo-ICG Labeled) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Internalization Clathrin-Mediated Endocytosis Dimerization->Internalization Signaling Downstream Signaling Dimerization->Signaling EarlyEndosome Early Endosome Internalization->EarlyEndosome Recycling Recycling to Plasma Membrane EarlyEndosome->Recycling LateEndosome Late Endosome / MVB EarlyEndosome->LateEndosome EarlyEndosome->Signaling Recycling->EGFR Lysosome Lysosomal Degradation LateEndosome->Lysosome

Caption: EGFR signaling and trafficking pathway.

References

Application Notes and Protocols: DiSulfo-ICG Maleimide for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DiSulfo-ICG maleimide (B117702) is a thiol-reactive fluorescent dye that offers a bright and stable signal in the near-infrared (NIR) spectrum. This makes it an ideal candidate for flow cytometry applications, particularly in multi-color experiments where spectral overlap with common fluorophores is a concern. The maleimide group reacts specifically with free sulfhydryl (thiol) groups on proteins, primarily on cysteine residues, allowing for covalent labeling of cell surface proteins. The "DiSulfo" modification significantly increases the water solubility of the indocyanine green (ICG) core, facilitating its use in aqueous biological buffers and reducing non-specific binding.

These application notes provide a detailed protocol for labeling live cells with DiSulfo-ICG maleimide for flow cytometry analysis, as well as its use in conjugating antibodies for indirect immunofluorescence.

Key Features and Applications

Key Features:

  • Near-Infrared Fluorescence: With an excitation maximum around 780 nm and an emission maximum around 820 nm, this compound minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio.[1][2]

  • High Water Solubility: The two sulfonate groups enhance hydrophilicity, simplifying staining procedures in physiological buffers.

  • Covalent Labeling: The maleimide group forms a stable covalent bond with free thiol groups on cell surface proteins, ensuring the dye is well-retained.[3][4][5]

  • Low Spectral Overlap: Its emission in the far-red spectrum reduces overlap with commonly used fluorophores like FITC, PE, and APC.

Applications:

  • General Cell Surface Labeling: Staining of live cells for identification and tracking based on the presence of free thiols on surface proteins.

  • Cell Proliferation and Tracking Studies: The stable covalent labeling allows for long-term tracking of cell populations in vitro and in vivo.

  • Antibody Conjugation: Creation of custom NIR-labeled primary or secondary antibodies for indirect immunofluorescence in flow cytometry.

  • Viability Assessment: In some contexts, compromised cell membranes may expose more thiol groups, leading to differential staining that can be correlated with cell viability.

Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~780 nm[1][2]
Emission Maximum (Em)~820 nm[1][2]
Reactive GroupMaleimide[3][4][5]
Target MoietyFree Sulfhydryl (Thiol) Groups[3][4][5]
SolubilityHigh in water and aqueous buffersN/A

Experimental Protocols

Protocol 1: Direct Labeling of Live Cells for Flow Cytometry

This protocol provides a general guideline for labeling live cells with this compound. Note: Optimal conditions (dye concentration, incubation time, and cell density) should be determined empirically for each cell type and experimental setup.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, without calcium and magnesium

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Cells in suspension

  • Flow cytometry tubes or 96-well plates

Procedure:

  • Prepare a 10 mM Stock Solution of this compound:

    • Allow the vial of this compound to equilibrate to room temperature.

    • Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.

    • Vortex briefly to ensure the dye is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Cells:

    • Harvest cells and wash them once with warm (37°C) cell culture medium.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Staining:

    • Prepare a fresh working solution of this compound by diluting the 10 mM stock solution in PBS. A starting concentration range of 1-10 µM is recommended.

    • Add the this compound working solution to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light. For some cell types, incubation at 4°C for 30-60 minutes may reduce internalization of the dye.

    • Optimization is key: Test a range of dye concentrations (e.g., 0.5, 1, 5, 10, 25 µM) and incubation times to find the optimal balance between bright staining and minimal cytotoxicity.

  • Washing:

    • After incubation, add at least 2 volumes of cold PBS containing 2% FBS to stop the reaction.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet two more times with cold PBS with 2% FBS.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

    • Analyze the cells on a flow cytometer equipped with a laser capable of exciting in the ~780 nm range (e.g., a red diode laser) and a detector for emission in the >800 nm range.

    • Include an unstained cell sample as a negative control to set the background fluorescence.

Example Data (Hypothetical):

Cell LineThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (MFI)
Jurkat1301500
Jurkat5308500
Jurkat103018000
HeLa1301200
HeLa5307800
HeLa103016500
Protocol 2: Conjugation of this compound to Antibodies

This protocol describes the labeling of antibodies with this compound for use in indirect flow cytometry.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Antibody to be labeled (at 1-10 mg/mL)

  • Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5, thiol-free)

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare Antibody:

    • Dissolve the antibody in the degassed conjugation buffer.

    • If the antibody does not have free thiols or if disulfide bonds need to be reduced, add a 10-100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3][4][5] Note: If using DTT as a reducing agent, it must be removed before adding the maleimide dye.

  • Prepare this compound:

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF as described in Protocol 1.

  • Conjugation Reaction:

    • Add a 10-20-fold molar excess of the this compound solution to the antibody solution while gently stirring.[3]

    • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unconjugated dye from the labeled antibody using a desalting column or other size-exclusion chromatography method appropriate for the antibody size.

    • Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~780 nm).

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_dye Prepare 10 mM DiSulfo-ICG Maleimide Stock in DMSO stain_cells Incubate Cells with 1-10 µM this compound (15-30 min at 37°C) prep_dye->stain_cells prep_cells Prepare Cell Suspension (1-10 x 10^6 cells/mL in PBS) prep_cells->stain_cells wash_cells Wash Cells 3x with Cold PBS + 2% FBS stain_cells->wash_cells analyze Resuspend in Staining Buffer and Analyze by Flow Cytometry wash_cells->analyze

Caption: Experimental workflow for direct labeling of live cells.

maleimide_reaction cluster_product Product dye DiSulfo-ICG Maleimide reacts Covalent Bond Formation dye->reacts protein Cell Surface Protein with Free Thiol (-SH) protein->reacts conjugate Fluorescently Labeled Cell Surface Protein plus + reacts->conjugate

Caption: Reaction of this compound with a protein thiol group.

References

Application Notes and Protocols for DiSulfo-ICG Maleimide Conjugation to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from in-vivo imaging to diagnostic assays. Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a peak absorption around 780 nm and emission near 810 nm, making it ideal for deep-tissue imaging due to minimal autofluorescence and light scattering in this spectral range.[1] The DiSulfo-ICG variant offers enhanced water solubility, simplifying conjugation procedures in aqueous buffers.

This document provides a detailed protocol for the conjugation of DiSulfo-ICG maleimide (B117702) to thiol-modified oligonucleotides. The maleimide group reacts specifically with the free sulfhydryl (thiol) group on the oligonucleotide via a Michael addition reaction to form a stable thioether bond.[2]

Chemical Principle

The conjugation reaction is based on the nucleophilic addition of a thiol group from a modified oligonucleotide to the electron-deficient double bond of the maleimide moiety on the DiSulfo-ICG dye. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]

Experimental Protocols

Preparation of Thiol-Modified Oligonucleotide

Thiol-modified oligonucleotides are typically shipped in an oxidized, disulfide-protected form to prevent dimerization.[4][5] This disulfide bond must be reduced to a free thiol for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective, and does not need to be removed prior to the maleimide conjugation step.[6]

Materials:

  • Thiol-modified oligonucleotide (lyophilized)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (e.g., 100 mM in nuclease-free water)

  • Degassed, nuclease-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Nuclease-free water

Protocol:

  • Dissolve the lyophilized thiol-modified oligonucleotide in the reaction buffer to a final concentration of 1-5 mM.

  • Add TCEP solution to the oligonucleotide solution to a final concentration of 10-20 mM.

  • Incubate the mixture at room temperature for 1-2 hours to ensure complete reduction of the disulfide bond.[6]

experimental_workflow cluster_prep Oligonucleotide Preparation start Lyophilized Thiol-Oligo dissolve Dissolve in Buffer start->dissolve reduce Add TCEP (Reduction) dissolve->reduce incubate_oligo Incubate 1-2h at RT reduce->incubate_oligo ready_oligo Reduced Thiol-Oligo incubate_oligo->ready_oligo

Figure 1. Workflow for the preparation of thiol-modified oligonucleotides.

Conjugation of DiSulfo-ICG Maleimide to Thiol-Modified Oligonucleotide

This protocol outlines the reaction between the reduced thiol-oligonucleotide and the this compound. A molar excess of the dye is typically used to ensure efficient labeling of the oligonucleotide.

Materials:

  • Reduced thiol-modified oligonucleotide solution (from step 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Degassed, nuclease-free reaction buffer (pH 7.2)

Protocol:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with the reaction buffer.

  • Add a 10-20 fold molar excess of the this compound stock solution to the oligonucleotide solution.

  • Mix gently by pipetting and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

conjugation_reaction cluster_reaction Conjugation Reaction oligo Reduced Thiol-Oligo mix Combine Oligo and Dye in Reaction Buffer (pH 7.2) oligo->mix dye This compound (in DMSO) dye->mix incubate_reaction Incubate 2-4h at RT (Protected from Light) mix->incubate_reaction product Crude DiSulfo-ICG Oligonucleotide Conjugate incubate_reaction->product

Figure 2. Workflow for the this compound conjugation reaction.

Purification of the DiSulfo-ICG-Oligonucleotide Conjugate

Purification is essential to remove unreacted dye and oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[7] The conjugated oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will thus have a longer retention time.

Materials:

  • Crude DiSulfo-ICG-oligonucleotide conjugate solution

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in nuclease-free water

  • Mobile Phase B: Acetonitrile (B52724)

  • Nuclease-free water

Protocol:

  • Dilute the crude reaction mixture with Mobile Phase A.

  • Inject the diluted sample onto the C18 column.

  • Elute the conjugate using a linear gradient of acetonitrile (e.g., 5-95% Mobile Phase B over 30 minutes).[7]

  • Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~780 nm (for the DiSulfo-ICG dye).[7]

  • The desired conjugate will show absorbance at both wavelengths.[7] Unlabeled oligonucleotide will only absorb at 260 nm, and free dye will have a different retention time and a high A780/A260 ratio.

  • Collect the fractions corresponding to the conjugate peak.

  • Evaporate the solvent using a vacuum concentrator.

  • Resuspend the purified conjugate in a suitable nuclease-free buffer or water.

purification_workflow cluster_purification Purification crude Crude Conjugate hplc Inject onto RP-HPLC (C18) Gradient Elution crude->hplc monitor Monitor at 260 nm & 780 nm hplc->monitor collect Collect Conjugate Peak monitor->collect dry Evaporate Solvent collect->dry final_product Purified DiSulfo-ICG Oligonucleotide Conjugate dry->final_product

Figure 3. Workflow for the purification of the DiSulfo-ICG-oligonucleotide conjugate.

Data Presentation and Characterization

Quantitative Analysis

The success of the conjugation can be quantified by calculating the conjugation efficiency and the dye-to-oligonucleotide ratio.

ParameterMethodFormula / ProcedureExpected Result
Oligonucleotide Concentration UV-Vis SpectroscopyMeasure absorbance at 260 nm (A260). Use the oligonucleotide's extinction coefficient (ε260). Conc. (M) = A260 / ε260Varies based on sample.
Dye Concentration UV-Vis SpectroscopyMeasure absorbance at ~780 nm (A780). Use the extinction coefficient of DiSulfo-ICG (ε780). Conc. (M) = A780 / ε780Varies based on sample.
Dye-to-Oligo Ratio UV-Vis SpectroscopyRatio = (A780 / ε780) / [(A260 - A780 * CF) / ε260] CF is the correction factor for the dye's absorbance at 260 nm.Typically 0.8 - 1.0 for a 1:1 conjugation.
Conjugation Efficiency HPLC AnalysisEfficiency (%) = (Area of conjugate peak) / (Area of conjugate peak + Area of unreacted oligo peak) * 100> 90% with optimized conditions.
Characterization of the Final Conjugate

The purified DiSulfo-ICG-oligonucleotide conjugate should be characterized to confirm its identity and purity.

TechniquePurposeExpected Outcome
UV-Vis Spectroscopy Confirm the presence of both the oligonucleotide and the dye.The spectrum should show two absorbance maxima: one at ~260 nm corresponding to the oligonucleotide and another at ~780 nm for the DiSulfo-ICG dye.
RP-HPLC Assess purity.A single major peak with absorbance at both 260 nm and 780 nm.
Mass Spectrometry Confirm the molecular weight of the conjugate.The observed mass should correspond to the sum of the molecular weights of the oligonucleotide and the this compound.
Stability of the Conjugate

The thioether bond formed between the thiol and the maleimide can be susceptible to a retro-Michael addition, especially in the presence of other thiols like glutathione.[8][9][10] However, subsequent hydrolysis of the succinimide (B58015) ring in the conjugate can lead to a more stable product.[8][9][10] For applications requiring long-term stability, especially in vivo, it is advisable to assess the stability of the conjugate in relevant biological media.

ConditionPotential IssueMitigation/Consideration
Presence of Thiols (e.g., Glutathione) Retro-Michael addition leading to de-conjugation.Hydrolysis of the succinimide ring can increase stability.[8][9][10]
Long-term Storage Potential for degradation.Store at -20°C or -80°C in a nuclease-free buffer, protected from light.

References

Purifying Proteins Labeled with DiSulfo-ICG Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye. Proper purification is critical to remove unconjugated dye and protein, ensuring high-quality reagents for downstream applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.

Introduction to DiSulfo-ICG Maleimide Labeling

DiSulfo-Indocyanine Green (ICG) is a water-soluble, near-infrared fluorescent dye that has gained significant attention in biomedical research due to its deep tissue penetration and low autofluorescence in biological samples. The maleimide functional group allows for covalent conjugation to sulfhydryl groups (-SH) on cysteine residues of proteins. This site-specific labeling is advantageous for preserving protein function. The "DiSulfo" modification enhances the water solubility of the ICG dye, which can improve the handling of the dye and potentially reduce aggregation of the labeled protein.

The overall process involves three key stages: protein preparation, labeling with this compound, and purification of the conjugate. Each step must be carefully optimized to achieve a high degree of labeling, good protein recovery, and high purity of the final product.

Data Presentation: Quantitative Analysis of Purification

The success of a labeling and purification procedure is determined by several quantitative parameters. The following table provides a representative summary of expected outcomes when purifying a this compound labeled antibody (molecular weight ~150 kDa) using different chromatography methods. Note that these values are illustrative and can vary depending on the specific protein, degree of labeling, and instrumentation used.

Purification MethodLabeling Efficiency (DOL)¹Protein Recovery (%)²Final Purity (%)³
Size Exclusion Chromatography (SEC) 2 - 5> 90%> 95%
Ion-Exchange Chromatography (IEX) 2 - 580 - 90%> 98%
Hydrophobic Interaction Chromatography (HIC) 2 - 570 - 85%> 95%

¹ Degree of Labeling (DOL): The molar ratio of dye to protein. A DOL between 2 and 10 is often optimal for antibodies.[1] ² Protein Recovery: The percentage of the initial protein that is recovered after the purification process. Recoveries can be lower in IEX and HIC due to stronger interactions with the resin.[2] ³ Final Purity: The percentage of the final product that is the desired labeled protein, as assessed by methods like SDS-PAGE or HPLC. IEX can often achieve higher purity by separating based on charge differences introduced by the labeling.[3]

Experimental Protocols

Protocol 1: Preparation of Protein for Labeling

Objective: To prepare the protein for efficient and specific labeling with this compound by ensuring the availability of free sulfhydryl groups.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)

  • Spin desalting columns or dialysis cassettes (with appropriate molecular weight cut-off)

Procedure:

  • Buffer Preparation: Prepare a labeling buffer (e.g., PBS, pH 7.2-7.5). It is crucial that the buffer is free of any thiol-containing reagents.[4] Degas the buffer by applying a vacuum for 15-20 minutes or by bubbling with an inert gas like nitrogen or argon for a similar duration. This minimizes the re-oxidation of sulfhydryl groups.

  • Protein Concentration: Adjust the protein concentration to 1-10 mg/mL in the degassed labeling buffer.

  • Reduction of Disulfide Bonds (if necessary): For proteins with internal disulfide bonds that need to be reduced to expose cysteine residues, add a 10- to 50-fold molar excess of TCEP to the protein solution.[5] Incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before the labeling reaction.[6] If DTT is used, it must be completely removed using a spin desalting column or dialysis before adding the maleimide dye, as it will compete for the dye.

  • Final Protein Solution: The protein solution is now ready for the labeling reaction.

Protocol 2: Labeling of Protein with this compound

Objective: To covalently attach this compound to the prepared protein.

Materials:

  • Prepared protein solution (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction tubes (protected from light)

Procedure:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a final molar ratio of dye-to-protein between 10:1 and 20:1.[4] The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light by wrapping the tube in aluminum foil or using an amber-colored tube. Gentle mixing during incubation can improve labeling efficiency.

  • Quenching the Reaction: To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature. This step consumes any unreacted maleimide groups.

Protocol 3: Purification of Labeled Protein by Size Exclusion Chromatography (SEC)

Objective: To separate the DiSulfo-ICG labeled protein from unreacted dye and quenching reagents based on size.

Materials:

  • Quenched labeling reaction mixture

  • Size exclusion chromatography column (e.g., Sephadex G-25, Superdex 200)

  • Chromatography system (e.g., FPLC)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Sample Loading: Load the quenched reaction mixture onto the column.

  • Elution: Elute the sample with the purification buffer at a flow rate appropriate for the column.

  • Fraction Collection: Collect fractions and monitor the elution profile at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG). The labeled protein will elute in the earlier fractions, while the smaller, unconjugated dye and quenching reagents will elute later.

  • Pooling and Concentration: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a centrifugal filter device with an appropriate molecular weight cut-off.

Protocol 4: Characterization of the Labeled Protein

Objective: To determine the concentration and Degree of Labeling (DOL) of the purified DiSulfo-ICG labeled protein.

Materials:

  • Purified DiSulfo-ICG labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of DiSulfo-ICG (~780 nm, Aₘₐₓ).

  • Calculate Protein Concentration: The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). This value is dye-specific.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[6]

  • Calculate Degree of Labeling (DOL): The DOL is calculated using the following formula:

    • DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

    • Where:

      • ε_dye is the molar extinction coefficient of DiSulfo-ICG at its Aₘₐₓ.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Protein Labeling and Purification cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep1 Protein in Thiol-Free Buffer prep2 Disulfide Bond Reduction (TCEP) prep1->prep2 If necessary label1 Add DiSulfo-ICG Maleimide prep2->label1 label2 Incubate (2h RT or O/N 4°C) label1->label2 label3 Quench Reaction (e.g., L-cysteine) label2->label3 purify1 Size Exclusion Chromatography label3->purify1 purify2 Collect & Pool Labeled Protein Fractions purify1->purify2 char1 Measure A280 & Amax purify2->char1 char2 Calculate DOL & Concentration char1->char2

Caption: Workflow for this compound labeling and purification.

EGFR_signaling Application Example: EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K LabeledAb DiSulfo-ICG labeled anti-EGFR Ab LabeledAb->EGFR Binds & Visualizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway studied with a labeled antibody.

References

Application Notes and Protocols: DiSulfo-ICG Maleimide for Tracking Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutics to target sites is a central challenge in drug development. Real-time, non-invasive tracking of drug delivery systems in vivo is crucial for understanding their biodistribution, pharmacokinetics, and target engagement.[1][2] Near-infrared (NIR) fluorescence imaging offers significant advantages for this purpose, including high photon penetration through tissue, reduced light scattering, and minimal autofluorescence, which collectively enhance detection sensitivity.[3]

DiSulfo-Indocyanine Green (ICG) maleimide (B117702) is a water-soluble, thiol-reactive NIR fluorescent dye designed for robustly labeling and tracking drug delivery systems. ICG, the core fluorophore, is approved for medical applications and exhibits a peak spectral absorption near 800 nm.[4][5] The maleimide functional group allows for the covalent conjugation of the dye to thiol groups present on drug carriers, such as nanoparticles, liposomes, and polymers that have been functionalized with cysteine residues or other sulfhydryl-containing moieties.[6] This stable linkage enables sensitive and quantitative visualization of the drug carrier's journey through a biological system.[1]

These application notes provide an overview of the properties of DiSulfo-ICG maleimide and detailed protocols for its use in labeling and tracking drug delivery systems.

Physicochemical and Spectral Properties

Proper experimental design requires a clear understanding of the dye's characteristics. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Weight ~853.08 g/mol [5]
Excitation Maximum (λabs) ~787 nm[5]
Emission Maximum (λem) ~819 nm[5]
Molar Extinction Coefficient (ε) ~232,000 L·mol⁻¹·cm⁻¹[5]
Fluorescence Quantum Yield (ΦF) ~0.09 (in unspecified solvent)[5]
Reactivity Covalently binds to free sulfhydryl (thiol) groups
Solubility Good water solubility; also soluble in DMSO and DMF[7]

Note: The fluorescence quantum yield of ICG derivatives can be highly dependent on the solvent and local environment. For instance, the quantum yield of free ICG in water is low (~2.5%) but can be enhanced by incorporation into micelles or binding to proteins.[8][9]

Experimental Protocols

This protocol describes the general procedure for conjugating this compound to a drug delivery system (DDS) containing free thiol groups.

Critical Considerations:

  • pH: The reaction between maleimides and thiols is most efficient and specific at a pH range of 7.0-7.5.[6][10]

  • Reducing Agents: If the DDS contains disulfide bonds, they must be reduced to free thiols prior to labeling.[6][7][10] TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not contain thiols and does not need to be removed before adding the maleimide dye.[7]

  • Oxygen Sensitivity: Thiols can be sensitive to oxidation. It is good practice to use degassed buffers to minimize oxidation and dimerization of thiols.[6][7][10]

  • Light Sensitivity: Fluorescent dyes should be protected from light to prevent photobleaching.

Materials:

  • Thiol-functionalized drug delivery system (e.g., nanoparticles, liposomes)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed reaction buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5. (Ensure the buffer is free of thiols).[6][10]

  • (Optional) TCEP hydrochloride

  • Purification system (e.g., size exclusion chromatography, dialysis cassettes with appropriate MWCO)

Procedure:

  • Prepare the Drug Delivery System (DDS):

    • Disperse the thiolated DDS in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[6][7][10]

    • Optional (for disulfide reduction): If your DDS contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 20-30 minutes.[7]

  • Prepare the this compound Stock Solution:

    • Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[6][7][10] Vortex briefly to ensure it is fully dissolved.

    • This stock solution can be stored at -20°C for up to a month, protected from light and moisture.

  • Conjugation Reaction:

    • Add the this compound stock solution to the DDS suspension. A molar ratio of 10:1 to 20:1 (dye:DDS particle or polymer chain) is a common starting point, but this should be optimized for each specific system.

    • Mix thoroughly but gently (e.g., by gentle vortexing or pipetting).

    • Flush the reaction vial with inert gas, seal tightly, and protect from light.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

Recommended Starting Concentrations and Ratios

ComponentRecommended Concentration/RatioNotes
Drug Delivery System 1-10 mg/mLConcentration depends on the specific carrier.
This compound Stock 1-10 mg/mL in DMSO or DMFPrepare fresh for best results.
Molar Ratio (Dye:DDS) 10:1 - 20:1This is a starting point and should be optimized.
Reaction Buffer PBS, Tris, or HEPES (pH 7.0-7.5)Must be free of extraneous thiols.

It is critical to remove any unreacted, free dye from the labeled DDS to prevent misleading signals in tracking experiments.

Methods:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most effective method for separating the large, labeled DDS from the small, unconjugated dye molecules.[10]

  • Dialysis: This method is suitable for water-soluble dyes like DiSulfo-ICG.[10] Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly larger than the dye (~853 Da) but much smaller than the DDS. Perform multiple buffer changes over 24-48 hours to ensure complete removal of free dye.

Degree of Labeling (DOL) Calculation: The DOL determines the average number of dye molecules conjugated per DDS particle or polymer.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein/peptide-based systems) and at the dye's absorption maximum (~787 nm, A₇₈₇).

  • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. This value is often provided by the dye manufacturer.

  • Calculate the corrected protein absorbance: A₂₈₀_corr = A₂₈₀ - (A₇₈₇ × CF).

  • Calculate the molar concentration of the DDS and the dye.

  • DOL = (Molar concentration of dye) / (Molar concentration of DDS).

In Vitro Cellular Uptake:

  • Plate cells of interest in a suitable format (e.g., multi-well plates with glass bottoms).

  • Incubate the cells with the DiSulfo-ICG-labeled DDS at various concentrations and time points.

  • Wash the cells thoroughly with PBS to remove non-internalized DDS.

  • Fix the cells (e.g., with 4% paraformaldehyde) and counterstain nuclei if desired (e.g., with DAPI).

  • Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate NIR filters (Excitation: ~780 nm, Emission: >800 nm).

  • Administer the purified DiSulfo-ICG-labeled DDS to animal models via the desired route (e.g., intravenous, intraperitoneal).

  • At selected time points post-injection, anesthetize the animals and place them in an in vivo imaging system (IVIS) or a similar fluorescence imaging system.

  • Acquire whole-body NIR fluorescence images to track the biodistribution of the DDS over time.[1]

  • For ex vivo analysis, euthanize the animals at the final time point, harvest major organs (liver, spleen, kidney, tumor, etc.), and image them to quantify the fluorescence signal in each tissue. This provides a more detailed assessment of DDS accumulation.[4]

Visualizations

The maleimide group reacts with a free sulfhydryl group on the drug delivery system to form a stable thioether bond.

G cluster_0 This compound cluster_1 Thiolated Drug Delivery System (DDS) cluster_2 Labeled DDS DiSulfo-ICG DiSulfo-ICG Maleimide Maleimide Group DiSulfo-ICG->Maleimide Linker Bond Stable Thioether Bond Maleimide->Bond Reacts with DDS Nanoparticle, Liposome, etc. Thiol Sulfhydryl Group (-SH) DDS->Thiol Surface Functionalization Thiol->Bond Labeled_DDS DiSulfo-ICG-S-DDS Bond->Labeled_DDS Forms

Caption: Covalent conjugation of this compound to a thiol-functionalized DDS.

A streamlined workflow is essential for reproducible results.

Workflow prep_dds 1. Prepare Thiolated DDS in Degassed Buffer (pH 7.0-7.5) conjugate 3. Mix DDS and Dye (10-20x Molar Excess of Dye) Incubate 2h-Overnight prep_dds->conjugate prep_dye 2. Dissolve DiSulfo-ICG Maleimide in DMSO prep_dye->conjugate purify 4. Purify Conjugate (Size Exclusion or Dialysis) conjugate->purify characterize 5. Characterize (Absorbance, DOL) purify->characterize ready Labeled DDS Ready for In Vitro / In Vivo Use characterize->ready

Caption: Workflow for labeling a drug delivery system with this compound.

This diagram outlines the process of using the labeled DDS for preclinical imaging studies.

InVivoWorkflow start Labeled & Purified DiSulfo-ICG-DDS admin 1. Administer to Animal Model (e.g., IV injection) start->admin image 2. Whole-Body NIR Fluorescence Imaging (Multiple Time Points) admin->image biodist 3. Biodistribution Analysis (Pharmacokinetics) image->biodist exvivo 4. Ex Vivo Organ Imaging (Endpoint Analysis) biodist->exvivo data Data Interpretation: Drug Carrier Efficacy & Safety Profile exvivo->data

Caption: General workflow for in vivo tracking of DiSulfo-ICG-labeled DDS.

References

Application Notes and Protocols for DiSulfo-ICG Maleimide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the bioconjugation of DiSulfo-Indocyanine Green (ICG) maleimide (B117702) to thiol-containing biomolecules, such as proteins, antibodies, and peptides. Maleimides are thiol-reactive reagents that specifically couple with sulfhydryl groups to form stable thioether bonds.[1][2] This protocol is optimized for DiSulfo-ICG, a near-infrared (NIR) fluorescent dye with enhanced water solubility, making it an ideal candidate for in vivo imaging and other applications where precise labeling is critical.

The reaction between a maleimide and a thiol group is highly specific and efficient under mild, physiological conditions (pH 6.5-7.5).[2][3] This chemoselectivity allows for the targeted labeling of cysteine residues in proteins.[2][4] It is important to note that disulfide bonds within a protein are unreactive towards maleimides and may require reduction to free up sulfhydryl groups for conjugation.[4][5][6]

Materials and Equipment

Reagents:

  • DiSulfo-ICG maleimide

  • Biomolecule (e.g., antibody, protein, peptide) containing free thiol groups

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), Tris buffer, or HEPES buffer (pH 7.0-7.5, thiol-free)

  • (Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification resin (e.g., Sephadex G-25) or system (e.g., HPLC, FPLC)

  • Bovine Serum Albumin (BSA) for storage stabilization (optional)

  • Sodium azide (B81097) for storage (optional)

  • Glycerol (B35011) for long-term storage (optional)

Equipment:

  • Reaction vials (e.g., microcentrifuge tubes)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Gel filtration columns or HPLC/FPLC system

  • Inert gas (e.g., nitrogen or argon)

Experimental Protocols

Preparation of Biomolecule

Proper preparation of the biomolecule is crucial for successful conjugation. This involves ensuring the availability of free thiol groups.

  • Dissolve the biomolecule : Prepare the biomolecule solution at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5).[1][4][5][6] Buffers should be free of any thiol-containing compounds.[1] Degassing can be achieved by applying a vacuum or by bubbling an inert gas through the solution.[1][6]

  • (Optional) Reduction of Disulfide Bonds : If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the biomolecule solution.[1] Incubate for 20-30 minutes at room temperature.[1] It is not necessary to remove TCEP before adding the maleimide dye.[3] Avoid using DTT or β-mercaptoethanol as they contain thiols and would need to be removed prior to conjugation.[3]

Preparation of this compound Stock Solution
  • Warm the dye : Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the dye : Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1] Vortex briefly to ensure complete dissolution. Due to the disulfonated nature of the dye, it should have good aqueous solubility, but starting with an organic solvent is a standard practice for maleimide dyes.

Bioconjugation Reaction

The following steps describe the conjugation of this compound to the prepared biomolecule.

  • Add the dye : While gently vortexing the biomolecule solution, add the desired volume of the this compound stock solution. A 10-20 fold molar excess of the dye to the biomolecule is a common starting point; however, the optimal ratio should be determined empirically for each specific application.[1][7]

  • Incubate : Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[1]

  • Quench the reaction (Optional) : The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to consume any unreacted maleimide.

Purification of the Conjugate

Purification is necessary to remove unconjugated dye and any reaction byproducts.

  • Select a purification method : The choice of purification method depends on the size and properties of the biomolecule. Common methods include:

    • Size Exclusion Chromatography (SEC) / Gel Filtration : Effective for separating the larger conjugate from the smaller, unconjugated dye.[6][8] Columns like Sephadex G-25 are suitable for this purpose.

    • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) : Offers higher resolution for purification.[4][6]

    • Dialysis : Can be used, particularly for water-soluble maleimides.[5]

    • Ultrafiltration : Useful for concentrating the sample and removing small molecules.[8]

  • Perform purification : Follow the manufacturer's instructions for the chosen purification method to isolate the DiSulfo-ICG-biomolecule conjugate.

Characterization and Storage
  • Determine the Degree of Labeling (DOL) : The DOL, which is the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of ICG (around 800 nm).

  • Storage : For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[1] For long-term storage, it is recommended to add a cryoprotectant like glycerol (to a final concentration of 50%) and a bacteriostatic agent like sodium azide (0.01-0.03%), and store at -20°C.[1][7] Adding a stabilizing protein like BSA (5-10 mg/mL) can also help prevent denaturation.[1][7]

Data Presentation

ParameterRecommended Value/RangeReference
Biomolecule Concentration 1-10 mg/mL[1][4][5][6]
Reaction Buffer pH 7.0 - 7.5[1][4][5][6]
TCEP Molar Excess (for reduction) 10 - 100 fold[1]
Reduction Incubation Time 20 - 30 minutes[1]
This compound Stock Solution 10 mM in DMSO or DMF[1]
Dye:Biomolecule Molar Ratio 10:1 to 20:1 (starting point)[1][7]
Conjugation Incubation Time 2 hours at RT or overnight at 4°C[1]
Short-term Storage 2-8°C for up to 1 week[1]
Long-term Storage -20°C with 50% glycerol[1][7]

Visualizations

DiSulfo_ICG_Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule 1. Biomolecule in Thiol-Free Buffer (pH 7.0-7.5) Reduction 2. (Optional) Disulfide Bond Reduction with TCEP Biomolecule->Reduction If needed Conjugation 4. Mix Biomolecule and Dye (10-20x molar excess of dye) Reduction->Conjugation Dye_Prep 3. Prepare 10 mM This compound in DMSO/DMF Dye_Prep->Conjugation Incubation 5. Incubate (2h @ RT or O/N @ 4°C) Protect from light Conjugation->Incubation Purification 6. Purify Conjugate (SEC, HPLC, etc.) Incubation->Purification Analysis 7. Characterize (DOL) & Store

Caption: Experimental workflow for this compound bioconjugation.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product Biomolecule Biomolecule-SH (Thiol Group) Conjugate Biomolecule-S-DiSulfo-ICG (Stable Thioether Bond) Biomolecule->Conjugate pH 7.0-7.5 Maleimide DiSulfo-ICG-Maleimide Maleimide->Conjugate

References

Application Notes and Protocols: DiSulfo-ICG Maleimide in Fluorescence-Guided Surgery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye, in the field of fluorescence-guided surgery (FGS) research. The protocols detailed below are intended to guide researchers in the conjugation of DiSulfo-ICG maleimide to targeting moieties, such as antibodies, and their subsequent application in preclinical cancer models.

Introduction to this compound

Indocyanine green (ICG) is a well-established NIR dye approved for clinical use. Its application in FGS is valuable for real-time visualization of anatomical structures and tumors.[1][2][3] However, ICG's utility can be limited by its non-specific binding and lack of tumor specificity.[1] To address this, derivatives of ICG, such as this compound, have been developed. The addition of two sulfonate groups enhances the dye's water solubility, while the maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in antibodies, enabling targeted delivery to tumor cells.

Key Applications in Fluorescence-Guided Surgery

  • Tumor Margin Delineation: Precisely outlines tumor borders for more complete surgical resection.

  • Metastasis Detection: Identifies small metastatic nodules that may not be visible to the naked eye.[4]

  • Lymph Node Mapping: Visualizes lymphatic drainage and sentinel lymph nodes.

  • Real-time Surgical Guidance: Provides surgeons with enhanced visual information during the procedure.[1][2]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies using ICG derivatives conjugated to antibodies for tumor imaging. While specific data for this compound is limited in published literature, the data for structurally similar sulfo-ICG conjugates provide a strong reference.

Targeting AntibodyCancer ModelImaging Timepoint (post-injection)Tumor-to-Background Ratio (TBR)Reference
Cetuximab-800CWHead and Neck CancerNot Specified3.06 ± 0.43 (15 mg with pre-dose)[5]
Cetuximab-800CWHead and Neck CancerNot Specified3.10 ± 2.53 (25 mg with pre-dose)[5]
Panitumumab-ICG-sOSuHER1-expressing xenografts24 hoursClearly visualized tumors[6]
Panitumumab-ICG-sOSuHER1-expressing xenografts7 daysBackground fluorescence diminished[6]

Table 1: Tumor-to-Background Ratios in Preclinical Models

Targeting AntibodyCancer ModelOrgan with Highest Uptake (besides tumor)Timepoint of Biodistribution AnalysisReference
Panitumumab-IRDye800MDA-MB-468 (high EGFR)Liver144 hours[7]
Panitumumab-IRDye800MDA-MB-231 (moderate EGFR)Liver144 hours[7]
Panitumumab-IRDye800BT-474 (low EGFR)Liver144 hours[7]
ICG-sOSu-panitumumabHER1-positive LS-174T xenograftsMinimal liver retentionNot Specified[6][8]

Table 2: Biodistribution of Antibody-ICG Conjugates

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of this compound to a targeting antibody via maleimide-thiol chemistry.

Materials:

  • Targeting antibody (e.g., Cetuximab, Panitumumab, Trastuzumab)

  • This compound

  • Reducing agent (e.g., TCEP-HCl)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.

    • To reduce the interchain disulfide bonds and expose free thiol groups, add a 10-20 fold molar excess of TCEP-HCl to the antibody solution.

    • Incubate the mixture for 30-60 minutes at room temperature.

  • Dye Preparation:

    • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. This should be done immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution. A 10-20 fold molar excess of the dye to the antibody is recommended as a starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unconjugated dye and excess reagents by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of DiSulfo-ICG (around 780 nm).

    • Confirm the purity and integrity of the conjugate using SDS-PAGE and size-exclusion HPLC.[6][8]

Protocol 2: In Vivo Fluorescence-Guided Surgery in a Xenograft Mouse Model

This protocol outlines the steps for using an antibody-DiSulfo-ICG maleimide conjugate for fluorescence-guided surgery in a preclinical tumor model.

Materials:

  • Tumor-bearing xenograft mice (e.g., athymic nude mice with subcutaneously implanted tumors)

  • Antibody-DiSulfo-ICG maleimide conjugate

  • Sterile PBS

  • In vivo fluorescence imaging system

  • Surgical microscope with NIR fluorescence detection capabilities

Procedure:

  • Probe Administration:

    • Administer the antibody-DiSulfo-ICG maleimide conjugate to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose will need to be determined empirically, but a starting point of 10-100 µg of the conjugate per mouse is suggested.[7]

  • In Vivo Imaging and Biodistribution:

    • At various time points post-injection (e.g., 24, 48, 72, 96, and 144 hours), perform whole-body NIR fluorescence imaging of the mice to monitor the biodistribution of the probe and determine the optimal time for surgical intervention.[7] The time of maximum tumor-to-background ratio should be identified.[4]

  • Fluorescence-Guided Surgery:

    • At the optimal imaging time point, anesthetize the mouse and perform the surgical procedure under the guidance of a surgical microscope equipped with an NIR fluorescence imaging module.

    • The NIR fluorescence will highlight the tumor tissue, enabling the surgeon to more accurately resect the tumor and identify any potential satellite lesions or metastases.[4]

  • Ex Vivo Analysis:

    • After resection, the tumor and surrounding tissues can be imaged ex vivo to confirm complete removal and to perform further histological and immunofluorescence analysis to correlate the fluorescence signal with the tumor pathology.

Visualizations

experimental_workflow Experimental Workflow for FGS cluster_prep Probe Preparation cluster_invivo In Vivo Studies cluster_analysis Analysis Antibody_Reduction Antibody Reduction (TCEP) Conjugation Antibody-Dye Conjugation Antibody_Reduction->Conjugation Dye_Preparation This compound Preparation Dye_Preparation->Conjugation Purification Purification (SEC) Conjugation->Purification Administration Probe Administration (i.v. injection) Purification->Administration Imaging Longitudinal NIR Fluorescence Imaging Administration->Imaging Surgery Fluorescence-Guided Surgery Imaging->Surgery ExVivo_Imaging Ex Vivo Imaging of Resected Tissues Surgery->ExVivo_Imaging Histology Histological Analysis ExVivo_Imaging->Histology

Caption: Workflow for FGS using a targeted fluorescent probe.

EGFR_pathway Targeted EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Targeted_Probe Antibody-DiSulfo-ICG (e.g., Cetuximab) Targeted_Probe->EGFR Blocks Ligand Binding

Caption: EGFR signaling pathway targeted by an antibody-dye conjugate.

HER2_pathway Targeted HER2 Signaling Pathway HER2_HER3 HER2/HER3 Heterodimer Phosphorylation Autophosphorylation HER2_HER3->Phosphorylation PI3K PI3K Phosphorylation->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Targeted_Probe Antibody-DiSulfo-ICG (e.g., Trastuzumab) Targeted_Probe->HER2_HER3 Inhibits Dimerization

Caption: HER2 signaling pathway targeted by an antibody-dye conjugate.

References

Application Notes and Protocols for DiSulfo-ICG Maleimide Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal buffer conditions and detailed protocols for the successful labeling of proteins and other thiol-containing molecules with DiSulfo-ICG maleimide (B117702).

Optimal Buffer Conditions for DiSulfo-ICG Maleimide Labeling

The success of the this compound labeling reaction is critically dependent on the appropriate selection of buffer components and reaction parameters. The following table summarizes the key conditions based on established protocols for maleimide-based conjugation of cyanine (B1664457) dyes.

ParameterRecommended ConditionBuffer/Reagent ExamplesNotes
pH 6.5 - 7.5Phosphate-Buffered Saline (PBS), HEPES, TrisThis pH range ensures high selectivity of the maleimide group for thiol groups over other nucleophiles like amines. At pH > 7.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis.[1][2][3][4][5][6][7]
Buffer Type Amine-free buffersPBS, HEPES, MESBuffers containing primary amines (e.g., Tris at higher pH) can compete with the thiol-maleimide reaction.[2][3][6][7]
Reducing Agent (Optional) TCEP (Tris(2-carboxyethyl)phosphine)10-100 fold molar excess over the proteinTo reduce disulfide bonds and expose free thiols for labeling. TCEP is preferred as it does not need to be removed before adding the maleimide reagent.[2][3][5][6]
Co-solvent for Dye Anhydrous DMSO or DMF100%This compound should be dissolved in an anhydrous organic solvent to prevent hydrolysis and aggregation before addition to the aqueous reaction buffer.[2][3][4][6]
Protein Concentration 1 - 10 mg/mL-Higher protein concentrations generally lead to better labeling efficiency.[3][6]
Dye:Protein Molar Ratio 10:1 to 20:1-This is a starting point and should be optimized for each specific protein and desired degree of labeling.[2][4]
Reaction Temperature Room Temperature (20-25°C) or 4°C-Room temperature reactions are typically faster (1-2 hours), while 4°C (overnight) can be used for sensitive proteins.[2][6]
Reaction Time 1 - 2 hours at RT, or overnight at 4°C-The reaction progress can be monitored by chromatography if necessary.[2][6]

Experimental Protocols

This section provides a detailed protocol for the labeling of an antibody with this compound. The protocol can be adapted for other proteins with free thiol groups.

Materials
  • Antibody or protein to be labeled

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Protocol

1. Preparation of the Antibody

  • Dissolve the antibody in degassed PBS buffer (pH 7.2-7.4) to a final concentration of 2 mg/mL.[3]

  • If the antibody requires reduction of disulfide bonds to generate free thiols, add a 10-fold molar excess of TCEP.

  • Incubate the mixture for 30 minutes at room temperature.[3] To prevent re-formation of disulfide bonds, it is recommended to carry out the reduction and subsequent labeling reaction under an inert gas atmosphere (e.g., nitrogen or argon).[8]

2. Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared immediately before use to minimize hydrolysis.[2][4]

3. Labeling Reaction

  • Slowly add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing. A 10-20 fold molar excess of the dye is a good starting point.[2][4]

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature with gentle rocking, or overnight at 4°C.[2][6][8]

4. Purification of the Labeled Antibody

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS buffer (pH 7.2-7.4).

  • Load the reaction mixture onto the column.

  • Elute the labeled antibody with PBS buffer. The first colored fraction to elute will be the DiSulfo-ICG labeled antibody.

  • Collect the fractions containing the labeled antibody.

5. Determination of the Degree of Labeling (DOL)

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (for the protein) and at the maximum absorbance wavelength of DiSulfo-ICG (approximately 780 nm).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The molar extinction coefficient for DiSulfo-ICG will be provided by the manufacturer.

  • The DOL is the molar ratio of the dye to the protein.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Antibody Preparation conjugation Labeling Reaction (Thiol-Maleimide Conjugation) protein_prep->conjugation dye_prep DiSulfo-ICG Maleimide Stock Solution dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification analysis Analysis (Spectrophotometry & DOL Calculation) purification->analysis

Caption: Workflow for this compound labeling of antibodies.

EGFR Signaling Pathway

DiSulfo-ICG labeled antibodies targeting the Epidermal Growth Factor Receptor (EGFR) are utilized in research to visualize and track cancer cells that overexpress this receptor. The binding of the labeled antibody to EGFR can be used to study receptor trafficking and for in vivo imaging of tumors.[9][10][11]

EGFR_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

References

Application Notes and Protocols for DiSulfo-ICG Maleimide in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DiSulfo-Indocyanine Green (ICG) maleimide (B117702) for the functionalization of nanoparticles. This near-infrared (NIR) fluorescent dye, equipped with a thiol-reactive maleimide group, is an invaluable tool for developing targeted drug delivery systems, imaging agents, and theranostic nanoparticles. The protocols and data presented herein are designed to facilitate the successful conjugation of DiSulfo-ICG maleimide to thiol-containing nanoparticles and the characterization of the resulting functionalized constructs.

Introduction to this compound

DiSulfo-ICG is a water-soluble, near-infrared fluorescent dye with excitation and emission maxima typically around 780 nm and 810 nm, respectively. This spectral profile is advantageous for in vivo applications due to the low autofluorescence and deep tissue penetration of NIR light. The maleimide functional group allows for specific and efficient covalent conjugation to sulfhydryl (thiol) groups present on nanoparticles or targeting ligands via a Michael addition reaction, forming a stable thioether bond. This specific reactivity allows for controlled bioconjugation under mild physiological conditions.[1][2]

Applications in Nanoparticle Functionalization

The functionalization of nanoparticles with this compound serves several key purposes in biomedical research and drug development:

  • Fluorescent Labeling and Tracking: Covalently attaching DiSulfo-ICG enables the sensitive tracking and quantification of nanoparticles in vitro and in vivo using fluorescence-based techniques.

  • Image-Guided Drug Delivery: By incorporating a fluorescent component, the biodistribution and tumor accumulation of drug-loaded nanoparticles can be monitored in real-time, providing critical information for assessing delivery efficiency and therapeutic efficacy.

  • Targeted Imaging: When co-conjugated with targeting ligands (e.g., antibodies, peptides, or small molecules), DiSulfo-ICG functionalized nanoparticles can be used for the specific imaging of diseased tissues, such as tumors that overexpress certain receptors.

  • Photothermal Therapy (PTT): ICG is a known photosensitizer that can generate heat upon NIR laser irradiation, leading to the thermal ablation of cancer cells. Nanoparticle-based delivery can enhance the accumulation of ICG at the tumor site, improving the efficacy of PTT.

Quantitative Data on Nanoparticle Functionalization

The successful conjugation of this compound to nanoparticles can be assessed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization.

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after Functionalization (nm)Reference
Gold Nanoparticles (13 nm)1315-25[3]
PLGA Nanoparticles150-200160-220[4][5]
Lipid-based Nanoparticles100-150110-160[6]

Table 1: Effect of this compound Functionalization on Nanoparticle Size. The increase in hydrodynamic diameter is indicative of the successful conjugation of the this compound to the nanoparticle surface.

Nanoparticle TypeInitial Zeta Potential (mV)Zeta Potential after Functionalization (mV)Reference
Citrate-coated Gold Nanoparticles-30 to -50-15 to -25[3]
PLGA-PEG Nanoparticles-5 to -15-10 to -20[7]
Cationic Liposomes+20 to +40+15 to +30

Table 2: Effect of this compound Functionalization on Zeta Potential. The change in zeta potential reflects the alteration of the nanoparticle's surface charge upon conjugation with the negatively charged DiSulfo-ICG molecule.

Nanoparticle TypeTargeting LigandMaleimide to Thiol Molar RatioConjugation Efficiency (%)Reference
PLGA NanoparticlescRGDfK peptide2:184 ± 4[4][5]
PLGA NanoparticlesNanobody5:158 ± 12[4][5]
Lipid-based NanoparticlesAnti-EGFR Fab'26:1>95[6]

Table 3: Conjugation Efficiency of Maleimide-Functionalized Nanoparticles. The conjugation efficiency is dependent on several factors, including the molar ratio of reactants, reaction time, and the nature of the nanoparticle and targeting ligand.

Experimental Protocols

Protocol for Thiolation of Nanoparticles (if required)

For nanoparticles that do not possess surface thiol groups, a thiolation step is necessary prior to conjugation with this compound. A common method involves the use of linkers such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) followed by reduction.

Materials:

  • Amine-functionalized nanoparticles

  • SPDP

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Add a 20-fold molar excess of SPDP (dissolved in DMSO or DMF) to the nanoparticle dispersion.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove excess SPDP by purification (e.g., dialysis or size-exclusion chromatography).

  • To reduce the disulfide bond and expose the thiol group, add a 50-fold molar excess of DTT or a 20-fold molar excess of TCEP to the purified nanoparticle solution.

  • Incubate for 30 minutes at room temperature.

  • Remove excess reducing agent by purification. The resulting thiolated nanoparticles are now ready for conjugation.

Protocol for Conjugation of this compound to Thiolated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles bearing surface thiol groups.

Materials:

  • Thiolated nanoparticles

  • This compound

  • Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)

  • Purification system (e.g., dialysis, centrifugal filtration, or size-exclusion chromatography)

Procedure:

  • Preparation of Nanoparticle Solution: Disperse the thiolated nanoparticles in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][8] Ensure the buffer is free of any thiol-containing compounds.

  • Preparation of this compound Stock Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 1-10 mg/mL). Due to the water-solubility of DiSulfo-ICG, aqueous buffers can also be used if the dye dissolves completely.[1][8]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the thiolated nanoparticle dispersion with gentle stirring.[2][9] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Quenching: (Optional) To quench any unreacted maleimide groups, add a small excess of a thiol-containing compound like L-cysteine or beta-mercaptoethanol and incubate for an additional 30 minutes.

  • Purification: Remove unreacted this compound and quenching reagents by a suitable purification method such as dialysis against the reaction buffer, centrifugal filtration, or size-exclusion chromatography.[1][8]

  • Characterization: Characterize the purified DiSulfo-ICG functionalized nanoparticles for their size, zeta potential, and fluorescence properties.

Visualization of Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

The following diagram illustrates the general workflow for the preparation of DiSulfo-ICG functionalized nanoparticles.

G cluster_0 Nanoparticle Preparation cluster_1 Conjugation cluster_2 Purification & Characterization Nanoparticle Synthesis Nanoparticle Synthesis Surface Thiolation (if needed) Surface Thiolation (if needed) Nanoparticle Synthesis->Surface Thiolation (if needed) Thiolated Nanoparticles Thiolated Nanoparticles Conjugation Reaction Conjugation Reaction Thiolated Nanoparticles->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization Functionalized Nanoparticle DiSulfo-ICG Functionalized Nanoparticle Characterization->Functionalized Nanoparticle G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NP Targeted Nanoparticle (DiSulfo-ICG + Ligand) Receptor Cell Surface Receptor (e.g., EGFR) NP->Receptor 1. Targeting Binding Ligand-Receptor Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Signaling Downstream Signaling Binding->Signaling Signal Transduction Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release (if applicable) Lysosome->DrugRelease G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response EGFR EGFR Dimerization & Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K NP_bind Targeted Nanoparticle Binding NP_bind->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response

References

Application Note: Labeling of Thiol-Modified DNA with DiSulfo-ICG Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the covalent labeling of thiol-modified DNA oligonucleotides with DiSulfo-Indocyanine Green (ICG) maleimide (B117702). The conjugation is based on the highly specific and efficient reaction between a maleimide group and a sulfhydryl (thiol) group.[1][2][3][4] Maleimides are electrophilic compounds that exhibit high selectivity for the thiol groups present in cysteine residues or, in this case, synthetically introduced into DNA oligonucleotides.[1][2][3] DiSulfo-ICG is a water-soluble, near-infrared (NIR) fluorescent dye, making it ideal for a variety of in vivo and in vitro imaging applications where deep tissue penetration and low background autofluorescence are required.[5][6][7]

The following protocols detail the necessary steps for preparing reagents, reducing disulfide bonds, performing the labeling reaction, purifying the final conjugate, and characterizing the labeled product.

Chemical Reaction Pathway

The fundamental reaction involves the formation of a stable thioether bond between the sulfhydryl group on the DNA and the maleimide group of the DiSulfo-ICG dye. This reaction proceeds optimally at a neutral to slightly alkaline pH (7.0-7.5).[8]

G cluster_reactants Reactants cluster_reaction Thiol_DNA Thiol-Modified DNA (Oligo-SH) plus + Thiol_DNA->plus ICG_Maleimide DiSulfo-ICG Maleimide reaction pH 7.0 - 7.5 Room Temperature ICG_Maleimide->reaction Conjugate DiSulfo-ICG Labeled DNA (Stable Thioether Bond) plus->ICG_Maleimide reaction->Conjugate

Caption: Covalent conjugation of thiol-modified DNA with this compound.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Reaction Buffer (Phosphate-Buffered Saline, PBS):

    • Prepare a 1X PBS solution at pH 7.2-7.5. Other buffers like Tris or HEPES can be used, provided they do not contain thiols.[1][2]

    • Degas the buffer by applying a vacuum for 15-20 minutes or by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the thiol groups.[1][2][8]

    • Add 1-2 mM EDTA to the buffer to chelate divalent metal ions that can promote thiol oxidation.[4]

  • Thiol-Modified DNA Solution:

    • Dissolve the lyophilized thiol-modified oligonucleotide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

  • TCEP Reducing Agent:

    • Prepare a 10 mM stock solution of TCEP (tris(2-carboxyethyl)phosphine) in degassed water. TCEP is preferred over DTT as it does not need to be removed prior to the labeling reaction.[8]

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO or DMF.[8] The "DiSulfo" modification enhances water solubility, so dissolution in the reaction buffer may also be possible.[3] Handle the dye in low-light conditions to prevent photobleaching.[8]

Protocol 2: Reduction of Thiol-Modified DNA

Since thiol groups are prone to forming disulfide bonds via oxidation, a reduction step is critical for efficient labeling.[1][2][3]

  • To the dissolved thiol-modified DNA solution, add the 10 mM TCEP stock solution to achieve a final TCEP concentration that is in 10-100 fold molar excess relative to the DNA.[2][8]

  • Flush the reaction vial with an inert gas (argon or nitrogen), cap it tightly, and incubate for 20-30 minutes at room temperature.[2][8]

Protocol 3: Labeling Reaction
  • Add the this compound stock solution to the reduced thiol-DNA solution. A 10 to 20-fold molar excess of the dye over the DNA is recommended to ensure efficient conjugation.[2][3][8]

  • If any precipitation occurs, add a small amount of additional DMSO or DMF to aid solubility.[2]

  • Flush the vial again with inert gas, cap it tightly, and mix thoroughly.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1][2][3]

Overall Experimental Workflow

G A 1. Prepare Reagents (Degassed Buffer, DNA, TCEP, Dye) B 2. Reduce Thiol-DNA (Add TCEP, Incubate 20-30 min) A->B Add TCEP to DNA C 3. Perform Labeling Reaction (Add Dye, Incubate 2h to Overnight) B->C Add Maleimide Dye D 4. Purify Conjugate (Size Exclusion, HPLC, or Electrophoresis) C->D Separate Free Dye E 5. Characterize Product (Spectroscopy, Calculate DOL) D->E Analyze Purified Product

Caption: Step-by-step workflow for labeling thiol-DNA with ICG maleimide.

Protocol 4: Purification of Labeled DNA

Purification is essential to remove unreacted this compound, which would interfere with accurate quantification.

  • Size-Exclusion Chromatography (Gel Filtration): This is a common method for separating the larger DNA-dye conjugate from the smaller, unreacted dye molecules. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can provide high-purity separation.

  • Polyacrylamide Gel Electrophoresis (PAGE): This method can also be used to purify the labeled oligonucleotide, especially for analytical purposes.[9][10]

  • Liquid-Liquid Extraction: For some dyes, extraction with a solvent like n-butanol can sequester the unreacted dye in the organic phase, leaving the labeled DNA in the aqueous phase.[11][12] The suitability of this method depends on the hydrophilicity of DiSulfo-ICG.

Protocol 5: Characterization and Quantification

After purification, the concentration and degree of labeling (DOL) of the conjugate should be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified conjugate solution at 260 nm (A260, for DNA) and at the absorbance maximum for ICG (Amax, typically ~780-800 nm).

  • Calculate DNA Concentration:

    • First, correct the A260 reading for the contribution of the ICG dye.

    • Corrected A260 (A260corr) = A260_measured - (Amax * CF260)

      • Where CF260 is the correction factor (A260/Amax) for the free dye. This must be determined by measuring the absorbance of the free this compound at 260 nm and its Amax.

    • DNA Concentration (mg/mL) = A260corr * Conversion Factor

      • Conversion factors: ~0.05 for dsDNA, ~0.033 for ssDNA.[13]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (ε_max * path length)

      • Where ε_max is the molar extinction coefficient of DiSulfo-ICG at its Amax.

  • Calculate Degree of Labeling (DOL):

    • DOL = (Molar concentration of Dye) / (Molar concentration of DNA)

    • This ratio indicates the average number of dye molecules per DNA oligonucleotide.

Data Presentation: Parameters and Calculations

Table 1: Recommended Reaction and Quantification Parameters

Parameter Recommended Value Notes
Reaction pH 7.0 - 7.5 Critical for maleimide-thiol reaction specificity.[1][2]
Reaction Buffer PBS, Tris, or HEPES (thiol-free) Must be degassed to prevent thiol oxidation.[1]
Reducing Agent TCEP 10-100 fold molar excess over DNA.[2][8]
Dye:DNA Molar Ratio 10:1 to 20:1 Should be optimized for specific DNA sequences and desired DOL.[8]
Reaction Time 2 hours (RT) to Overnight (4°C) Longer incubation may increase yield.[1][2][3]
A260/A280 Ratio 1.7 - 2.0 Indicates purity of the DNA component.[14][15]

| A260/A230 Ratio | > 1.5 | Indicates absence of salt or organic contaminants.[14] |

Table 2: Example Calculation for Degree of Labeling (DOL)

Measurement / Constant Symbol Example Value
Molar Extinction Coefficient of DNA (ε_dna) ε_dna Varies by sequence
Molar Extinction Coefficient of ICG (ε_dye) ε_dye ~250,000 M⁻¹cm⁻¹
Correction Factor for ICG at 260 nm CF260 ~0.08 (hypothetical)
Measured Absorbance at 260 nm A260 1.2
Measured Absorbance at 780 nm (Amax) Amax 0.9
Calculated DNA Concentration [DNA] (A260 - (Amax * CF260)) / ε_dna
Calculated Dye Concentration [Dye] Amax / ε_dye

| Degree of Labeling | DOL | [Dye] / [DNA] |

Stability and Storage

Indocyanine green is known to have poor stability in aqueous solutions.[16][17] Once reconstituted, the free dye should be used promptly.[18] For the final DNA-ICG conjugate:

  • Store in a buffer containing a stabilizing agent if possible.

  • Protect from light at all times.

  • For short-term storage, keep at 4°C.

  • For long-term storage, aliquot and store at -20°C or -80°C.[18] Avoid repeated freeze-thaw cycles.

Potential Applications

ICG-labeled DNA oligonucleotides can be utilized in a wide range of applications, leveraging the NIR fluorescence properties of the dye.

  • In Vivo Imaging: Tracking the biodistribution of therapeutic oligonucleotides.

  • Fluorescence Resonance Energy Transfer (FRET): As a FRET acceptor in studies of DNA-protein interactions or DNA conformational changes.

  • Gene Detection: As probes in fluorescence in situ hybridization (FISH) or other molecular diagnostic assays.

  • Drug Delivery: To monitor the delivery and uptake of DNA-based nanostructures or drug conjugates.[19]

References

Troubleshooting & Optimization

Technical Support Center: DiSulfo-ICG Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low labeling efficiency with DiSulfo-ICG maleimide (B117702). It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with DiSulfo-ICG maleimide?

The optimal pH range for the thiol-maleimide reaction is 6.5-7.5.[1][2] Within this range, the reaction is highly selective for thiol (sulfhydryl) groups found on cysteine residues.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., on lysine (B10760008) residues).[1][3]

  • Below pH 6.5: The reaction rate slows down significantly because the thiol group is less nucleophilic.[1]

  • Above pH 7.5: The maleimide group becomes susceptible to hydrolysis, and it can react competitively with primary amines, leading to a loss of selectivity.[1][2][4]

Q2: Why am I seeing no or very low labeling of my protein?

Several factors can lead to low or no labeling. The most common causes include:

  • Maleimide Hydrolysis: The maleimide group on the dye is unstable in aqueous solutions and can hydrolyze, rendering it non-reactive.[4] It is crucial to prepare the dye stock solution fresh in an anhydrous solvent like DMSO or DMF and use it immediately.[5]

  • Oxidized Thiols: The target cysteine residues on your protein may have formed disulfide bonds, which do not react with maleimides.[5][6][7] A reduction step is often necessary to ensure free thiols are available.

  • Incorrect Reaction Buffer: The buffer may contain substances that interfere with the reaction, such as free thiols (e.g., DTT) or primary amines (e.g., Tris, glycine).[4][5]

  • Insufficient Dye: The molar ratio of dye to protein may be too low.[4][6]

  • Low Protein Concentration: Labeling efficiency can be significantly reduced if the protein concentration is below 2 mg/mL.[8][9]

Q3: What molar ratio of dye-to-protein should I use?

A 10 to 20-fold molar excess of this compound to protein is a common starting point for efficient labeling.[5][10] However, the optimal ratio can vary depending on the protein and the number of available cysteine residues. It is recommended to perform pilot experiments with different molar ratios (e.g., 5:1, 10:1, 20:1) to determine the best condition for your specific application.[8] For complete saturation of all available cysteine residues, a 50 to 100-fold excess of dye may be required.[11]

Q4: My maleimide dye solution was prepared a week ago. Can I still use it?

It is strongly advised against using old solutions. Maleimide dyes are moisture-sensitive.[4] Aqueous stock solutions should be prepared immediately before use as the dye hydrolyzes over time.[10] If the stock solution was prepared in a high-quality anhydrous solvent (like DMSO or DMF), it can be stored at -20°C, protected from light and moisture, for up to one month, though fresh solutions always yield the best results.[5]

Q5: Can I use DTT to reduce my protein's disulfide bonds before labeling?

While DTT (dithiothreitol) can be used to reduce disulfide bonds, any excess DTT must be completely removed before adding the maleimide dye.[8] DTT contains free thiols that will react with the maleimide, consuming the dye and preventing it from labeling the protein. TCEP (tris(2-carboxyethyl)phosphine) is often recommended because it does not contain thiols and typically does not need to be removed before conjugation with maleimides, although some reactivity has been observed.[12][13]

Q6: The labeling efficiency is still low after trying the recommended conditions. What else could be the problem?

If you have optimized the pH, used fresh dye, and ensured the presence of free thiols, consider these possibilities:

  • Inaccessible Cysteine Residues: The target cysteine residues may be buried within the protein's three-dimensional structure and are therefore inaccessible to the dye.[6] Labeling under partially denaturing conditions might help, but this could compromise protein activity.

  • Protein Oxidation: Ensure your buffers are degassed to remove dissolved oxygen, which can promote the re-oxidation of thiols to disulfides during the reaction.[4][14] Including a chelating agent like EDTA (1-10 mM) can also help prevent metal-catalyzed oxidation.[4]

Q7: How do I remove the unreacted this compound after the reaction?

Purification is critical to remove any free, unreacted dye. The most common and effective methods are size-based.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger protein-dye conjugate from the smaller, free dye molecules.[5][9]

  • Dialysis: This method can be used, but it may be slow and less efficient for removing all traces of the free dye.[14]

  • Spin Desalting Columns: These are quick and convenient for smaller sample volumes.[12]

Q8: How do I determine the success of my labeling reaction?

The success of the conjugation is typically quantified by calculating the Degree of Labeling (DOL), also known as the Fluor-to-Protein (F/P) ratio.[4] This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approx. 789 nm for ICG).[5][15] The optimal DOL for most antibodies is between 2 and 10.[8]

Troubleshooting Guide for Low Labeling Efficiency

Use the following guide to diagnose and resolve common issues during the labeling process.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow to troubleshoot low labeling efficiency.

G start Start: Low Labeling Efficiency q1 Was the Maleimide dye stock solution prepared fresh in anhydrous solvent? start->q1 a1_no No: Maleimide Hydrolysis q1->a1_no No q2 Was the reaction buffer pH between 6.5 and 7.5 and free of thiols/amines? q1->q2 Yes sol1 Solution: Prepare a fresh dye stock solution in anhydrous DMSO or DMF immediately before use. a1_no->sol1 a2_no No: Suboptimal pH or Interfering Substances q2->a2_no No q3 Were protein disulfide bonds reduced to free thiols? q2->q3 Yes sol2 Solution: Use a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5. Avoid buffers containing Tris or glycine. a2_no->sol2 a3_no No: Thiol Oxidation q3->a3_no No q4 Was the dye:protein molar ratio sufficient (e.g., 10-20x)? q3->q4 Yes sol3 Solution: Pre-treat protein with a reducing agent (e.g., TCEP). Ensure buffers are degassed. a3_no->sol3 a4_no No: Insufficient Dye q4->a4_no No end_node If issues persist, consider steric hindrance of thiols or protein instability. q4->end_node Yes sol4 Solution: Increase the molar excess of the maleimide dye. Perform a titration to find the optimal ratio. a4_no->sol4

Caption: Troubleshooting workflow for low conjugation yield.

Summary of Potential Issues and Solutions
Potential Cause Recommended Action Key Considerations
Maleimide Instability / Hydrolysis Prepare dye stock solution fresh in anhydrous DMSO or DMF just before use.[5]Maleimides are highly susceptible to hydrolysis in aqueous environments, especially at pH > 7.5.[1]
Oxidized/Inaccessible Thiols Reduce protein disulfide bonds with TCEP (10-100 fold molar excess) for 20-30 minutes at room temperature.[5][14]Cysteine residues must be in their reduced, free thiol (-SH) form to react.[7] Use degassed buffers to prevent re-oxidation.[4]
Suboptimal Reaction pH Perform the conjugation in a buffer with a pH between 6.5 and 7.5 (e.g., PBS, HEPES).[1][5]This pH range maximizes thiol reactivity while minimizing side reactions with amines and maleimide hydrolysis.[1]
Interfering Buffer Components Avoid buffers containing free thiols (DTT, β-mercaptoethanol) or primary amines (Tris, glycine).[4][5]These compounds will compete with the protein's thiols for the maleimide dye, drastically reducing labeling efficiency.
Insufficient Molar Ratio of Dye Use a 10-20 fold molar excess of dye to protein as a starting point and optimize for your specific protein.[5]A sufficient excess of the dye is needed to drive the reaction to completion.[1]
Low Protein Concentration Maintain a protein concentration of at least 2 mg/mL, with an optimal range of 5-10 mg/mL.[4][8][9]Higher concentrations increase the probability of reaction between the protein and the dye.
Conjugate Instability After conjugation, consider lowering the pH for storage or inducing hydrolysis of the thiosuccinimide ring to prevent reversal.[6][16]The formed thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols.[2][6]
Recommended Reaction Conditions
Parameter Recommended Value / Range Notes
Reaction pH 6.5 - 7.5Optimal selectivity and reaction rate.[1]
Buffer PBS, HEPES, Tris (at pH ≤ 7.5)Must be free of thiols and primary amines.[4][5] Degas to remove oxygen.[4]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)Optimize based on protein and desired Degree of Labeling (DOL).[5]
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency.[8][9]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C is better for sensitive proteins.[1][5]
Reaction Time 2 hours (Room Temp) or Overnight (4°C)Ensure sufficient time for the reaction to complete.[5][10]
Solvent for Dye Stock Anhydrous DMSO or DMFPrepare fresh to prevent hydrolysis.[5]

Detailed Experimental Protocols

Overall Experimental Workflow

The diagram below outlines the key stages of the protein labeling experiment.

G cluster_prep Preparation cluster_react Reaction cluster_post Analysis p1 1. Prepare Protein Solution (2-10 mg/mL in degassed pH 7.0-7.5 buffer) p2 2. Reduce Disulfide Bonds (Optional, with TCEP) p1->p2 r1 4. Conjugation (Add dye to protein, incubate 2h @ RT or overnight @ 4°C) p2->r1 p3 3. Prepare Fresh Dye Stock (10 mM in anhydrous DMSO) p3->r1 a1 5. Purification (Remove excess dye via Size-Exclusion Chromatography) r1->a1 a2 6. Characterization (Calculate Degree of Labeling via UV-Vis Absorbance) a1->a2

Caption: Standard workflow for protein labeling with maleimide dyes.

Protocol 1: General Protocol for Labeling Proteins with this compound

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.

1. Preparation of Protein Solution:

  • Prepare the protein solution at a concentration of 2-10 mg/mL in a degassed, thiol-free reaction buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.0-7.5.[7][8][9]

  • If the protein contains disulfide bonds that need to be labeled, proceed with a reduction step. Add a 10-100 fold molar excess of TCEP to the protein solution.[5][14]

  • Incubate for 20-30 minutes at room temperature.[6] It is not necessary to remove the TCEP before proceeding.[13]

2. Preparation of Dye Stock Solution:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]

  • Vortex briefly to ensure the dye is fully dissolved. Protect the solution from light.[4]

3. Conjugation Reaction:

  • While gently stirring or vortexing the protein solution, add the required volume of the 10 mM dye stock solution to achieve a 10-20 fold molar excess of dye over protein.[1][10]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it tightly, and protect it from light.[14]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5][10]

4. Purification of the Conjugate:

  • After incubation, purify the conjugate from unreacted dye and any reaction byproducts. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is highly recommended.[5][9]

  • Equilibrate the column with your desired storage buffer (e.g., 1x PBS, pH 7.4).

  • Apply the reaction mixture to the column.

  • Collect the fractions. The protein-dye conjugate will typically elute first as a colored band, followed by the smaller, free dye molecules.

  • Pool the fractions containing the purified conjugate.

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~789 nm (Amax for ICG).[15]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for ICG is approximately 0.08.

    • Corrected A280 = A280 - (Amax × CF)

  • Calculate the molar concentration of the protein using its extinction coefficient (εprotein) at 280 nm.

    • Protein Conc. (M) = Corrected A280 / εprotein

  • Calculate the molar concentration of the dye using its extinction coefficient (εdye at Amax is ~223,000 M-1cm-1).

    • Dye Conc. (M) = Amax / εdye

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Chemical Reaction Pathway

The primary reaction and potential side reactions are illustrated below.

G cluster_main Thiol-Maleimide Reaction (pH 6.5-7.5) cluster_side1 Side Reaction (pH > 7.5) cluster_side2 Side Reaction (pH > 7.5) Protein-SHDiSulfo-ICG-Maleimide Protein-SHDiSulfo-ICG-Maleimide Stable Thioether Conjugate Stable Thioether Conjugate Protein-SHDiSulfo-ICG-Maleimide->Stable Thioether Conjugate Michael Addition (FAST & SELECTIVE) DiSulfo-ICG-MaleimideH₂O DiSulfo-ICG-MaleimideH₂O Hydrolyzed Maleimide\n(NON-REACTIVE) Hydrolyzed Maleimide (NON-REACTIVE) DiSulfo-ICG-MaleimideH₂O->Hydrolyzed Maleimide\n(NON-REACTIVE) Hydrolysis (Competes with labeling) Protein-NH₂DiSulfo-ICG-Maleimide Protein-NH₂DiSulfo-ICG-Maleimide Amine Adduct\n(Non-specific labeling) Amine Adduct (Non-specific labeling) Protein-NH₂DiSulfo-ICG-Maleimide->Amine Adduct\n(Non-specific labeling) Reaction with Amines (Loss of selectivity)

References

How to prevent DiSulfo-ICG maleimide precipitation during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to prevent the precipitation of DiSulfo-ICG maleimide (B117702) during labeling experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful conjugation.

Troubleshooting Guide: Preventing Precipitation

Precipitation during the labeling of proteins with DiSulfo-ICG maleimide can occur due to issues with the dye, the protein, or the reaction conditions. This guide will help you identify and resolve the root cause of precipitation.

Visual Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and solve precipitation issues.

G cluster_start cluster_observe cluster_dye_prep cluster_protein_reaction start Precipitation Observed During Labeling observe_time When does precipitation occur? start->observe_time dye_prep Immediately after adding This compound to buffer? observe_time->dye_prep Immediately protein_reaction After adding dye solution to the protein? observe_time->protein_reaction During Reaction dye_sol Is the dye fully dissolved in organic solvent first? dye_prep->dye_sol solve_dye_sol Action: Ensure complete dissolution of dye in anhydrous DMSO/DMF before adding to reaction buffer. dye_sol->solve_dye_sol No organic_conc Is the final organic solvent concentration >10%? dye_sol->organic_conc Yes solve_organic_conc Action: Reduce organic solvent volume. Keep final concentration below 10%. organic_conc->solve_organic_conc Yes organic_conc->protein_reaction No protein_conc Is the protein concentration too high or too low? protein_reaction->protein_conc solve_protein_conc Action: Optimize protein concentration (typically 1-10 mg/mL). protein_conc->solve_protein_conc Yes molar_ratio Is the dye:protein molar ratio too high? protein_conc->molar_ratio No solve_molar_ratio Action: Reduce the molar excess of the dye. Start with a lower ratio (e.g., 5:1) and optimize. molar_ratio->solve_molar_ratio Yes buffer_cond Are buffer conditions optimal? (pH 7.0-7.5, no thiols/amines) molar_ratio->buffer_cond No solve_buffer_cond Action: Prepare fresh buffer at pH 7.0-7.5. Use PBS, HEPES, or Tris. buffer_cond->solve_buffer_cond No G cluster_conditions Reaction Conditions Protein Protein-SH (with free thiol) Conjugate Protein-S-ICG (Labeled Protein) Protein->Conjugate Dye DiSulfo-ICG Maleimide Dye->Conjugate Hydrolysis Maleimide Hydrolysis (Inactive Dye) Dye->Hydrolysis if aqueous + high pH Precipitation Precipitation Dye->Precipitation if poor solubility pH pH 7.0-7.5 Buffer Thiol-free Buffer Temp RT or 4°C Conjugate->Precipitation if high molar ratio

Optimizing DiSulfo-ICG Maleimide Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dye-to-protein ratio during DiSulfo-ICG maleimide (B117702) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dye-to-protein molar ratio for DiSulfo-ICG maleimide conjugation?

A1: A typical starting point for the molar ratio of this compound to protein is between 10:1 and 20:1.[1] However, the optimal ratio is protein-dependent and should be determined empirically. It is advisable to test a range of ratios, such as 5:1, 10:1, 15:1, and 20:1, to identify the ideal conditions for your specific protein.[2]

Q2: What is the optimal pH for the conjugation reaction?

A2: The maleimide reaction with thiols is most efficient and specific at a pH range of 6.5-7.5.[2][3] At a pH above 7.5, the maleimide group's reactivity towards primary amines increases, which can lead to non-specific labeling.[3][4] Conversely, at a pH below 6.5, the reaction rate may be significantly reduced.

Q3: How should I prepare the this compound stock solution?

A3: this compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mM.[2][5] It is crucial to use the stock solution promptly after preparation, as its activity may decrease with extended storage.[2] Unused stock solution can be stored at -20°C for up to a month, protected from light and moisture.[1][5]

Q4: My protein has disulfide bonds. Do I need to reduce them before conjugation?

A4: Yes, maleimides react with free sulfhydryl (thiol) groups, not with disulfide bonds.[1][6] Therefore, it is essential to reduce any disulfide bonds in your protein to generate free thiols for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is effective and does not contain thiols that would compete in the labeling reaction.[5]

Q5: How do I remove unconjugated this compound after the reaction?

A5: Unconjugated dye can be removed using size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[2][7] Complete removal of the free dye is critical for accurate determination of the degree of labeling (DOL) and to prevent interference in downstream applications.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) Insufficient dye-to-protein molar ratio.Increase the molar excess of this compound in the reaction.
Incomplete reduction of protein disulfide bonds.Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP and optimizing incubation time.
Suboptimal reaction pH.Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[2][3]
Presence of thiol-containing substances in the buffer.Use buffers free of thiols (e.g., DTT, β-mercaptoethanol) that can compete with the protein for the maleimide dye.
Low protein concentration.For optimal labeling, the protein concentration should ideally be between 2-10 mg/mL.[2]
Hydrolysis of the maleimide group.Prepare the dye stock solution fresh and perform the conjugation reaction without delay.
Protein Precipitation during/after Conjugation High degree of labeling leading to decreased solubility.Reduce the dye-to-protein molar ratio to achieve a lower DOL. Over-labeling can cause protein aggregation.
Presence of organic solvent from the dye stock.Keep the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture low (typically ≤10%).
Inaccurate Degree of Labeling (DOL) Calculation Presence of residual free dye.Ensure thorough purification of the conjugate to remove all unconjugated this compound.[7]
Incorrect molar extinction coefficient or correction factor.Use the correct spectral parameters for DiSulfo-ICG for accurate calculations.
Reduced Protein Activity after Conjugation Labeling of critical cysteine residues.If possible, use site-directed mutagenesis to remove reactive cysteines from functionally important regions or consider alternative labeling strategies.
High degree of labeling causing conformational changes.Optimize the dye-to-protein ratio to achieve a lower DOL that preserves protein function.

Experimental Protocols

Protocol 1: this compound Conjugation to a Thiol-Containing Protein

This protocol outlines the general procedure for conjugating this compound to a protein with available free thiols.

Materials:

  • Protein solution (2-10 mg/mL in a thiol-free buffer, pH 7.0-7.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Prepare Protein Solution: Ensure the protein is in a suitable reaction buffer at an appropriate concentration. If the protein contains disulfide bonds, they must be reduced prior to this step (see Protocol 2).

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the conjugate (see Protocol 3).

Protocol 2: Reduction of Protein Disulfide Bonds with TCEP

This protocol describes the reduction of disulfide bonds in a protein to generate free thiols for maleimide conjugation.

Materials:

  • Protein solution

  • TCEP (tris(2-carboxyethyl)phosphine) solution

  • Reaction buffer (pH 7.0-7.5)

Procedure:

  • Prepare a stock solution of TCEP in the reaction buffer.

  • Add a 10-100 fold molar excess of TCEP to the protein solution.[5]

  • Incubate the mixture at room temperature for 30-60 minutes.

  • If necessary, remove the excess TCEP using a desalting column, although it typically does not interfere with the subsequent maleimide reaction.

  • Proceed immediately with the conjugation reaction as described in Protocol 1.

Protocol 3: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified DiSulfo-ICG-protein conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the dye (A_max ≈ 789 nm for DiSulfo-ICG).[2]

  • Calculate the concentration of the protein using the following equation:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For ICG, this is approximately 0.07.[8]

    • ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    Dye Concentration (M) = A_max / ε_dye

    • ε_dye: The molar extinction coefficient of DiSulfo-ICG at its A_max (approximately 223,000 M⁻¹cm⁻¹).[8]

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

ParameterValueReference
DiSulfo-ICG λ_max (Absorbance) ~789 nm[2]
DiSulfo-ICG λ_max (Emission) ~815 nm[8]
Molar Extinction Coefficient (ε_dye) ~223,000 M⁻¹cm⁻¹[8]
Correction Factor (CF at 280 nm) ~0.07[8]
Recommended Starting Molar Ratio 10:1 - 20:1 (Dye:Protein)[1]
Optimal Reaction pH 6.5 - 7.5[2][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, pH 7.0-7.5) disulfide_reduction Disulfide Reduction (TCEP) protein_prep->disulfide_reduction If necessary conjugation Conjugation Reaction (Molar Ratio Optimization) disulfide_reduction->conjugation dye_prep This compound Stock Solution (10 mM in DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification analysis Spectrophotometric Analysis (A280 & Amax) purification->analysis dol_calc DOL Calculation analysis->dol_calc

Caption: Experimental workflow for this compound protein conjugation.

troubleshooting_logic start Low DOL check_ratio Increase Dye:Protein Ratio? start->check_ratio check_reduction Optimize Disulfide Reduction? check_ratio->check_reduction No Improvement success Improved DOL check_ratio->success Yes check_ph Verify Buffer pH (6.5-7.5)? check_reduction->check_ph No Improvement check_reduction->success Yes check_buffer Buffer Thiol-Free? check_ph->check_buffer No Improvement check_ph->success Yes check_buffer->success Yes

Caption: Troubleshooting flowchart for low degree of labeling (DOL).

References

DiSulfo-ICG maleimide degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of DiSulfo-ICG maleimide (B117702) and strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is DiSulfo-ICG maleimide and what are its primary applications?

DiSulfo-Indocyanine Green (ICG) maleimide is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group. The "DiSulfo" prefix indicates the presence of two sulfonate groups, which significantly increases its water solubility. The maleimide group allows for covalent conjugation to thiol (-SH) groups present on biomolecules such as proteins, peptides, and antibodies. Its primary applications are in in-vivo and in-vitro imaging, flow cytometry, and other fluorescence-based assays where labeling of thiol-containing molecules is required. The NIR fluorescence properties of the ICG core are advantageous for deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.[1]

Q2: What are the main degradation pathways for this compound?

This compound has two primary points of degradation: the maleimide group and the ICG core.

  • Maleimide Group Degradation:

    • Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. This reaction opens the ring to form a maleamic acid, which is unreactive towards thiols and thus prevents conjugation.[2][3]

    • Retro-Michael Addition: The thioether bond formed upon conjugation of the maleimide to a thiol is not always stable and can undergo a reversible retro-Michael reaction. This is particularly relevant in environments with high concentrations of other thiols, such as glutathione (B108866) in the cellular cytoplasm, which can lead to deconjugation of the dye.[4][5]

  • ICG Core Degradation:

    • The polymethine chain of the ICG dye is susceptible to oxidative degradation, which can be accelerated by exposure to light (photodegradation) and elevated temperatures. This leads to a loss of fluorescence.[4]

Q3: How do the sulfonate groups in this compound affect its stability?

The two sulfonate groups primarily increase the hydrophilicity and water solubility of the molecule.[1][6] While direct quantitative studies on the effect of disulfonation on ICG maleimide degradation are limited, sulfonation of the indolenine rings in cyanine (B1664457) dyes can influence the electron density of the polymethine chain, potentially altering its photostability. Generally, increased water solubility can reduce aggregation, which may in turn affect the rate of degradation in aqueous solutions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide group. Prepare fresh solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use. Avoid storing the dye in aqueous buffers for extended periods. Perform conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis.
Oxidation of thiol groups on the biomolecule. Ensure that the thiol groups on your protein or peptide are reduced and available for conjugation. This can be achieved by treating the biomolecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to adding the dye. If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent.[7]
Incorrect buffer conditions. Use a non-nucleophilic buffer at a pH between 6.5 and 7.5, such as phosphate, HEPES, or MOPS buffer. Avoid buffers containing primary amines (e.g., Tris) if the pH is above 7.5, as they can react with the maleimide group.
Loss of fluorescent signal over time (post-conjugation) Photodegradation of the ICG core. Protect the labeled conjugate from light as much as possible by using amber-colored tubes and storing it in the dark. Minimize exposure to excitation light during fluorescence measurements.
Deconjugation via retro-Michael addition. If working in a thiol-rich environment (e.g., intracellularly), consider strategies to stabilize the thioether bond. One approach is to intentionally hydrolyze the succinimide (B58015) ring after conjugation by briefly exposing the conjugate to a mildly basic pH (around 8.5-9.0). The resulting ring-opened structure is more resistant to retro-Michael reaction.[8] However, this should be carefully optimized to avoid other potential side reactions.
Aggregation of the conjugate. The high water solubility of this compound helps to reduce aggregation. However, if aggregation is suspected, consider using additives like non-ionic detergents (e.g., Tween-20) at low concentrations in your storage buffer.
Appearance of unexpected peaks in HPLC or MS analysis Hydrolysis of the maleimide group. An early eluting peak in reverse-phase HPLC may correspond to the hydrolyzed, more polar maleamic acid form of the dye. This can be confirmed by LC-MS analysis.
Formation of isomers. Hydrolysis of the succinimide ring post-conjugation can lead to the formation of two diastereomers, which may appear as closely eluting peaks in high-resolution HPLC.
Degradation of the ICG core. Multiple smaller peaks could indicate fragmentation of the polymethine chain of the ICG dye.

Quantitative Data Summary

The following tables summarize available quantitative data on the degradation of maleimides and ICG. Note that this data is for related compounds and should be used as a general guideline for this compound.

Table 1: Half-lives of N-substituted Maleimide Conjugates (Thiosuccinimides) under Physiological Conditions (pH 7.4, 37°C)

N-SubstituentHalf-life (hours)Reference
N-alkyl27[8]
N-aryl1.5[8]
N-fluorophenyl0.7[8]

Table 2: Degradation of ICG in Aqueous Solution

ConditionObservationReference
4°C in the darkStable for 3 days with ~20% loss of fluorescence[9]
37°C in whole blood (light exposure)Stable for 5 hours[9]
Aqueous solutionDegradation follows first-order kinetics; accelerated by light and high temperatures. More stable at higher concentrations.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the this compound to identify potential degradation products and assess its stability under various stress conditions.[10][11][12]

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Temperature-controlled oven

  • HPLC-UV/Vis-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at room temperature for 1, 4, 8, and 16 hours. Neutralize with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 100 µL of the stock solution with 900 µL of 30% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Place a vial containing the dry powder and another with the stock solution in an oven at 70°C for 1, 3, and 7 days.

  • Photodegradation: Expose the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24, 48, and 72 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV/Vis-MS to separate and identify the degradation products.

Protocol 2: HPLC-MS Method for Purity and Degradation Analysis

This method can be used to assess the purity of this compound and to analyze the samples from the forced degradation study.[13][14][15]

  • HPLC System: A standard HPLC or UHPLC system with a UV/Vis or DAD detector and coupled to a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 780 nm (for ICG) and 300 nm (for maleimide).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive and negative ion modes. Scan range m/z 100-2000.

Visualizations

DegradationPathways Degradation Pathways of this compound Conjugate A DiSulfo-ICG-Maleimide + Biomolecule-SH B DiSulfo-ICG-S-Biomolecule (Conjugate) A->B Conjugation (pH 6.5-7.5) C Hydrolysis of Maleimide A->C Aqueous Buffer E Retro-Michael Addition (+ Thiol) B->E G Hydrolysis of Succinimide Ring B->G pH > 8 I Photodegradation / Oxidation B->I D DiSulfo-ICG-Maleamic Acid (Unreactive) C->D F Deconjugated DiSulfo-ICG-Maleimide + Biomolecule-SH E->F H Ring-Opened Conjugate (Stable to Retro-Michael) G->H J Degraded ICG Core (Non-fluorescent) I->J

Degradation pathways of this compound conjugates.

TroubleshootingWorkflow Troubleshooting Workflow for Low Conjugation Efficiency Start Low Conjugation Efficiency CheckDye Check Dye Integrity Start->CheckDye FreshDye Use fresh, anhydrous stock solution of this compound CheckDye->FreshDye Degraded? CheckBiomolecule Check Biomolecule Thiol Availability CheckDye->CheckBiomolecule OK FreshDye->CheckBiomolecule ReduceThiol Treat biomolecule with TCEP to reduce disulfide bonds CheckBiomolecule->ReduceThiol Oxidized? CheckBuffer Check Buffer Conditions CheckBiomolecule->CheckBuffer OK ReduceThiol->CheckBuffer AdjustpH Adjust buffer pH to 6.5-7.5. Use a non-nucleophilic buffer. CheckBuffer->AdjustpH Incorrect? Success Successful Conjugation CheckBuffer->Success OK AdjustpH->Success

Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Maleimide-Thiol Conjugation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for maleimide-thiol conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability issues associated with this widely used bioconjugation chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide-thiol conjugates?

A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide. In a biological environment rich in other thiols (like glutathione (B108866) or serum albumin), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[1][2] This is a significant issue for applications like antibody-drug conjugates (ADCs), as it can lead to premature drug release.[1][2]

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water.[1] This process is accelerated at basic pH (above 7.5). While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity by creating two isomeric products, which may be undesirable.[1]

Q2: How does pH affect the stability of the maleimide-thiol linkage?

A2: pH is a critical factor in both the conjugation reaction and the post-conjugation stability.[1]

  • During Conjugation (pH 6.5-7.5): This range is optimal for efficient and selective reaction between the maleimide and thiol. Below pH 6.5, the reaction rate slows as the thiol group is less nucleophilic. Above pH 7.5, the maleimide group is susceptible to hydrolysis before it can react with the thiol, and it may also react with amines.[1]

  • Post-Conjugation Stability:

    • Neutral to slightly acidic pH (6.5-7.0): This range helps to minimize both the retro-Michael reaction and hydrolysis, making it suitable for storage if a stable, non-hydrolyzed conjugate is desired.[1]

    • Basic pH (>7.5): Higher pH significantly accelerates the hydrolysis of the thiosuccinimide ring.[1][3] This can be a deliberate strategy to create a more stable, albeit heterogeneous, ring-opened product that is resistant to deconjugation via the retro-Michael reaction.[1]

Q3: What is a thiol exchange reaction and why is it problematic?

A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[1][2] Once the maleimide-thiol conjugate reverts to its original components, the freed maleimide can be "intercepted" by other thiols present in the solution.[1][2] In a biological system, abundant thiols like glutathione and albumin can effectively "steal" the maleimide-linked molecule (e.g., a drug payload).[1][2] This is highly problematic as it leads to:

  • Loss of the conjugated molecule from its intended target.

  • Reduced efficacy of the therapeutic or diagnostic agent.

  • Potential for off-target toxicity due to the non-specific attachment of the payload to other biomolecules.[2]

Q4: Are there more stable alternatives to traditional maleimides?

A4: Yes, "next-generation maleimides" (NGMs) have been developed to address the stability issues of traditional maleimide linkers.[4][5][6] These include:

  • Self-hydrolyzing maleimides: These are designed with functionalities that promote rapid hydrolysis of the thiosuccinimide ring after conjugation, leading to a stable, ring-opened product.[7][8]

  • Disulfide re-bridging maleimides: Reagents like dibromomaleimides (DBMs) can react with the two thiols of a reduced disulfide bond, re-bridging the connection and creating a stable linkage.[4][6]

  • Maleimides with electron-withdrawing groups: These groups can accelerate the rate of the stabilizing hydrolysis reaction.[1]

  • Transcyclization-promoting maleimides: A newer strategy involves a transcyclization reaction that "locks" the thioether bond into a more stable six-membered ring, preventing the retro-Michael reaction.[2][9]

Troubleshooting Guide

Problem 1: My conjugate is losing its payload or activity during in vitro/in vivo assays.

  • Possible Cause: This is a classic sign of a thiol exchange reaction driven by the retro-Michael reaction. The thiosuccinimide linkage is unstable, and the payload is being transferred to other thiols in the assay medium (e.g., albumin in plasma).[1]

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to analyze your sample and identify if the payload is conjugated to other proteins like albumin.[1]

    • Induce Controlled Hydrolysis: After purification of your conjugate, intentionally hydrolyze the thiosuccinimide ring by incubating it at a slightly basic pH (e.g., pH 8.0-8.5) for a controlled period (e.g., 2-4 hours).[1] This will form the stable, ring-opened succinamic acid thioether, which is resistant to thiol exchange.[3][10]

    • Use a Next-Generation Maleimide: For future experiments, consider using a more stable maleimide linker technology, such as those that promote self-hydrolysis or re-bridge disulfide bonds.[4][5][6][8]

Problem 2: My purified conjugate shows increasing heterogeneity (e.g., multiple peaks on HPLC) upon storage.

  • Possible Cause: You are likely observing a combination of the retro-Michael reaction and hydrolysis. The retro-Michael reaction leads to deconjugation, while hydrolysis creates two stable isomers, both of which contribute to analytical heterogeneity.[1]

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Ensure the storage buffer is at a pH of 6.5-7.0 to minimize both degradation pathways.[1]

    • Control Temperature: Store conjugates at 4°C for short-term storage or frozen at -80°C with cryoprotectants for long-term storage to slow down degradation.[1]

    • Commit to Hydrolysis: If a stable product is the primary goal and some heterogeneity is acceptable, perform a controlled hydrolysis step as described above to prevent further deconjugation.[1]

Problem 3: The initial conjugation reaction has a low yield.

  • Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is common if maleimide stock solutions are prepared in aqueous buffers and stored.[1][3]

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[1]

    • Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[1]

    • Increase Molar Excess: Use a higher molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction towards completion, especially if the thiol concentration is low.[1]

    • Check for Competing Thiols: Ensure no extraneous reducing agents (like DTT or TCEP, unless used for intentional disulfide reduction) are present in the final reaction mixture, as they will compete for the maleimide.[1]

Data Summary

Table 1: pH Effects on Maleimide-Thiol Conjugation and Stability

pH RangeEffect on Conjugation ReactionPost-Conjugation StabilityRecommendation
< 6.5Slow reaction rate due to protonated thiol.[1]Retro-Michael reaction is slower, hydrolysis is minimal.Not recommended for efficient conjugation.
6.5 - 7.5Optimal for efficient and selective thiol conjugation.[1]Balance between retro-Michael and hydrolysis. Good for storage.[1]Ideal for the conjugation step.
> 7.5Risk of maleimide hydrolysis and reaction with amines.[1]Rapid hydrolysis of the thiosuccinimide ring.[1][3]Can be used for intentional post-conjugation hydrolysis to stabilize the adduct.[1]

Table 2: Half-life of Thiosuccinimide Adducts Under Different Conditions

Maleimide TypeConditionApproximate Half-lifeReference
N-alkyl thiosuccinimidepH 7.4, 37°C27 hours (hydrolysis)[7]
N-aryl thiosuccinimidepH 7.4, 37°C1.5 hours (hydrolysis)[7]
N-fluorophenyl thiosuccinimidepH 7.4, 37°C0.7 hours (hydrolysis)[7]
Ring-opened products-> 2 years[11]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.[12] The protein concentration can typically be between 1-10 mg/mL.

  • Disulfide Reduction (Optional): If the thiol groups are in the form of disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed by dialysis or desalting column before proceeding.[12]

  • Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent such as DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification: Remove the unreacted maleimide reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[13]

Protocol 2: Stability Assay for Maleimide-Thiol Conjugates

  • Sample Preparation: Prepare aliquots of the purified conjugate in different buffers (e.g., PBS at pH 7.4) and in the presence of a challenging agent (e.g., 10-fold excess of glutathione or in human plasma).[2]

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition and stop the reaction by freezing at -80°C or by adding a quenching agent if appropriate.

  • Analysis: Analyze the samples using techniques such as:

    • HPLC/UPLC: To monitor the appearance of new peaks corresponding to hydrolyzed products, deconjugated species, or thiol-exchanged products.[1]

    • LC-MS: To identify the mass of the different species and confirm the identity of degradation products.[1]

  • Data Interpretation: Quantify the percentage of intact conjugate remaining at each time point to determine the stability and degradation kinetics.

Visualizations

Maleimide_Instability_Pathways Maleimide-Thiol Conjugate Instability Pathways cluster_reaction Conjugation cluster_instability Instability Pathways Free Thiol Free Thiol Thiosuccinimide Adduct Thiosuccinimide Adduct Free Thiol->Thiosuccinimide Adduct Michael Addition (pH 6.5-7.5) Free Maleimide Free Maleimide Free Maleimide->Thiosuccinimide Adduct Thiol_Exchange Thiol Exchange Product (e.g., with Glutathione) Free Maleimide->Thiol_Exchange Retro_Michael Retro-Michael Reaction (Reversible) Thiosuccinimide Adduct->Retro_Michael Hydrolysis Hydrolysis (Irreversible) Thiosuccinimide Adduct->Hydrolysis pH > 7.5 Retro_Michael->Free Thiol Retro_Michael->Free Maleimide Ring_Opened_Product Ring-Opened Product (Stable) Hydrolysis->Ring_Opened_Product Exogenous_Thiol Exogenous Thiol Exogenous_Thiol->Thiol_Exchange

Caption: Competing instability pathways for maleimide-thiol conjugates.

Troubleshooting_Workflow Troubleshooting Workflow for Conjugate Instability Start Conjugate shows instability (Loss of payload/activity) Check_Mechanism Is instability due to thiol exchange? Start->Check_Mechanism Confirm_MS Confirm with LC-MS Check_Mechanism->Confirm_MS Yes Check_Storage Is there increasing heterogeneity on storage? Check_Mechanism->Check_Storage No Solution_Hydrolysis Perform controlled hydrolysis (e.g., pH 8.5, 2-4h) Confirm_MS->Solution_Hydrolysis Solution_NGM Use Next-Gen Maleimide for future experiments Confirm_MS->Solution_NGM End Stable Conjugate Solution_Hydrolysis->End Solution_NGM->End Optimize_Storage Optimize storage: pH 6.5-7.0, 4°C or -80°C Check_Storage->Optimize_Storage Yes Check_Storage->End No Optimize_Storage->End

Caption: Decision tree for troubleshooting unstable maleimide conjugates.

References

Technical Support Center: Purification of DiSulfo-ICG Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to remove unconjugated DiSulfo-ICG maleimide (B117702) from protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated DiSulfo-ICG maleimide after a conjugation reaction?

The most common and effective methods for removing small, unconjugated dye molecules from larger protein conjugates are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. The larger protein-dye conjugate will pass through the column more quickly, while the smaller, unconjugated this compound is retained longer, allowing for effective separation.[1][2][3] This technique is suitable for various scales, from small spin columns to larger FPLC/HPLC systems.[4]

  • Dialysis: This technique involves the use of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The protein-dye conjugate is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye molecules diffuse out into a larger volume of buffer.[4][5][6]

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and purifying biomolecules. It is particularly well-suited for larger sample volumes and is a standard technique in the manufacturing of antibody-drug conjugates (ADCs).[7][8][9] In this process, the reaction mixture is passed tangentially across a filter membrane. The larger conjugate is retained, while the smaller unconjugated dye passes through the membrane.[4]

Q2: How do I choose the best purification method for my experiment?

The selection of the most appropriate purification method depends on several factors, including your sample volume, the required purity, the stability of your protein conjugate, and the equipment available in your laboratory. The table below provides a comparison to aid in your decision-making process.

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular sizeDiffusion across a semi-permeable membrane based on a concentration gradientSize-based separation using a membrane with tangential flow
Sample Volume Scalable (from µL to L)Best for small to medium volumes (mL to L)Ideal for medium to large volumes (mL to many L)
Speed Relatively fast (minutes to hours)Slow (hours to overnight, requires buffer changes)Fast (minutes to hours)
Purity HighGoodHigh
Protein Recovery Generally high, but can be affected by resin interactionHigh, but potential for sample loss during handlingHigh (>90%)[9]
Equipment Gravity columns, spin columns, FPLC/HPLC systemDialysis tubing/cassettes, beaker, stir plateTFF system (pump, reservoir, filter cassette)
Key Advantage High resolution and good for buffer exchangeSimple setup and gentle on proteinsRapid processing of large volumes and high recovery

Q3: Is it necessary to stop the conjugation reaction before purification?

Yes, it is highly recommended to quench the conjugation reaction before proceeding with purification. This step ensures that any remaining reactive maleimide groups on the dye or protein are deactivated. Quenching is typically achieved by adding a molar excess of a small molecule containing a free thiol group, such as L-cysteine, 2-Mercaptoethanol (BME), or Dithiothreitol (DTT).[4] An incubation period of 15-30 minutes after adding the quenching agent is usually sufficient.[4]

Troubleshooting Guide

Problem: My protein conjugate has precipitated after the labeling reaction.

  • Possible Cause: Over-labeling. A high degree of labeling (DOL) can increase the hydrophobicity of the protein, leading to aggregation and precipitation.[4]

    • Solution: Reduce the molar excess of the this compound in your reaction. Aim for an optimal DOL that provides sufficient signal without compromising protein stability.

  • Possible Cause: Solvent Instability. this compound is often dissolved in an organic solvent like DMSO or DMF.[10] Adding a large volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.[4]

    • Solution: Keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[11]

  • Possible Cause: Inappropriate Buffer Conditions. The pH or ionic strength of the reaction buffer may not be optimal for the stability of your specific protein conjugate.

    • Solution: Ensure the buffer pH is maintained within the recommended range for both the protein and the conjugation reaction (typically pH 7-7.5 for maleimide reactions).[10] Consider screening different buffers to find the one that best maintains the solubility of your conjugate.

Problem: I have low recovery of my protein conjugate after purification.

  • Possible Cause (SEC): Protein adsorption to the column resin. Some proteins can non-specifically bind to the chromatography matrix.

    • Solution: Consult the resin manufacturer's instructions for recommendations on blocking non-specific binding sites or choose a different type of resin.

  • Possible Cause (Dialysis): Incorrect MWCO of the dialysis membrane. If the MWCO is too large, your protein conjugate may be lost through the pores of the membrane.

    • Solution: Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein conjugate (e.g., for an antibody of ~150 kDa, a 50 kDa MWCO membrane would be appropriate).

  • Possible Cause (TFF): Protein adsorption to the membrane or incorrect membrane choice. Similar to SEC, proteins can adsorb to the TFF membrane. Using a membrane with too large a pore size can also lead to product loss.[4]

    • Solution: Choose a membrane material known for low protein binding. Ensure the molecular weight cut-off of the membrane is appropriate for retaining your conjugate while allowing the free dye to pass through.

Problem: How can I confirm that all the unconjugated dye has been removed?

  • Visual Inspection (for SEC): During size exclusion chromatography, the larger, colored protein-dye conjugate will elute first as a distinct colored band. The smaller, free dye will elute later as a separate, slower-moving band.[4]

  • SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel. Unconjugated dye will typically run at the dye front. The gel can be visualized for fluorescence before protein staining to assess the presence of free dye.[4]

  • Spectrophotometry: Measure the absorbance of the purified conjugate at the maximum absorbance wavelength of the protein (typically 280 nm) and the maximum absorbance wavelength of the DiSulfo-ICG dye (~789 nm).[12] The ratio of these absorbances can be used to calculate the degree of labeling and can also indicate the presence of free dye if the dye absorbance is disproportionately high.

Experimental Protocols & Workflows

Below is a general workflow for the conjugation and purification process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7-7.5) Conjugation Conjugation Reaction (Add dye to protein, incubate 2h at RT or overnight at 4°C) Protein_Prep->Conjugation Dye_Prep Prepare this compound (10 mM stock in DMSO/DMF) Dye_Prep->Conjugation Quenching Quench Reaction (Add excess L-cysteine, incubate 15-30 min) Conjugation->Quenching Purification_Method Select Purification Method Quenching->Purification_Method SEC Size Exclusion Chromatography Purification_Method->SEC High Resolution Dialysis Dialysis Purification_Method->Dialysis Gentle, Simple TFF Tangential Flow Filtration Purification_Method->TFF Large Volume Analysis Analyze Purified Conjugate (SDS-PAGE, Spectrophotometry) SEC->Analysis Dialysis->Analysis TFF->Analysis

Caption: General workflow for this compound conjugation and purification.

This logical diagram illustrates the key decision points when choosing a purification method.

logical_relationship Start Need to remove unconjugated dye Volume What is the sample volume? Start->Volume Small_Medium Small to Medium (< 50 mL) Volume->Small_Medium Small/Medium Large Large (> 50 mL) Volume->Large Large Speed_Purity Is speed or highest resolution critical? Gentle Is the protein sensitive? Speed_Purity->Gentle No Use_SEC Use Size Exclusion Chromatography (SEC) Speed_Purity->Use_SEC Yes Gentle->Use_SEC No Use_Dialysis Use Dialysis Gentle->Use_Dialysis Yes Small_Medium->Speed_Purity Use_TFF Use Tangential Flow Filtration (TFF) Large->Use_TFF

Caption: Decision tree for selecting a purification method.

References

Impact of pH on DiSulfo-ICG maleimide labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DiSulfo-ICG Maleimide (B117702) Labeling

Welcome to the technical support center for DiSulfo-ICG maleimide labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal labeling efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling of thiols?

A1: The optimal pH range for the reaction between a maleimide and a thiol group (e.g., on a cysteine residue) is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[2]

Q2: What happens if the pH is too low (below 6.5)?

A2: If the pH is below 6.5, the rate of the labeling reaction will be significantly reduced.[2] This is because the thiol group will be predominantly protonated (-SH), making it less nucleophilic and therefore less reactive towards the maleimide.

Q3: What are the consequences of using a pH above 7.5?

A3: Using a pH above 7.5 can lead to two main issues:

  • Loss of Selectivity: The maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific labeling.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, but this selectivity decreases as the pH increases.[1][2][3][6]

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis at alkaline pH.[1][2][7] This opens the ring to form an unreactive maleamic acid, which can no longer participate in the conjugation reaction, thereby reducing your labeling efficiency.[1][7]

Q4: Which buffers are recommended for the labeling reaction?

A4: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH between 7.0 and 7.5 are commonly recommended for maleimide conjugation reactions.[8][9][10] It is crucial to use buffers that do not contain any thiol-containing compounds (e.g., dithiothreitol, DTT).[8]

Q5: My protein has disulfide bonds. Do I need to reduce them before labeling?

A5: Yes, maleimides react with free sulfhydryl groups (-SH), not with disulfide bonds (S-S).[10] If you want to label cysteine residues that are involved in disulfide bridges, you must first reduce them. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose because it is effective over a broad pH range and typically does not need to be removed before the conjugation step.[3][8] If DTT is used, it must be removed prior to adding the maleimide reagent, for instance by dialysis or a desalting column.[9]

Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[1][2]Verify the pH of your reaction buffer and adjust it to be within the 7.0-7.5 range for optimal results.[8][9][10]
Maleimide Hydrolysis: The this compound has been stored in an aqueous solution for an extended period or at a high pH, leading to hydrolysis.[1]Prepare fresh solutions of the maleimide dye in an anhydrous solvent like DMSO or DMF immediately before use.[8]
Disulfide Bond Formation: Free thiols on the protein have re-oxidized to form disulfide bonds.[10]Perform the labeling reaction in a degassed buffer and consider flushing vials with an inert gas (e.g., nitrogen or argon).[10] Ensure your reducing agent (e.g., TCEP) is active.
Insufficient Molar Excess of Dye: The molar ratio of this compound to protein is too low.Increase the molar excess of the maleimide dye. A 10:1 to 20:1 dye-to-protein molar ratio is a good starting point.[2][8]
Non-Specific Labeling High pH: The reaction pH is above 7.5, leading to the reaction of the maleimide with amines (e.g., lysine residues).[1][2]Lower the pH of the reaction buffer to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[1]
Protein Precipitation during Labeling Change in Protein Properties: The addition of the bulky, hydrophobic ICG dye may alter the solubility of your protein.[11]Try lowering the molar ratio of the dye to the protein.[11] You can also perform the reaction at a lower temperature (4°C) overnight instead of at room temperature for a shorter period.[8]
Low Fluorescence Signal of Labeled Protein Dye-Dye Quenching: The degree of labeling is too high, causing the fluorophores to quench each other.[11]Reduce the molar excess of the this compound in the labeling reaction to achieve a lower degree of labeling. The optimal degree of substitution for most antibodies is between 2 and 10.[12]
Data Summary: Effect of pH on Maleimide-Thiol Reaction
pH Range Reaction Rate with Thiols Selectivity for Thiols Key Competing Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine Reaction, Maleimide Hydrolysis[1][2]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve your thiol-containing protein in a degassed reaction buffer (e.g., PBS, 100 mM phosphate, or 100 mM HEPES) at a pH of 7.0-7.5.[9][10] A protein concentration of 2-10 mg/mL is recommended.[6][12]

    • Optional: If your protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in an anhydrous solvent such as DMSO or DMF. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10:1 to 20:1 molar excess of dye to protein is a common starting point).[2][8]

    • Incubate the reaction in the dark at room temperature for 2 hours or at 4°C overnight.[8] Gentle stirring or rocking is recommended.

  • Purification:

    • Remove the unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[12]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DiSulfo-ICG dye (at its maximum absorbance wavelength).

Visualizations

Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Thiol-containing Protein Solution (pH 7.0-7.5) TCEP Add TCEP (Optional Reduction) Protein->TCEP If disulfide bonds are present Conjugation Incubate (RT, 2h or 4°C, overnight) In Dark Protein->Conjugation TCEP->Conjugation Maleimide Prepare DiSulfo-ICG Maleimide Stock (in DMSO/DMF) Maleimide->Conjugation Purify Purify via Size-Exclusion Chromatography Conjugation->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Caption: Experimental workflow for this compound labeling.

Reaction_Schemes cluster_optimal Optimal Reaction (pH 6.5-7.5) cluster_high_ph Side Reactions at High pH (>7.5) Thiol_opt Protein-SH Conjugate_opt Stable Thioether Bond (Labeled Protein) Thiol_opt->Conjugate_opt + Maleimide_opt DiSulfo-ICG-Maleimide Maleimide_opt->Conjugate_opt Maleimide_high DiSulfo-ICG-Maleimide Hydrolysis Maleimide Hydrolysis (Inactive) Maleimide_high->Hydrolysis + H₂O Amine_Reaction Reaction with Amines (Non-specific Labeling) Maleimide_high->Amine_Reaction + Protein-NH₂

Caption: Impact of pH on this compound reaction pathways.

References

TCEP vs. DTT: A Technical Guide to Disulfide Bond Reduction for Maleimide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaging in bioconjugation, the choice between Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and Dithiothreitol (B142953) (DTT) for disulfide bond reduction is a critical step that can significantly impact the success of subsequent maleimide (B117702) reactions. This technical support center provides detailed troubleshooting guides and frequently asked questions to navigate the complexities of this process.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of TCEP over DTT for disulfide reduction before maleimide conjugation?

A1: TCEP offers several key advantages over DTT:

  • No Thiol Groups: TCEP is a trialkylphosphine and does not contain thiol groups. This means it generally does not need to be removed before the maleimide labeling step, as it does not directly compete with the target thiols on the biomolecule.[1][2][3] DTT, being a thiol-containing reducing agent, will react with maleimides and must be removed prior to conjugation.[4][5][6]

  • Wider pH Range: TCEP is effective over a broader pH range (1.5-8.5) compared to DTT, which is most effective at pH values greater than 7.[1][7][8]

  • Greater Stability: TCEP is more resistant to air oxidation and is more stable in the presence of metal ions like Ni2+, which can contaminate protein samples eluted from affinity columns.[1][4][5]

  • Odorless: TCEP is odorless, providing a more favorable laboratory environment compared to the strong odor of DTT.[8][9]

Q2: Can TCEP react with maleimides?

A2: While TCEP is often marketed as non-reactive with maleimides, several studies have shown that it can react with maleimides under certain conditions, particularly at acidic pH and with prolonged incubation.[1][10][11][12] This reaction can lead to the formation of stable ylene adducts, which are unreactive towards thiols and can reduce labeling efficiency.[12] Therefore, for optimal conjugation, it is advisable to use the minimum effective concentration of TCEP and to proceed with the maleimide reaction promptly after reduction.

Q3: When is it necessary to remove the reducing agent before the maleimide reaction?

A3: It is always necessary to remove DTT before adding a maleimide reagent due to its thiol groups that will compete in the reaction.[4][5][6] While TCEP does not have to be removed in many cases, its removal is recommended to prevent potential side reactions with the maleimide and to maximize conjugation efficiency, especially if high concentrations of TCEP are used or if the reaction is performed over a long period.[10][12][13] Removal can be achieved through dialysis, desalting columns, or spin filtration.[13][14]

Q4: What are the optimal pH conditions for the reduction and maleimide reaction steps?

A4: The optimal pH for disulfide reduction with TCEP is broad, ranging from 1.5 to 8.5.[1][7] For DTT, the reducing power is limited to pH values above 7.[8] The maleimide-thiol reaction is most efficient at a pH of 7.0-7.5.[6][14][15] Therefore, a common strategy is to perform the reduction at a suitable pH for the chosen reducing agent and then adjust the pH to 7.0-7.5 for the maleimide conjugation step.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no maleimide labeling after reduction. 1. Inefficient disulfide bond reduction: Insufficient concentration of reducing agent, suboptimal pH, or short incubation time. 2. Re-oxidation of thiols: Exposure to air (oxygen) after reduction. 3. Interference from the reducing agent: Presence of DTT during the maleimide reaction or side reactions with TCEP. 4. Inactive maleimide reagent: Hydrolysis of the maleimide group.1. Increase the concentration of the reducing agent (a 10-fold molar excess is a good starting point), optimize the pH for the chosen reductant, and increase the incubation time.[14][16] 2. Perform the reduction and labeling steps in a degassed buffer and under an inert atmosphere (e.g., nitrogen or argon).[14][16] 3. If using DTT, ensure its complete removal before adding the maleimide.[6] If using TCEP, consider removing it or using a lower concentration. 4. Prepare fresh solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[14][15]
Precipitation of the protein during the reaction. 1. Protein instability upon reduction: Reduction of critical disulfide bonds may lead to protein unfolding and aggregation. 2. Suboptimal buffer conditions: Incorrect pH or ionic strength.1. Perform the reduction and labeling at a lower temperature (e.g., 4°C).[15] Consider using a denaturant if compatible with your protein's function. 2. Screen different buffer systems and additives (e.g., non-ionic detergents, glycerol) to improve protein solubility.
Inconsistent labeling results. 1. Variability in the extent of reduction. 2. Inconsistent removal of the reducing agent (if applicable). 3. Degradation of the maleimide reagent over time. 1. Standardize the reduction protocol, including reagent concentrations, incubation time, and temperature. 2. Use a consistent and validated method for removing the reducing agent. 3. Always use freshly prepared maleimide solutions.

Quantitative Data Summary

ParameterTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Effective pH Range 1.5 - 8.5[1][7][8]> 7.0[8]
Stability in Air More resistant to air oxidation.[1][7][9]Prone to air oxidation, especially at pH > 7.5.[17]
Stability with Metal Ions (e.g., Ni2+) Stable.[4][5][11]Rapidly oxidized.[4][5][11]
Need for Removal Before Maleimide Reaction Generally not required, but removal is recommended for optimal results.[3][8][18]Mandatory.[4][5][6]
Interference with Maleimide Labeling Can react with maleimides under certain conditions, reducing labeling efficiency.[10][12][19]Directly competes with target thiols for reaction with maleimides.[4][19]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction with TCEP
  • Prepare the Protein Solution: Dissolve the protein containing disulfide bonds in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH between 7.0 and 7.5.[14][15] The protein concentration can typically range from 1-10 mg/mL.[14]

  • Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 0.5 M) in a degassed buffer.

  • Add TCEP to Protein: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[6][14]

  • Incubate: Incubate the reaction mixture for 20-30 minutes at room temperature.[6][14] To prevent re-oxidation of the newly formed thiols, it is recommended to flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it.[14]

  • Proceed to Maleimide Reaction: The protein solution is now ready for the maleimide conjugation step. If desired, TCEP can be removed at this stage using a desalting column or dialysis.[13]

Protocol 2: Disulfide Bond Reduction with DTT
  • Prepare the Protein Solution: Dissolve the protein in a degassed buffer at a pH > 7.5.

  • Prepare DTT Stock Solution: Prepare a fresh stock solution of DTT (e.g., 1 M) in a degassed buffer.

  • Add DTT to Protein: Add a molar excess of DTT to the protein solution.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature.

  • Remove DTT: It is crucial to remove the excess DTT before proceeding with the maleimide reaction. This can be accomplished by methods such as dialysis, gel filtration (desalting column), or spin filtration.

Protocol 3: Maleimide Labeling of Reduced Protein
  • Prepare Maleimide Stock Solution: Dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to a stock concentration of, for example, 10 mM.[14] This should be done immediately before use.

  • Adjust pH (if necessary): Ensure the pH of the reduced protein solution is between 7.0 and 7.5 for optimal maleimide reactivity.[14][15]

  • Add Maleimide Reagent: Add a 10- to 20-fold molar excess of the maleimide reagent to the reduced protein solution.[6][14]

  • Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Purification: Remove the unreacted maleimide reagent by gel filtration, dialysis, or other suitable chromatographic techniques.[16]

Visual Workflows

TCEP_Workflow cluster_reduction Disulfide Bond Reduction cluster_labeling Maleimide Labeling Protein Protein with Disulfide Bonds Add_TCEP Add TCEP (10-100x molar excess) Protein->Add_TCEP Incubate_Reduction Incubate (20-30 min, RT) Add_TCEP->Incubate_Reduction Reduced_Protein Reduced Protein with Free Thiols Incubate_Reduction->Reduced_Protein Add_Maleimide Add Maleimide Reagent (10-20x molar excess) Reduced_Protein->Add_Maleimide Incubate_Labeling Incubate (2h RT or O/N 4°C) Add_Maleimide->Incubate_Labeling Purify Purification Incubate_Labeling->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Workflow for disulfide reduction with TCEP followed by maleimide labeling.

DTT_Workflow cluster_reduction Disulfide Bond Reduction cluster_removal DTT Removal (Mandatory) cluster_labeling Maleimide Labeling Protein Protein with Disulfide Bonds Add_DTT Add DTT Protein->Add_DTT Incubate_Reduction Incubate Add_DTT->Incubate_Reduction Reduced_Protein_DTT Reduced Protein (with excess DTT) Incubate_Reduction->Reduced_Protein_DTT Remove_DTT Dialysis or Desalting Column Reduced_Protein_DTT->Remove_DTT Reduced_Protein_Clean Reduced Protein (DTT removed) Remove_DTT->Reduced_Protein_Clean Add_Maleimide Add Maleimide Reagent Reduced_Protein_Clean->Add_Maleimide Incubate_Labeling Incubate Add_Maleimide->Incubate_Labeling Purify Purification Incubate_Labeling->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Workflow for disulfide reduction with DTT, including the mandatory removal step.

References

Solving aggregation problems of proteins after DiSulfo-ICG maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address protein aggregation issues that may arise after labeling with DiSulfo-ICG maleimide (B117702).

Troubleshooting Guide

Our troubleshooting guide is designed to help you identify and resolve common problems encountered during the labeling process.

Problem: My protein solution becomes cloudy or shows visible precipitates after DiSulfo-ICG maleimide labeling.

This is a common indication of protein aggregation. The following sections provide potential causes and solutions to address this issue.

Q1: What are the primary causes of protein aggregation after this compound labeling?

A1: Protein aggregation post-labeling is often a result of several factors:

  • Hydrophobicity of the Dye: The DiSulfo-ICG dye, although containing sulfo-groups for increased water solubility, still possesses a hydrophobic core. Covalently attaching it to the protein surface can increase the overall hydrophobicity, leading to intermolecular aggregation as protein molecules associate to minimize exposure to the aqueous environment.[1][2]

  • Over-labeling: Attaching too many dye molecules to a single protein can significantly alter its surface properties, leading to a change in the isoelectric point (pI) and an increased propensity for aggregation.[3][4]

  • High Protein Concentration: Concentrated protein solutions can increase the likelihood of intermolecular interactions and aggregation, especially after modification with the dye.[5][6]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers play a critical role in protein stability.[5][7] An inappropriate buffer can lead to protein unfolding and subsequent aggregation.

  • Presence of Unreacted Dye: Free, unreacted this compound in the solution can sometimes contribute to precipitation.[2]

  • Protein Instability: The protein itself may be inherently unstable, and the labeling process can act as a stressor that pushes it beyond its stability threshold.[2]

Q2: How can I optimize the labeling reaction to minimize aggregation?

A2: Optimizing the reaction conditions is crucial for successful labeling without inducing aggregation. Here are key parameters to consider:

  • Molar Ratio of Dye to Protein: It is important to use an appropriate molar excess of the this compound. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[7][8] However, this should be optimized for your specific protein. Performing small-scale titration experiments with different ratios (e.g., 5:1, 10:1, 20:1) can help determine the optimal level of labeling without causing aggregation.[5]

  • Protein Concentration: If you observe aggregation, try reducing the protein concentration. A typical range for labeling is 1-10 mg/mL.[9][10] Lowering the concentration can decrease the frequency of intermolecular collisions that lead to aggregation.[11]

  • Reaction Temperature: Performing the incubation at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) can be beneficial for sensitive proteins, as it slows down both the labeling reaction and potential aggregation processes.[7][11]

  • Buffer Composition: Use a buffer that maintains the stability of your protein. A pH between 7.0 and 7.5 is generally recommended for the maleimide reaction.[7][9] Buffers such as PBS, HEPES, or Tris are suitable, provided they do not contain thiols.[7][9]

Q3: Can I add anything to my buffer to prevent aggregation?

A3: Yes, the inclusion of stabilizing excipients in your reaction or storage buffer can significantly improve protein solubility and prevent aggregation.

ExcipientRecommended ConcentrationMechanism of Action
Glycerol (B35011) 5-50%Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[6][7]
Arginine 50-100 mMCan suppress protein aggregation by interacting with hydrophobic patches on the protein surface.[11]
Sugars (e.g., Sucrose, Trehalose) 0.25-1 MExcluded from the protein surface, which favors a more compact, native state.
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01-0.1%Can help to solubilize proteins and prevent aggregation by interacting with hydrophobic regions.[6][12]
Amino Acids (e.g., Glycine, Proline) 50-500 mMCan have a stabilizing effect on proteins.

Experimental Protocols

General Protocol for this compound Labeling

This protocol provides a starting point for labeling your protein. Optimization may be required for your specific protein of interest.

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[9]

    • The recommended protein concentration is between 1-10 mg/mL.[9][10]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for labeling, add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[8][9]

  • Dye Preparation:

    • Prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.[9][10]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (a starting point of 10:1 to 20:1 is recommended).[7][8]

    • To avoid precipitation of the dye, add the stock solution slowly while gently mixing. The final concentration of the organic solvent should ideally be less than 10%.[13]

    • Incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.[7]

  • Purification:

    • Remove unreacted dye and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration.[11][13]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance of the DiSulfo-ICG dye (around 780 nm).[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Reduction) labeling Labeling Reaction (Incubation) protein_prep->labeling dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->labeling purification Purification (Remove excess dye) labeling->purification analysis Analysis (DOL, Aggregation Check) purification->analysis

Workflow for DiSulfo-ICG Labeling

troubleshooting_workflow Troubleshooting Protein Aggregation start Protein Aggregation Observed check_ratio Check Dye:Protein Ratio start->check_ratio check_conc Check Protein Concentration check_ratio->check_conc Optimal solution_ratio Reduce Molar Ratio check_ratio->solution_ratio High check_buffer Check Buffer Conditions check_conc->check_buffer Optimal solution_conc Lower Protein Concentration check_conc->solution_conc High check_temp Check Temperature check_buffer->check_temp Optimal solution_buffer Add Stabilizers (e.g., Arginine, Glycerol) check_buffer->solution_buffer Suboptimal solution_temp Lower Reaction Temperature (4°C) check_temp->solution_temp High end Aggregation Resolved check_temp->end Optimal solution_ratio->end solution_conc->end solution_buffer->end solution_temp->end

Troubleshooting Decision Tree

signaling_pathway Thiol-Maleimide Reaction protein Protein with Free Thiol (-SH on Cysteine) conjugate Stable Thioether Bond (Protein-S-DiSulfo-ICG) protein->conjugate maleimide This compound maleimide->conjugate

Thiol-Maleimide Conjugation Reaction

Frequently Asked Questions (FAQs)

Q4: My protein does not have any free cysteines. Can I still label it with this compound?

A4: this compound specifically reacts with free thiol groups, which are most commonly found on cysteine residues.[7] If your protein does not have accessible cysteines, you will need to either introduce them through site-directed mutagenesis or use a different labeling chemistry that targets other functional groups, such as primary amines (e.g., NHS esters).

Q5: How can I remove aggregates from my labeled protein solution?

A5: If aggregation has already occurred, you can try to separate the soluble, labeled protein from the aggregates using methods such as:

  • Size-Exclusion Chromatography (SEC): This is a very effective method for separating monomers from larger aggregates.[2]

  • Centrifugation: For large, insoluble aggregates, high-speed centrifugation can pellet the precipitated protein, allowing you to recover the soluble fraction.[2]

Q6: How should I store my DiSulfo-ICG labeled protein?

A6: For short-term storage (up to one week), keep the conjugate at 2-8°C in the dark.[7] For long-term storage, it is recommended to add a cryoprotectant like 50% glycerol and store at -20°C or -80°C.[6][7] Adding a stabilizer such as 5-10 mg/mL BSA can also help maintain the stability of the conjugate.[7]

Q7: The this compound solution itself appears cloudy. Can I still use it?

A7: A cloudy or precipitated dye solution suggests poor solubility, which can lead to inefficient labeling and may contribute to protein aggregation.[5] It is not recommended to use a cloudy solution. Ensure you are using a suitable anhydrous solvent like DMSO or DMF and that the stock solution is freshly prepared.[5][10]

References

Technical Support Center: DiSulfo-ICG Maleimide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-ICG maleimide (B117702) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting quenching effects and other common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is DiSulfo-ICG maleimide and what is it used for?

This compound is a thiol-reactive near-infrared (NIR) fluorescent dye. The maleimide group selectively reacts with free sulfhydryl (thiol) groups, most commonly on cysteine residues of proteins and peptides, to form a stable thioether bond. Its application is primarily in generating fluorescently labeled biomolecules for in vivo imaging, flow cytometry, and other fluorescence-based assays.

Q2: Why is my fluorescent signal weak or completely absent after labeling with this compound?

A weak or absent signal is a common issue that can stem from several factors. One of the primary causes is fluorescence quenching, which can occur if the dye molecules are too close to each other on the protein, leading to self-quenching or aggregation-caused quenching (ACQ).[1] Other potential reasons include inefficient labeling, degradation of the dye, or issues with the protein itself.

Q3: What is fluorescence quenching and why does it happen with this compound?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. With DiSulfo-ICG and other cyanine (B1664457) dyes, a major cause is self-aggregation.[1] When multiple dye molecules are conjugated in close proximity on a biomolecule, they can form non-fluorescent H-aggregates.[2] This aggregation leads to a significant reduction in the fluorescence quantum yield.

Q4: How can I prevent fluorescence quenching?

The key to preventing quenching is to control the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. A lower DOL generally minimizes the risk of self-quenching. It is crucial to optimize the molar ratio of dye to protein during the conjugation reaction.

Q5: What is the optimal Degree of Labeling (DOL) for this compound?

The optimal DOL can vary depending on the specific protein and the intended application. However, a general guideline is to aim for a DOL that provides a bright signal without significant quenching. For many antibodies, a final DOL of 2-4 is often a good starting point. It is highly recommended to perform a titration of the dye-to-protein molar ratio to determine the optimal labeling for your specific experiment.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound labeling experiments.

ProblemPotential CauseRecommended Solution
Weak or No Fluorescence Signal High Degree of Labeling (DOL) leading to quenching - Reduce the molar excess of this compound in the labeling reaction. - Perform a titration with different dye-to-protein ratios to find the optimal DOL.
Inefficient Labeling - Ensure complete reduction of disulfide bonds by using a sufficient concentration of a reducing agent like TCEP.[3] - Confirm the reaction buffer is at the optimal pH range of 6.5-7.5.[4] - Verify the protein concentration is accurate. - Use freshly prepared dye solution.
Protein Precipitation - The labeled protein may have become too hydrophobic. Try reducing the DOL. - Ensure the protein concentration is within the recommended range (typically 1-10 mg/mL).
Degraded Dye - Store the this compound protected from light and moisture. - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.
High Background Signal Excess Unconjugated Dye - Ensure thorough purification of the conjugate using size exclusion chromatography or dialysis to remove all free dye.
Non-specific Binding - If using the conjugate for immunoassays, ensure proper blocking steps are included in your protocol.
Formation of Aggregates High Dye-to-Protein Ratio - As with quenching, high labeling ratios can lead to the formation of high molecular weight aggregates.[5] Reduce the molar excess of the dye.
Poor Dye Solubility - While DiSulfo-ICG is more water-soluble than ICG, ensure it is fully dissolved in the reaction buffer. If necessary, a small amount of an organic co-solvent like DMSO can be used.

Quantitative Data Summary

Optimizing the degree of labeling is critical to avoid quenching. While the exact fluorescence intensity will vary with the protein and experimental conditions, the following table illustrates the general trend observed with increasing dye-to-protein ratios.

Dye:Protein Molar Ratio (Input)Typical Degree of Labeling (DOL)Relative Fluorescence IntensityObservations
2:11-2HighBright signal with minimal quenching.
5:13-5ModerateSignal may start to decrease due to quenching.
10:16-8LowSignificant quenching and potential for aggregation.[5]
20:1>8Very LowSevere quenching and likely formation of aggregates.[5]

Note: This table provides representative data. The optimal ratio for your specific application should be determined empirically.

Experimental Protocols

Detailed Protocol for this compound Labeling of an Antibody

This protocol provides a general procedure for labeling an IgG antibody. It should be optimized for your specific protein.

Materials:

  • Antibody (or other protein with free thiols)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS to a final concentration of 2-10 mg/mL.[6]

    • If the antibody solution contains any precipitate, clarify by centrifugation.

  • Reduction of Disulfide Bonds (Optional, but recommended for IgG):

    • Prepare a fresh solution of TCEP in water.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30 minutes at room temperature.[7]

  • Preparation of Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution. Vortex to ensure the dye is fully dissolved.[6]

  • Labeling Reaction:

    • Calculate the volume of the 10 mM dye stock solution needed to achieve the desired molar excess of dye to antibody. A starting point of a 10-fold molar excess is recommended.[6]

    • Slowly add the dye stock solution to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

    • Apply the labeling reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules.[6]

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of DiSulfo-ICG (approximately 780 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution reduce Reduce Disulfide Bonds (TCEP) prep_protein->reduce Optional prep_dye Prepare Dye Stock Solution labeling Labeling Reaction prep_dye->labeling reduce->labeling purify Purify Conjugate (SEC) labeling->purify analyze Analyze DOL purify->analyze

This compound Labeling Workflow

quenching_mechanism cluster_labeling Labeling Density cluster_state Dye State on Protein cluster_fluorescence Fluorescence Outcome low_dol Low DOL monomer Monomeric Dye low_dol->monomer high_dol High DOL aggregate H-Aggregates high_dol->aggregate bright Bright Fluorescence monomer->bright quenched Quenched Fluorescence aggregate->quenched

Quenching Mechanism by Aggregation

troubleshooting_workflow start Low Fluorescence Signal? check_dol Check DOL start->check_dol Yes check_purification Check Purification start->check_purification No, High Background dol_high DOL Too High? check_dol->dol_high reduce_ratio Reduce Dye:Protein Ratio dol_high->reduce_ratio Yes check_labeling Check Labeling Efficiency dol_high->check_labeling No labeling_params Optimize pH, TCEP, etc. check_labeling->labeling_params re_purify Re-purify to Remove Free Dye check_purification->re_purify

Troubleshooting Decision Tree

References

Technical Support Center: Improving Signal-to-Noise Ratio with DiSulfo-ICG Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-ICG maleimide (B117702). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DiSulfo-ICG maleimide and what are its primary applications?

This compound is a thiol-reactive near-infrared (NIR) fluorescent dye. The "DiSulfo" modification increases its water solubility, while the "maleimide" group allows for covalent conjugation to sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides. Its primary applications include in vivo imaging, flow cytometry, and other fluorescence-based assays where high signal-to-noise ratio is critical.[1]

Q2: What are the spectral properties of this compound?

Indocyanine Green (ICG) derivatives typically have an absorption maximum around 787 nm and an emission maximum around 819 nm.[1] Operating in the NIR spectrum minimizes background autofluorescence from biological tissues, leading to an improved signal-to-noise ratio and enhanced detection sensitivity.[1]

Q3: How should this compound be stored?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[1] Stock solutions, typically prepared in anhydrous DMSO or DMF, can be stored at -20°C for up to a month, protected from light. Avoid repeated freeze-thaw cycles.

Q4: What is the key advantage of using a NIR dye like this compound?

The primary advantage of using a NIR dye is the reduction of background noise.[1] Biological tissues have minimal autofluorescence in the NIR range (700-900 nm). This leads to a significantly better signal-to-noise ratio compared to dyes that fluoresce in the visible spectrum.

Troubleshooting Guide

Low signal, high background, or inconsistent results can be common issues. This guide provides a structured approach to troubleshooting your experiments with this compound.

Issue 1: Low or No Fluorescent Signal

A weak or absent signal can be frustrating. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inefficient Conjugation - Ensure the pH of the reaction buffer is between 7.0 and 7.5. - Optimize the molar ratio of dye to protein; a starting point of 10:1 to 20:1 is recommended. - Confirm the presence of free sulfhydryl groups on your protein. If necessary, reduce disulfide bonds using TCEP or DTT.[1][2]
Dye Degradation or Quenching - Protect the dye and conjugated product from light at all times. - Prepare fresh dye stock solutions.[3] - High concentrations of ICG can lead to self-quenching (aggregation).[4][5] Ensure proper purification to remove excess free dye.
Incorrect Imaging Settings - Verify that the excitation and emission filters on your imaging system are appropriate for ICG (Ex: ~780 nm, Em: ~820 nm).[1]
Protein Denaturation/Aggregation - Handle protein solutions gently; avoid vigorous vortexing. - Ensure the protein is soluble and stable in the chosen conjugation buffer.
Issue 2: High Background Signal

High background can obscure the specific signal from your labeled molecule.

Potential Cause Recommended Solution
Excess Free Dye - Ensure thorough purification of the conjugate using methods like gel filtration, dialysis, or HPLC to remove all unconjugated dye.[3][6]
Non-Specific Binding - Increase the number and duration of washing steps after incubation with the conjugate. - Add a blocking agent (e.g., BSA) to your buffer during incubation, unless the protein of interest is BSA.
Dye Aggregation - ICG derivatives can aggregate, especially in aqueous solutions, leading to non-specific binding.[5][7] Using a DiSulfo-ICG derivative improves solubility. Ensure the dye is fully dissolved in DMSO or DMF before adding to the aqueous reaction buffer.[2]
High Autofluorescence - While ICG minimizes this, some tissues or materials may still have background.[8] Perform imaging of an unlabeled control sample to determine the baseline autofluorescence.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general procedure for labeling proteins with this compound.

Materials:

  • This compound

  • Protein to be labeled

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5)[9]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for disulfide bond reduction)

  • Purification column (e.g., Sephadex G-25)[3]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[6][9]

  • (Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100x molar excess of TCEP to the protein solution.[6] Incubate for 20-30 minutes at room temperature.

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3] Vortex to ensure it is fully dissolved.

  • Conjugation Reaction: While gently stirring or vortexing the protein solution, add the desired molar ratio of the dye stock solution. A 10:1 to 20:1 molar excess of dye to protein is a good starting point.

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.

  • Purification: Purify the conjugate to remove unreacted dye. This is commonly done using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3]

  • Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of ICG (~780 nm). The DOL can then be calculated using the Beer-Lambert law.

Quantitative Data Summary:

ParameterRecommended Value
Reaction pH 7.0 - 7.5
Protein Concentration 1 - 10 mg/mL[6][9]
Dye:Protein Molar Ratio 10:1 to 20:1 (starting point)[3]
Incubation Time 2 hours at room temperature or overnight at 4°C

Visualizations

Diagram 1: this compound Conjugation Pathway

G Protein Protein with Cysteine Residue (-SH) FreeThiol Free Thiol Group (-SH) Disulfide Disulfide Bond (-S-S-) TCEP TCEP (Reducing Agent) Disulfide->TCEP TCEP->FreeThiol Reduction Maleimide DiSulfo-ICG Maleimide FreeThiol->Maleimide Conjugate Stable Thioether Bond (Labeled Protein) Maleimide->Conjugate Conjugation (pH 7.0-7.5)

Caption: Covalent labeling of a protein via maleimide-thiol chemistry.

Diagram 2: Experimental Workflow for Protein Labeling

G Start Start PrepProtein Prepare Protein Solution (1-10 mg/mL) Start->PrepProtein Reduce Reduce Disulfide Bonds? (Optional, with TCEP) PrepProtein->Reduce PrepDye Prepare 10 mM Dye Stock Solution (DMSO) Reduce->PrepDye Yes/No Conjugate Add Dye to Protein (10:1 to 20:1 molar ratio) PrepDye->Conjugate Incubate Incubate (2h @ RT or O/N @ 4°C) Protect from light Conjugate->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Analyze (DOL, Functionality) Purify->Analyze End End Analyze->End

Caption: Step-by-step workflow for conjugating proteins with DiSulfo-ICG.

Diagram 3: Troubleshooting Logic for Low Signal-to-Noise Ratio

G Problem Low Signal-to-Noise Ratio (SNR) CheckSignal Is the Signal Weak? Problem->CheckSignal CheckBG Is the Background High? Problem->CheckBG CheckSignal->CheckBG No SignalCauses Potential Causes: - Inefficient Conjugation - Dye Degradation - Wrong Filters CheckSignal->SignalCauses Yes BGCauses Potential Causes: - Excess Free Dye - Non-specific Binding - Dye Aggregation CheckBG->BGCauses Yes SignalSolutions Solutions: - Optimize pH & Molar Ratio - Check for Free Thiols - Use Fresh Dye SignalCauses->SignalSolutions BGSolutions Solutions: - Improve Purification - Add Blocking Agents - Increase Washes BGCauses->BGSolutions

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

References

Technical Support Center: Hydrolysis of Maleimide Groups and Its Effect on Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of maleimide (B117702) groups and its impact on bioconjugation efficiency and stability.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving maleimide-thiol conjugation.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency 1. Hydrolysis of Maleimide Reagent: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. If the maleimide reagent is stored improperly or prepared in aqueous buffer long before use, it may have hydrolyzed to the unreactive maleamic acid.[1][2]a. Prepare Fresh Solutions: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent such as DMSO or DMF and use them immediately.[1] For the reaction, add the stock solution to the aqueous buffer right before starting the conjugation.[2] b. Control pH: Maintain the reaction pH strictly between 6.5 and 7.5 for optimal thiol-maleimide reaction selectivity and to minimize maleimide hydrolysis.[1] c. Storage: Store maleimide-containing products at the recommended temperature, typically -20°C, and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[3][4]
2. Oxidized or Inaccessible Thiols: Cysteine residues in the protein may have formed disulfide bonds, which are unreactive towards maleimides. The target thiol may also be sterically hindered.[2]a. Reduce Disulfide Bonds: Before conjugation, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and does not need to be removed before adding the maleimide reagent.[2][5] If DTT is used, it must be thoroughly removed, for example, by a desalting column, as it will compete with the protein's thiols.[6] b. Optimize Reaction Conditions: Increase the molar excess of the maleimide reagent (e.g., 10-20 fold) to drive the reaction to completion.[1]
Conjugate Instability (Loss of Payload) 1. Retro-Michael Reaction: The thiosuccinimide bond formed is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in a biological environment. This leads to the release of the conjugated molecule.[1][7]a. Induce Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[1] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours. b. Use Next-Generation Maleimides: Employ maleimides with electron-withdrawing N-substituents (e.g., N-aryl maleimides) that accelerate the rate of this stabilizing post-conjugation hydrolysis.[8][9]
Increasing Heterogeneity of Conjugate Upon Storage 1. Competing Reactions: A combination of the retro-Michael reaction (leading to deconjugation) and hydrolysis of the thiosuccinimide ring (creating two stable isomers) can lead to a heterogeneous mixture of products over time.[1]a. Analyze Storage Buffer: Ensure the storage buffer pH is between 6.5 and 7.0 to minimize both reactions.[1] b. Controlled Hydrolysis: For long-term stability, perform a controlled hydrolysis step immediately after purification to convert the conjugate to the stable ring-opened form, thus preventing further changes.[1]

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water to form a maleamic acid. This is a significant concern before conjugation because the resulting maleamic acid is unreactive towards thiols, leading to low or no conjugation efficiency.[1][10]

Q2: How does pH affect maleimide chemistry?

A2: The pH is a critical factor in maleimide chemistry:

  • pH 6.5 - 7.5: This is the optimal range for the thiol-maleimide conjugation reaction, where the reaction is highly selective for thiols over other nucleophiles like amines.[1][11]

  • Above pH 7.5: The rate of maleimide hydrolysis increases significantly. Additionally, the maleimide group can start to react with amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[1]

  • Below pH 6.5: The conjugation rate slows down as the thiol group is more likely to be protonated and thus less nucleophilic.[1]

Q3: What is the retro-Michael reaction and how does it affect my conjugate?

A3: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thiosuccinimide bond breaks, reforming the original thiol and maleimide. In a biological system rich in other thiols (e.g., glutathione, albumin), the released maleimide can react with these other molecules, leading to "payload migration." This can result in off-target effects and reduced efficacy of the bioconjugate.[7][12]

Q4: How can I improve the stability of my maleimide-thiol conjugate?

A4: The key to a stable conjugate is the hydrolysis of the thiosuccinimide ring after the conjugation is complete. The resulting ring-opened succinamic acid thioether is highly stable and not susceptible to the retro-Michael reaction.[9][13] This can be achieved by:

  • Controlled Hydrolysis: Incubating the purified conjugate in a buffer with a slightly alkaline pH (e.g., 8.5-9.0).[2]

  • Using "Self-Hydrolyzing" Maleimides: These are next-generation maleimides, such as N-aryl maleimides, which have electron-withdrawing groups that accelerate the stabilizing ring-opening hydrolysis at neutral pH.[1][8]

Q5: What are the best practices for storing maleimide reagents?

A5: To prevent premature hydrolysis, maleimide reagents should be stored as a dry powder at -20°C. For stock solutions, use a dry, aprotic solvent like DMSO or DMF and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of maleimides are not stable and should be prepared immediately before use.[5]

Data Presentation

Table 1: Comparative Hydrolysis Half-life of Thiosuccinimide Adducts from N-Substituted Maleimides

This table summarizes the post-conjugation hydrolysis rates of the thiosuccinimide ring for different maleimide derivatives. Faster hydrolysis leads to a more stable final conjugate.

Maleimide DerivativeN-Substituent TypeRing-Opening Half-life (t½) at pH 7.4, 37°CKey CharacteristicsReference(s)
N-Alkyl MaleimideAlkyl (Standard)~27 hoursSlower hydrolysis, more prone to retro-Michael reaction before stabilization.[14]
N-Aryl MaleimideAryl~1.5 hoursFaster hydrolysis, leading to rapid stabilization of the conjugate.[8]
N-Fluorophenyl MaleimideElectron-Withdrawing Aryl~0.7 hoursVery fast hydrolysis due to the strong electron-withdrawing nature of fluorine.[8]
Table 2: Influence of pH on Maleimide Stability (Pre-Conjugation)

This table illustrates the effect of pH on the stability of an un-conjugated maleimide derivative in aqueous buffer.

Maleimide DerivativepHTemperature% Intact after 25 hoursReference(s)
Maleimide-Oxaliplatin Conjugate5.520°C96%
6.520°C80%
7.420°C23%

Experimental Protocols

Protocol 1: Quantification of Conjugation Efficiency using Ellman's Assay

Objective: To determine the efficiency of the maleimide conjugation reaction by quantifying the number of free thiol groups remaining after the reaction.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine or N-acetylcysteine for standard curve

  • Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.

    • Add a solution of Ellman's reagent to each standard.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus thiol concentration to generate a standard curve.

  • Assay the Samples:

    • Take aliquots of your protein solution before and after the conjugation reaction.

    • Add Ellman's reagent to each sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate Conjugation Efficiency:

    • Use the standard curve to determine the concentration of free thiols in the pre- and post-conjugation samples.

    • The conjugation efficiency can be calculated as: Efficiency (%) = (1 - ([Free Thiols]post-conjugation / [Free Thiols]pre-conjugation)) * 100

Protocol 2: Monitoring Conjugate Stability by RP-HPLC

Objective: To assess the stability of the maleimide-thiol conjugate over time by monitoring for deconjugation (retro-Michael reaction) and hydrolysis.

Materials:

  • Purified maleimide-thiol conjugate

  • Incubation Buffers (e.g., PBS at pH 6.5, 7.4, and 8.5)

  • Quenching Solution (e.g., 10% Trifluoroacetic acid (TFA))

  • Reverse-Phase HPLC with a C18 column and UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified conjugate in a neutral buffer (e.g., PBS, pH 7.0).

  • Incubation: Aliquot the conjugate into the different incubation buffers. If testing for thiol exchange, add a competing thiol like glutathione. Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot.

  • HPLC Analysis:

    • Inject the quenched sample onto the C18 column.

    • Elute with a gradient of Mobile Phase B.

    • Monitor the elution profile using the UV detector at a relevant wavelength (e.g., 280 nm for the protein and a specific wavelength for the conjugated molecule if it has a chromophore).

  • Data Analysis: Integrate the peak areas corresponding to the intact conjugate, the deconjugated protein, and any hydrolyzed forms. Plot the percentage of intact conjugate over time for each condition.

Protocol 3: Controlled Hydrolysis for Conjugate Stabilization

Objective: To intentionally induce the hydrolysis of the thiosuccinimide ring to create a stable, irreversible conjugate.

Materials:

  • Purified maleimide-thiol conjugate

  • Alkaline Buffer: 100 mM sodium phosphate, pH 8.6-9.0

  • Neutralization Buffer: e.g., 1 M MES, pH 6.0

  • Method for buffer exchange (e.g., desalting column)

Procedure:

  • Initial Conjugation and Purification: Perform the maleimide-thiol conjugation under standard conditions (pH 6.5-7.5) and purify the conjugate to remove excess maleimide reagent.

  • pH Adjustment: Exchange the buffer of the purified conjugate to the alkaline buffer (pH 8.6-9.0).

  • Incubation: Incubate the conjugate solution at 37°C for 1-4 hours. The exact time should be optimized and monitored (e.g., by LC-MS) to ensure complete hydrolysis.

  • Neutralization: After the incubation, neutralize the solution by adding the neutralization buffer or by exchanging the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).

  • Verification: Confirm the ring-opening and the final mass of the conjugate using mass spectrometry.

Visualizations

Maleimide_Reactions cluster_conjugation Conjugation Pathway cluster_instability Instability Pathways cluster_stabilization Stabilization Pathway Maleimide Maleimide Reagent Thiosuccinimide Thiosuccinimide Adduct (Reversible) Maleimide->Thiosuccinimide + Thiol (pH 6.5-7.5) Hydrolyzed_Maleimide Maleamic Acid (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (High pH) (Pre-conjugation) Thiol Protein Thiol (-SH) Ring_Opened_Adduct Succinamic Acid Thioether (Stable) Thiosuccinimide->Ring_Opened_Adduct Hydrolysis (High pH) (Post-conjugation) Deconjugated Deconjugated Protein + Released Maleimide Thiosuccinimide->Deconjugated Retro-Michael (Thiol Exchange)

Key reaction pathways in maleimide chemistry.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_Maleimide Check Maleimide Reagent: Freshly prepared in DMSO/DMF? Start->Check_Maleimide Check_pH Check Reaction pH: Is it 6.5 - 7.5? Check_Maleimide->Check_pH Yes Prepare_Fresh Action: Prepare fresh maleimide solution. Check_Maleimide->Prepare_Fresh No Check_Thiols Check Protein Thiols: Were disulfides reduced (e.g., with TCEP)? Check_pH->Check_Thiols Yes Adjust_pH Action: Adjust buffer to pH 6.5-7.5. Check_pH->Adjust_pH No Reduce_Protein Action: Add TCEP and incubate for 30 min. Check_Thiols->Reduce_Protein No Optimize Further Optimization: Increase molar excess of maleimide. Check_Thiols->Optimize Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Thiols Reduce_Protein->Optimize End Problem Resolved Optimize->End

Troubleshooting workflow for low conjugation yield.

Stability_Logic Conjugate_Formed Thiosuccinimide Conjugate Formed Is_Stable Is long-term stability in vivo required? Conjugate_Formed->Is_Stable No_Action Store at pH 6.5-7.0 for short-term use. Is_Stable->No_Action No Induce_Hydrolysis Action: Perform controlled hydrolysis (e.g., pH 8.5-9.0, 37°C, 1-4h) Is_Stable->Induce_Hydrolysis Yes Unstable_Conjugate Unstable Conjugate (Risk of Retro-Michael Reaction and Payload Loss) No_Action->Unstable_Conjugate Stable_Conjugate Stable Ring-Opened Conjugate (Resistant to Thiol Exchange) Induce_Hydrolysis->Stable_Conjugate

Decision workflow for conjugate stabilization.

References

Incomplete reduction of disulfide bonds in antibody labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete reduction of disulfide bonds during antibody labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of reducing disulfide bonds in an antibody before labeling?

Reducing interchain disulfide bonds, particularly in the hinge region of an antibody, is a common strategy to generate free sulfhydryl (-SH) groups.[1] These thiol groups can then serve as specific attachment points for maleimide-activated labels (e.g., fluorophores, enzymes, or drugs), allowing for site-specific conjugation. This method is often preferred over labeling amine groups (lysine residues) because it can yield more homogenous and functional conjugates, as there are fewer cysteine residues in the antigen-binding site.[1]

Q2: How can I determine if my antibody's disulfide bonds have been successfully reduced?

You can assess the extent of reduction using two primary methods:

  • SDS-PAGE Analysis: By running the antibody sample under non-reducing and reducing conditions, you can visualize the outcome. Under non-reducing conditions, an intact IgG antibody runs at approximately 150 kDa.[2] After successful reduction of interchain bonds, the antibody will dissociate into its heavy chains (~50 kDa) and light chains (~25 kDa), which will appear as separate bands on a reducing SDS-PAGE gel.[2][3] Incomplete reduction will result in the presence of intermediate bands (e.g., H-H, H-L) or a persistent intact antibody band at ~150 kDa.[4]

  • Quantification of Free Thiols: Ellman's assay is a widely used colorimetric method to quantify the number of free sulfhydryl groups generated after the reduction step.[5][6] The assay uses 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[5][7]

Q3: My SDS-PAGE analysis shows a significant amount of intact antibody after the reduction step. What are the common causes of incomplete reduction?

Several factors can lead to incomplete disulfide bond reduction. The most common issues are related to the reducing agent, reaction conditions, and the intrinsic properties of the antibody itself.

  • Suboptimal Reducing Agent Concentration: The concentration of the reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is critical. Too low a concentration will fail to reduce all accessible disulfide bonds, while an excessively high concentration can lead to the reduction of structurally important intrachain bonds, potentially compromising the antibody's integrity.[8][9]

  • Ineffective Reaction Conditions: The efficiency of reduction is highly dependent on the pH, temperature, and incubation time of the reaction. For instance, TCEP is more effective than DTT at a pH below 8.0.[10] Higher temperatures generally increase the rate of reduction.[11] Insufficient incubation time will also result in an incomplete reaction.

  • Antibody Susceptibility: Different antibody isotypes and subclasses exhibit varying susceptibility to reduction.[12][13] The stability and solvent accessibility of the disulfide bonds, particularly in the hinge region, are key determinants of how easily they can be reduced.[14]

  • Re-oxidation of Sulfhydryl Groups: After reduction, the newly formed free thiol groups are susceptible to re-oxidation, reforming disulfide bonds, especially in the presence of dissolved oxygen or certain metal ions.[4][15] This can occur if there is a delay between the reduction and the labeling steps or during the removal of the reducing agent.

Troubleshooting Guide

If you are experiencing incomplete antibody reduction, consult the following table and workflow diagrams for potential causes and solutions.

Table 1: Troubleshooting Incomplete Disulfide Bond Reduction
Observation Potential Cause Recommended Solution(s)
Intact antibody (~150 kDa) is the major band on non-reducing SDS-PAGE after reduction. 1. Reducing Agent Ineffective: Concentration is too low, or the reagent has degraded.• Increase the molar excess of the reducing agent (DTT or TCEP).[9][11]• Prepare fresh reducing agent solutions immediately before use, especially TCEP in phosphate (B84403) buffers where it can be unstable.[10]
2. Suboptimal Reaction Conditions: pH, temperature, or incubation time is not ideal.• Optimize the reaction pH. TCEP is effective over a broad pH range, while DTT works best at pH 7-9.[9][10]• Increase the incubation temperature (e.g., to 37°C) and/or extend the incubation time.[11][16]
Low number of free thiols detected by Ellman's assay. 3. Disulfide Bond Inaccessibility: The antibody's disulfide bonds are sterically hindered or highly stable.• Consider using a stronger reducing agent (e.g., TCEP instead of 2-MEA).[12]• For particularly resistant antibodies, a partial denaturation step may be required, though this risks affecting antibody function.
4. Re-oxidation of Thiols: Free sulfhydryls are re-forming disulfide bonds after reduction.• Perform the subsequent labeling step immediately after removing the reducing agent.[]• Degas buffers to remove dissolved oxygen.[18]• Add a chelating agent like EDTA (1-5 mM) to the reduction buffer to inhibit metal-catalyzed oxidation.[15]
High variability between experiments. 5. Inconsistent Experimental Procedure: Variations in reagent preparation, incubation times, or temperatures.• Standardize all protocol steps, including reagent preparation and incubation conditions.• Ensure accurate temperature control during incubation.

Data & Methodologies

Optimizing Reduction Conditions

The concentration of the reducing agent and the reaction temperature are key parameters that influence the number of free thiols generated per antibody.

Table 2: Effect of DTT Concentration on Thiol Generation

Antibody: Trastuzumab (10 mg/mL) in borate (B1201080) buffer, incubated for 30 minutes at 37°C.

DTT Concentration (mM)Approximate Thiols per Antibody
0.10.4
1.01.2
5.05.4
10.07.0
20.08.0
50.08.0
100.08.0

Data sourced from a study on Trastuzumab reduction.[11]

Table 3: Effect of Temperature on DTT-mediated Reduction

Antibody: Trastuzumab (10 mg/mL) in borate buffer, reduced with 5 mM DTT for 30 minutes.

Incubation Temperature (°C)Approximate Thiols per Antibody
43.8
254.6
375.4
566.0

Data sourced from a study on Trastuzumab reduction.[11]

Experimental Protocols & Workflows

Diagram 1: General Workflow for Antibody Reduction and Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Ab_Prep 1. Antibody Preparation (Buffer Exchange) Reduction 2. Disulfide Reduction (Add TCEP or DTT, Incubate) Ab_Prep->Reduction Removal 3. Reductant Removal (Desalting Column) Reduction->Removal Labeling 4. Thiol Labeling (Add Maleimide-Label, Incubate) Removal->Labeling Purify 5. Purify Conjugate (Size Exclusion) Labeling->Purify QC 6. Quality Control (SDS-PAGE, Ellman's) Purify->QC

Caption: Standard workflow for site-specific antibody labeling via disulfide bond reduction.

Protocol 1: Partial Reduction of IgG with TCEP

This protocol is a general guideline for the partial reduction of interchain disulfide bonds.

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a non-amine, non-thiol-containing buffer (e.g., PBS, pH 7.2-7.4). If needed, perform a buffer exchange using a desalting column.

  • Prepare TCEP Solution: Prepare a fresh solution of TCEP in the same buffer.

  • Reduction Reaction: Add TCEP to the antibody solution to a final concentration of 2-10 mM. The optimal concentration may vary depending on the antibody and should be determined empirically.[10][]

  • Incubation: Incubate the reaction mixture for 30-90 minutes at room temperature or 37°C.[10][11]

  • Remove Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with the desired buffer for the subsequent labeling step.[] Proceed to the labeling step without delay to prevent re-oxidation.

Protocol 2: SDS-PAGE Analysis of Antibody Reduction
  • Sample Preparation (Non-Reducing): Mix ~2-5 µg of your antibody sample with a non-reducing sample buffer (lacking DTT or β-mercaptoethanol). Do not heat the sample unless specified by the buffer manufacturer, as heating can sometimes cause aggregation artifacts.[2]

  • Sample Preparation (Reducing): Mix ~2-5 µg of your antibody sample with a reducing sample buffer (containing DTT or β-mercaptoethanol). Heat the sample at 95-100°C for 5 minutes to ensure complete denaturation and reduction.

  • Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[3] Include a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the bands. Compare the reduced sample lane to the non-reduced lane to assess the degree of fragmentation.

Protocol 3: Quantifying Free Thiols with Ellman's Assay
  • Prepare Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.[5]

  • Prepare DTNB Solution: Dissolve DTNB (Ellman's Reagent) in the Reaction Buffer to a final concentration of 4 mg/mL.[5]

  • Prepare Cysteine Standards: To create a standard curve, prepare a series of known concentrations of L-cysteine (e.g., 0 to 1.5 mM) in the Reaction Buffer.[5]

  • Reaction:

    • In a 96-well plate or cuvettes, add 250 µL of each standard or your reduced antibody sample.

    • Add 50 µL of the DTNB solution to each well/cuvette.

    • Prepare a blank using 250 µL of Reaction Buffer and 50 µL of DTNB solution.

  • Incubation: Incubate the plate/cuvettes at room temperature for 15 minutes, protected from light.[5]

  • Measure Absorbance: Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[5]

  • Calculate Thiol Concentration: Subtract the blank absorbance from your standard and sample readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line from this curve to determine the concentration of free thiols in your antibody sample.

Troubleshooting Logic & Mechanisms

Diagram 2: Troubleshooting Decision Tree for Incomplete Reduction

G Start Problem: Low Labeling Efficiency or Incomplete Reduction CheckQC Did you verify reduction with SDS-PAGE or Ellman's Assay? Start->CheckQC NoQC Action: Perform QC checks to confirm reduction status. CheckQC->NoQC No CheckConditions Is the reducing agent concentration and type appropriate for your antibody? CheckQC->CheckConditions Yes Final Issue likely resolved. If problems persist, consider antibody-specific resistance. NoQC->Final OptimizeAgent Action: Increase reductant concentration or try a different agent (e.g., TCEP). CheckConditions->OptimizeAgent No CheckParams Were incubation time, temperature, and pH optimized? CheckConditions->CheckParams Yes OptimizeAgent->Final OptimizeParams Action: Increase incubation time/temperature or adjust pH (e.g., pH > 7 for DTT). CheckParams->OptimizeParams No CheckReox Was there a delay between reduction and labeling, or were chelators (EDTA) used? CheckParams->CheckReox Yes OptimizeParams->Final PreventReox Action: Minimize time between steps. Use degassed buffers and add 1-5 mM EDTA. CheckReox->PreventReox No CheckReox->Final Yes PreventReox->Final

Caption: A decision tree to diagnose and solve common issues with antibody reduction.

Diagram 3: Mechanism of Disulfide Reduction by DTT

G cluster_reactants Reactants cluster_products Products Antibody Antibody (R-S-S-R) Antibody_reduced Reduced Antibody (R-SH + HS-R) Antibody->Antibody_reduced Two-step reaction [30] DTT_oxidized DTT (Oxidized, Cyclic) Antibody->DTT_oxidized Two-step reaction [30] DTT_reduced DTT (Reduced) HS-CH2-(CHOH)2-CH2-SH DTT_reduced->Antibody_reduced Two-step reaction [30] DTT_reduced->DTT_oxidized Two-step reaction [30]

Caption: Dithiothreitol (DTT) reduces a disulfide bond to form two free thiol groups.

References

Validation & Comparative

A Head-to-Head Comparison: DiSulfo-ICG Maleimide vs. ICG-NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label and conjugation strategy is paramount for the success of imaging and diagnostic applications. Indocyanine green (ICG), a near-infrared (NIR) dye approved by the FDA, is a popular choice for in vivo imaging due to its deep tissue penetration and low autofluorescence. This guide provides an objective, data-driven comparison of two reactive forms of ICG derivatives: DiSulfo-ICG maleimide (B117702) and ICG-NHS ester, to aid in the selection of the optimal labeling reagent for your specific research needs.

This comprehensive guide delves into the fundamental chemistry, performance characteristics, and experimental protocols for both DiSulfo-ICG maleimide and ICG-NHS ester. By presenting a side-by-side comparison, we aim to equip researchers with the necessary information to make an informed decision based on the specific requirements of their biomolecule and intended application.

At a Glance: Key Differences

FeatureThis compoundICG-NHS Ester
Target Functional Group Thiols (Sulfhydryls, -SH) on Cysteine ResiduesPrimary Amines (-NH₂) on Lysine (B10760008) Residues & N-terminus
Reaction Chemistry Michael AdditionAcylation
Optimal Reaction pH 6.5 - 7.58.0 - 9.0
Specificity High (Cysteine is less abundant than lysine)Moderate (Lysine is abundant on the surface of most proteins)
Bond Stability Thioether bond. Generally stable, but can be susceptible to retro-Michael reaction (reversibility) in the presence of excess thiols.Amide bond. Highly stable under physiological conditions.
Solubility High aqueous solubility due to two sulfonate groups.Moderate aqueous solubility. May require organic co-solvents.
Potential for Over-labeling Lower, due to the limited number of free thiols.Higher, which can lead to protein aggregation or fluorescence quenching.

Delving into the Chemistry: Reaction Mechanisms

The choice between this compound and ICG-NHS ester fundamentally depends on the available reactive groups on the target biomolecule.

This compound: This derivative is highly specific for thiol groups, which are present in the amino acid cysteine. The maleimide group reacts with the sulfhydryl group via a Michael addition reaction, forming a stable thioether bond. This specificity is advantageous for site-specific labeling, as cysteine residues are generally less abundant than lysine residues on the surface of proteins. The presence of two sulfonate groups significantly enhances the water solubility of this dye, which can be beneficial for labeling sensitive proteins that may be denatured by organic co-solvents.

ICG-NHS Ester: N-hydroxysuccinimidyl (NHS) esters are one of the most common reagents for labeling proteins. They react with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group, to form a stable amide bond. This reaction is efficient at a slightly alkaline pH. Due to the high prevalence of lysine residues on the surface of most proteins, ICG-NHS ester is a robust tool for achieving a high degree of labeling.

Performance Comparison: A Data-Driven Perspective

While direct head-to-head comparative studies between this compound and ICG-NHS ester are limited, we can infer their performance based on the known properties of the reactive moieties and the impact of sulfonation on cyanine (B1664457) dyes.

Performance MetricThis compoundICG-NHS EsterSupporting Rationale
Labeling Efficiency High for thiol-containing molecules. Reaction is typically rapid and specific.High for amine-containing molecules. Can be influenced by the number of accessible lysines.Both chemistries are highly efficient under optimal conditions. The choice depends on the target molecule's available functional groups.
Specificity High. Targets less abundant cysteine residues, allowing for more controlled, site-specific labeling.Moderate. Targets abundant lysine residues, which can lead to a heterogeneous population of labeled molecules.The lower abundance of cysteines makes maleimide labeling inherently more specific[1].
Conjugate Stability The thioether bond is generally stable, but can be susceptible to retro-Michael addition in the presence of high concentrations of other thiols (e.g., glutathione (B108866) in vivo), potentially leading to dye transfer.[2][3]The amide bond is highly stable and not prone to cleavage under physiological conditions.Amide bonds are generally considered more stable in biological environments compared to the potentially reversible thioether linkage of maleimides.
Quantum Yield Sulfonation can increase the quantum yield of cyanine dyes in aqueous environments by reducing aggregation.[4]The quantum yield of ICG is known to be environment-dependent and can be affected by conjugation.Increased water solubility from sulfonation often leads to improved quantum yields for cyanine dyes.
Photostability Sulfonation has been shown to improve the photostability of some cyanine dyes.[5][6]ICG is known to have limited photostability, which can be a concern for long-term imaging studies.[7][8]The structural modifications from sulfonation can enhance the intrinsic photostability of the fluorophore.
Signal-to-Noise Ratio Higher specificity can lead to lower background signal. Improved quantum yield and photostability contribute to a stronger signal.Non-specific binding due to the reactivity with abundant amines can potentially increase background noise.A combination of higher target-specific signal and lower non-specific background generally results in a better signal-to-noise ratio.

Experimental Protocols

Below are detailed protocols for labeling proteins with this compound and ICG-NHS ester. These are general guidelines and may require optimization for specific applications.

Protocol 1: Labeling with this compound

This protocol is designed for labeling a thiol-containing protein. If the protein does not have free thiols, a reduction step is necessary to break disulfide bonds.

Materials:

  • This compound

  • Thiol-containing protein (e.g., antibody with reduced cysteines)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 6.5-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • (Optional) If reducing disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.

  • Dye Preparation:

    • Allow the this compound vial to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching Reaction:

    • Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to quench any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess dye and quenching reagents by gel filtration chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG).

Protocol 2: Labeling with ICG-NHS Ester

This protocol is for labeling a protein with accessible primary amines.

Materials:

  • ICG-NHS ester

  • Protein with primary amines (e.g., antibody)

  • Reaction Buffer: Amine-free buffer such as PBS or sodium bicarbonate buffer, pH 8.0-9.0.

  • Quenching reagent: Tris-HCl or glycine (B1666218).

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Dye Preparation:

    • Allow the ICG-NHS ester vial to warm to room temperature.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the ICG-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching Reaction:

    • Add a final concentration of 50-100 mM Tris-HCl or glycine to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess dye and quenching reagents by gel filtration chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~780 nm (for ICG).[1][3][9][10][11]

Visualizing the Process: Diagrams

Signaling Pathways and Experimental Workflows

Labeling_Reactions Figure 1. Chemical Labeling Reactions cluster_0 This compound Labeling cluster_1 ICG-NHS Ester Labeling Protein-SH Protein with Thiol Group (-SH) Thioether_Bond Stable Thioether Bond Protein-SH->Thioether_Bond pH 6.5-7.5 DiSulfo-ICG-Maleimide This compound DiSulfo-ICG-Maleimide->Thioether_Bond Labeled_Protein_Maleimide DiSulfo-ICG Labeled Protein Thioether_Bond->Labeled_Protein_Maleimide Protein-NH2 Protein with Primary Amine (-NH2) Amide_Bond Stable Amide Bond Protein-NH2->Amide_Bond pH 8.0-9.0 ICG-NHS_Ester ICG-NHS Ester ICG-NHS_Ester->Amide_Bond Labeled_Protein_NHS ICG Labeled Protein Amide_Bond->Labeled_Protein_NHS NHS_leaving_group NHS Leaving Group Amide_Bond->NHS_leaving_group

Caption: Chemical reactions of this compound with thiols and ICG-NHS ester with primary amines.

Experimental_Workflow Figure 2. General Labeling Workflow A 1. Prepare Protein Solution C 3. Labeling Reaction (Incubate) A->C B 2. Prepare Dye Stock Solution B->C D 4. Quench Reaction C->D E 5. Purify Conjugate D->E F 6. Characterize Conjugate (DOL) E->F G 7. Application (e.g., In Vivo Imaging) F->G

Caption: A generalized workflow for labeling biomolecules with fluorescent dyes.

Conclusion: Making the Right Choice

The decision between this compound and ICG-NHS ester is not a matter of which is definitively "better," but rather which is more suitable for a given application.

Choose this compound when:

  • Site-specific labeling is crucial: The high specificity for less abundant cysteine residues allows for more precise control over the labeling site.

  • High water solubility is required: The disulfonate groups enhance aqueous solubility, which is beneficial for sensitive proteins and avoids the need for organic co-solvents.

  • Improved photophysical properties are desired: Sulfonation can lead to a higher quantum yield and photostability, resulting in a brighter and more stable signal.

Choose ICG-NHS Ester when:

  • A high degree of labeling is the primary goal: The abundance of lysine residues on most proteins allows for the attachment of multiple fluorophores.

  • The target protein lacks accessible thiols: NHS ester chemistry provides a robust alternative when cysteine residues are not available for conjugation.

  • Maximal conjugate stability is paramount: The resulting amide bond is extremely stable under physiological conditions, with no risk of retro-Michael addition.

By carefully considering the properties of the target biomolecule, the desired outcome of the labeling, and the specific experimental conditions, researchers can confidently select the optimal ICG derivative to advance their research in drug development and in vivo imaging.

References

A Comparative Guide to DiSulfo-ICG Maleimide and Other Leading NIR Dyes for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision that significantly impacts the sensitivity, accuracy, and reliability of experimental outcomes. This guide provides an objective comparison of DiSulfo-ICG maleimide (B117702) against other prominent NIR dyes: IRDye 800CW, Alexa Fluor 790, and Cy7. The comparison is supported by quantitative data and detailed experimental protocols for key applications.

Near-infrared (NIR) fluorescence imaging, spanning the 700-900 nm wavelength range, offers significant advantages for in vivo and other biological applications due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light.[1] The maleimide functional group facilitates covalent conjugation of these dyes to thiol groups on proteins, such as cysteine residues in antibodies, enabling targeted molecular imaging and detection.[2]

Performance Comparison of NIR Dyes

The selection of an NIR dye is often a trade-off between brightness, photostability, and hydrophilicity. The following tables summarize the key quantitative performance metrics for DiSulfo-ICG maleimide and its competitors.

Table 1: Spectral and Physicochemical Properties of NIR Dyes

FeatureThis compound (estimated)IRDye 800CW maleimideAlexa Fluor 790 maleimideCy7 maleimide
Excitation Max (nm) ~785773782750
Emission Max (nm) ~810792805773
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~200,000240,000260,000199,000
Quantum Yield (Φ) ~0.100.12[3]~0.1[4]0.3[5][6]
Molecular Weight ( g/mol ) ~10001191.25[1]Not specified~707.4[6]
Solubility High (due to sulfonation)HighHighModerate

Note: The properties of this compound are estimated based on the known characteristics of Indocyanine Green (ICG) and the typical effects of sulfonation and maleimide conjugation. Sulfonation generally increases water solubility and can slightly alter the spectral properties and quantum yield.[7]

Table 2: Performance Characteristics in Key Applications

ApplicationThis compoundIRDye 800CWAlexa Fluor 790Cy7
In Vivo Imaging Good tissue penetration, potential for rapid clearance.Excellent for deep tissue imaging, good photostability.[8]High brightness and photostability.[6]High quantum yield, but may exhibit lower photostability.[9]
Western Blotting High sensitivity due to low background in the NIR spectrum.Very high signal-to-noise ratio, widely used.High brightness can lead to strong signals.Good sensitivity.
Flow Cytometry Suitable for multicolor panels with appropriate laser lines.Well-established for NIR flow cytometry.Bright signal for detecting low-abundance targets.Can be used, but photostability might be a concern in sorting experiments.
Photostability Moderate; ICG is known to have limited photostability, though conjugation can improve it.[10][11]High; generally considered more photostable than ICG and Cy7.[8]Very High; Alexa Fluor dyes are renowned for their photostability.[6][12][13]Moderate to Low; known to be less photostable than other cyanine-based dyes.[9]

Experimental Protocols

Detailed methodologies for common applications are provided below. These protocols are general guidelines and may require optimization for specific antibodies and experimental systems.

Antibody Conjugation with Maleimide Dyes

This protocol describes the covalent attachment of a maleimide-functionalized NIR dye to a protein (e.g., an antibody) through reaction with free thiol groups.

G Workflow for Antibody-Dye Conjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Characterization protein_prep Prepare Antibody Solution (1-10 mg/mL in amine-free, thiol-free buffer, pH 7.0-7.5) reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) protein_prep->reduction If necessary conjugation Add Dye to Antibody (Molar ratio of 10:1 to 20:1 dye:protein) protein_prep->conjugation dye_prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) dye_prep->conjugation reduction->conjugation incubation Incubate (2 hours at RT or overnight at 4°C, protected from light) conjugation->incubation purification Purify Conjugate (e.g., size exclusion chromatography) incubation->purification characterization Characterize Conjugate (Determine Degree of Labeling - DOL) purification->characterization storage Store Conjugate (4°C, protected from light) characterization->storage

Figure 1. General workflow for conjugating maleimide-activated NIR dyes to antibodies.

Materials:

  • Antibody or protein to be labeled

  • Maleimide-activated NIR dye (DiSulfo-ICG, IRDye 800CW, Alexa Fluor 790, or Cy7)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Reaction buffer: Phosphate-buffered saline (PBS) or other amine- and thiol-free buffer, pH 7.0-7.5

  • Optional: Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. If the antibody has no free thiols, it may be necessary to reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Perform the Conjugation: While gently vortexing, add the dye stock solution to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:protein).

  • Incubate: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the Conjugate: Remove unconjugated dye by size-exclusion chromatography or dialysis.

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for in vivo imaging is typically between 1.5 and 3.[14]

  • Store the Conjugate: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and a bacteriostatic agent like sodium azide.

In Vivo Imaging with NIR Dye-Conjugated Antibodies

This protocol outlines the use of NIR dye-conjugated antibodies for targeted imaging in a mouse tumor model.

G Workflow for In Vivo NIR Imaging cluster_animal_prep Animal Preparation cluster_injection_imaging Probe Administration and Imaging cluster_analysis Data Analysis tumor_model Establish Tumor Model (e.g., subcutaneous xenograft) animal_prep Prepare Animal for Imaging (Anesthetize, remove fur if necessary) tumor_model->animal_prep injection Inject NIR Dye-Conjugated Antibody (e.g., intravenously) animal_prep->injection imaging Perform NIR Fluorescence Imaging (At various time points post-injection) injection->imaging image_analysis Analyze Image Data (Quantify signal intensity, tumor-to-background ratio) imaging->image_analysis ex_vivo Optional: Ex Vivo Validation (Image excised organs) image_analysis->ex_vivo

Figure 2. Workflow for targeted in vivo imaging using NIR dye-conjugated antibodies.

Materials:

  • NIR dye-conjugated antibody

  • Tumor-bearing mice (athymic nude mice are recommended to reduce light scatter from fur)[14]

  • Anesthetic (e.g., isoflurane)

  • In vivo fluorescence imaging system with appropriate laser excitation and emission filters

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. If the mouse is not hairless, remove the fur from the area to be imaged.

  • Pre-injection Imaging: Acquire a baseline fluorescence image before injecting the probe.

  • Probe Administration: Inject the NIR dye-conjugated antibody (typically 10-100 µg in 100-200 µL of sterile saline) via an appropriate route (e.g., intravenous tail vein injection).

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[14]

  • Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.

  • Ex Vivo Validation (Optional): After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the probe's biodistribution.[15]

Western Blotting with NIR Dye-Conjugated Secondary Antibodies

This protocol describes the detection of a target protein on a western blot using a primary antibody followed by an NIR dye-conjugated secondary antibody.

G Workflow for NIR Western Blotting cluster_blotting Electrophoresis and Transfer cluster_probing Immunodetection cluster_detection Imaging sds_page SDS-PAGE transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Block Membrane (1 hour at RT) transfer->blocking primary_ab Incubate with Primary Antibody (1-4 hours at RT or overnight at 4°C) blocking->primary_ab wash1 Wash Membrane primary_ab->wash1 secondary_ab Incubate with NIR Dye-Conjugated Secondary Antibody (1 hour at RT, protected from light) wash1->secondary_ab wash2 Wash Membrane secondary_ab->wash2 scan Scan Membrane on NIR Imager wash2->scan analysis Analyze and Quantify Bands scan->analysis

Figure 3. Workflow for protein detection on a western blot using NIR fluorescence.

Materials:

  • Protein lysate

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • NIR dye-conjugated secondary antibody

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)

  • NIR fluorescence imaging system

Procedure:

  • SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-4 hours at room temperature or overnight at 4°C.[5][16]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the NIR dye-conjugated secondary antibody diluted in blocking buffer (typically at a 1:5,000 to 1:20,000 dilution) for 1 hour at room temperature, protected from light.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging: Scan the membrane using a NIR fluorescence imaging system with the appropriate laser and emission filter settings.

Flow Cytometry with NIR Dye-Conjugated Antibodies

This protocol describes the staining of cell surface markers with NIR dye-conjugated antibodies for analysis by flow cytometry.

G Workflow for Flow Cytometry Staining cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_harvest Harvest and Wash Cells cell_count Count Cells and Adjust Concentration cell_harvest->cell_count fc_block Optional: Fc Receptor Block (10-15 min at RT) cell_count->fc_block staining Incubate with NIR Dye-Conjugated Antibody (30 min at 4°C, protected from light) cell_count->staining fc_block->staining wash Wash Cells staining->wash resuspend Resuspend Cells in Staining Buffer wash->resuspend acquire Acquire Data on Flow Cytometer resuspend->acquire analyze Analyze Data acquire->analyze

Figure 4. General workflow for cell surface staining for flow cytometry analysis.

Materials:

  • Single-cell suspension

  • Staining buffer (e.g., PBS with 1-2% BSA or FBS)

  • NIR dye-conjugated primary antibody

  • Optional: Fc receptor blocking solution

  • Flow cytometer with appropriate laser for NIR dye excitation

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold staining buffer.

  • Cell Counting: Count the cells and resuspend them in cold staining buffer at a concentration of 1x10⁶ to 1x10⁷ cells/mL.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.

  • Staining: Add the NIR dye-conjugated antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with cold staining buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with a laser and detectors appropriate for the NIR dye.

Conclusion

The choice of an NIR dye is contingent upon the specific requirements of the experiment.

  • This compound is a good candidate when high water solubility is paramount, and its performance is expected to be comparable to ICG, a dye with a long history of use in biomedical applications.

  • IRDye 800CW offers a robust and well-validated option, particularly for applications demanding high sensitivity and good photostability, such as quantitative western blotting and in vivo imaging.

  • Alexa Fluor 790 stands out for its exceptional brightness and photostability, making it ideal for experiments where signal intensity and resistance to photobleaching are critical.

  • Cy7 provides the highest quantum yield among the compared dyes, which can be advantageous for applications where maximizing the initial fluorescence signal is the primary concern, though its lower photostability should be considered.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate NIR dye for their specific research needs, ultimately leading to more reliable and reproducible results.

References

Beyond the Bond: A Comparative Guide to Thriving Thiol Labeling Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the conjugation of molecules to thiol groups, primarily on cysteine residues, has been dominated by maleimide-based chemistry. Its rapid reaction kinetics and high selectivity have made it a staple in the development of antibody-drug conjugates (ADCs), fluorescent probes, and other essential tools for researchers. However, the Achilles' heel of the traditional maleimide-thiol linkage—its instability—has spurred the development of a new generation of labeling reagents that promise more robust and reliable bioconjugates. This guide provides an in-depth comparison of the leading alternatives to maleimide (B117702) chemistry, offering a data-driven perspective for scientists and drug developers seeking to enhance the stability and performance of their thiol-labeled molecules.

The primary drawback of conventional maleimide chemistry lies in the reversibility of the thiosuccinimide linkage formed. This bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment. This can lead to the unintended release of the conjugated payload and exchange with other biomolecules, compromising the efficacy and potentially leading to off-target effects. Furthermore, the maleimide ring itself can undergo hydrolysis, rendering it unreactive towards thiols.

To address these limitations, a diverse array of alternative thiol-labeling strategies has emerged, each with its own set of advantages in terms of stability, reaction conditions, and specificity.

Performance Comparison: Maleimides vs. The Alternatives

The following table summarizes key performance metrics for traditional maleimides and several next-generation alternatives, based on available experimental data.

FeatureN-Alkyl Maleimide (Traditional)Next-Generation Maleimides (NGMs)Julia-Kocienski-like ReagentsThiol-Ene & Thiol-Yne ("Click" Chemistry)
Linkage Stability Moderate (prone to retro-Michael addition and hydrolysis)[1][2]High (forms a stable, hydrolyzed ring structure)[3][4][5][6]High (forms a stable thioether-like bond)[1][7]Very High (forms a stable thioether linkage)[8][9][10][11][12][13][14][15][16]
Reaction pH 6.5 - 7.5~7.4Broad rangeTypically requires initiator (e.g., UV light or radical initiator)[8][11][15]
Reaction Speed FastFast[6]FastVariable, can be very fast[8]
Selectivity High for thiols[17][18]High for thiols, can bridge disulfides[4][5][6][19]High for thiols[1][7]High for thiols[9][12]
Biocompatibility GoodGoodGoodGood, metal-free options available[8]

Visualizing the Chemistries: Reaction Mechanisms

To better understand the fundamental differences between these labeling strategies, the following diagrams illustrate the core chemical reactions.

Caption: Reaction of a thiol with a traditional maleimide, forming a potentially reversible thiosuccinimide adduct.

Caption: Next-Generation Maleimides can bridge reduced disulfide bonds, forming a stable linkage.

Caption: Thiol-ene "click" chemistry forms a highly stable thioether bond.

Experimental Protocols

For researchers looking to implement these alternative chemistries, the following provides an overview of typical experimental protocols.

Protocol 1: Labeling with Next-Generation Maleimides (Disulfide Bridging)

This protocol is a general guideline for using dibromomaleimides (DBMs) to label and re-bridge disulfide bonds in an antibody.

Materials:

  • Antibody solution (e.g., IgG1) in a suitable buffer (e.g., PBS).

  • Reducing agent solution (e.g., TCEP).

  • DBM-payload conjugate solution in an organic solvent (e.g., DMSO).

  • Quenching solution (e.g., N-acetylcysteine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Reduction: The antibody is treated with a controlled amount of reducing agent to selectively cleave the interchain disulfide bonds. The reaction is typically incubated at 37°C for 1-2 hours.

  • Conjugation: The DBM-payload conjugate is added to the reduced antibody solution. The reaction proceeds at room temperature for approximately 1 hour.

  • Quenching: The reaction is quenched by the addition of an excess of a thiol-containing small molecule to react with any remaining DBM.

  • Purification: The antibody-drug conjugate is purified from unreacted payload and other small molecules using size-exclusion chromatography.

  • Characterization: The drug-to-antibody ratio (DAR) and stability of the conjugate are assessed using techniques such as mass spectrometry and HPLC.

Protocol 2: Labeling with Julia-Kocienski-like Reagents

This protocol outlines the general steps for labeling a cysteine-containing protein with a methylsulfonyl phenyloxadiazole reagent.

Materials:

  • Cysteine-containing protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Methylsulfonyl phenyloxadiazole-fluorophore conjugate in a compatible solvent (e.g., DMSO).

  • Purification supplies (e.g., dialysis or size-exclusion chromatography).

Procedure:

  • Reaction Setup: The protein solution is mixed with the methylsulfonyl phenyloxadiazole reagent. The molar ratio of the reagent to the protein is optimized based on the desired degree of labeling.

  • Incubation: The reaction mixture is incubated at room temperature or 37°C. The progress of the reaction can be monitored by techniques such as mass spectrometry.

  • Purification: Once the reaction is complete, the labeled protein is purified to remove excess reagent.

  • Analysis: The final conjugate is analyzed to determine the degree of labeling and confirm the stability of the linkage.

Protocol 3: Thiol-Ene "Click" Chemistry Labeling

This protocol provides a general workflow for labeling a thiol-containing biomolecule with an alkene-functionalized probe using a photoinitiator.

Materials:

  • Thiol-containing biomolecule in an aqueous buffer.

  • Alkene-functionalized probe.

  • Photoinitiator (e.g., LAP).

  • UV light source (e.g., 365 nm).

  • Purification system.

Procedure:

  • Reaction Mixture: The thiol-containing biomolecule, alkene-functionalized probe, and photoinitiator are mixed in a suitable buffer.

  • UV Irradiation: The reaction mixture is exposed to UV light to initiate the thiol-ene reaction. The duration of exposure is optimized to achieve the desired level of conjugation.

  • Purification: The labeled biomolecule is purified to remove unreacted starting materials and the photoinitiator.

  • Characterization: The resulting conjugate is characterized to confirm successful labeling and to assess its properties.

Conclusion: Choosing the Right Tool for the Job

The move away from a one-size-fits-all approach to thiol labeling is a significant advancement in the field of bioconjugation. While traditional maleimide chemistry remains a useful tool for many applications, its inherent instability necessitates a careful consideration of alternatives, especially for in vivo applications where long-term stability is paramount. Next-generation maleimides, Julia-Kocienski-like reagents, and thiol-ene/yne click chemistries all offer compelling advantages in forming robust and stable bioconjugates. The choice of the optimal labeling strategy will depend on the specific requirements of the application, including the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions that can be tolerated. By understanding the comparative performance and methodologies of these advanced chemistries, researchers can make more informed decisions to enhance the quality and reliability of their thiol-labeled constructs.

References

Validating DiSulfo-ICG Maleimide to Antibody Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of targeted therapeutics and molecular imaging, the precise and stable conjugation of imaging agents to antibodies is critical. DiSulfo-ICG maleimide (B117702) is a thiol-reactive near-infrared (NIR) fluorescent dye favored for its high water solubility and utility in in vivo imaging. However, successful conjugation is not merely about attaching the dye; it requires rigorous validation to ensure the resulting antibody-dye conjugate is pure, stable, and retains its biological function.

This guide provides a comparative overview of methodologies for validating the conjugation of DiSulfo-ICG maleimide to antibodies, contrasts its performance with alternative chemistries, and offers detailed experimental protocols for key validation assays.

Comparison of Thiol-Reactive Conjugation Chemistries

While maleimide chemistry is a widely used and effective method for labeling cysteine residues, it is not without its challenges, most notably the potential for retro-Michael reactions, which can lead to deconjugation.[1] This has spurred the development of next-generation maleimides and other thiol-reactive compounds designed to form more stable linkages.

FeatureThis compoundNext-Generation Maleimides (NGMs)Bis-sulfone Reagents
Reaction Mechanism Michael addition to a single thiolRe-bridging of two thiols from a reduced disulfide bond[2]Re-bridging of two thiols from a reduced disulfide bond[3]
Bond Stability Susceptible to retro-Michael reaction and thiol exchange, leading to potential instability in vivo[4][5]Forms a stable thioether bond, resistant to deconjugation[2]Forms a stable, hydrolysis-resistant thiosulfonate linkage[3]
Homogeneity (DAR) Can result in heterogeneous products with varying drug-to-antibody ratios (DAR) if multiple cysteines are available[2]Produces highly homogeneous conjugates with a defined DAR by targeting specific disulfide bonds[2]Offers improved control over DAR compared to traditional maleimides[3]
Antibody Requirement Requires available free cysteine residues, which may necessitate reduction of native disulfide bonds[6][7]Requires reduction of native interchain disulfide bonds prior to conjugation[2]Requires reduction of native disulfide bonds[3]
Reaction Conditions Optimal pH 7.0-7.5[6][8]Mild, physiological conditionsMild, physiological conditions

Experimental Validation Protocols

Comprehensive validation of an antibody-dye conjugate involves a multi-faceted approach to characterize its chemical and biological properties.

Determination of Degree of Labeling (DOL) by Spectrophotometry

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody, is a critical quality attribute.[9] An optimized DOL is essential; over-labeling can lead to antibody aggregation and loss of function, while under-labeling reduces sensitivity.[10][11]

Protocol:

  • Sample Preparation: Dilute the purified DiSulfo-ICG-antibody conjugate in a suitable buffer (e.g., 1x PBS) to a concentration that allows for accurate absorbance readings (e.g., ~0.1 mg/mL).

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the protein's absorbance.

    • Measure the absorbance at the maximum absorbance wavelength for DiSulfo-ICG (typically around 780 nm) (Amax).

  • Calculation:

    • First, correct the A280 reading for the dye's contribution at that wavelength using a correction factor (CF) specific to the dye. The equation is: A280c = A280 - (Amax x CF) .[8]

    • Calculate the molar concentration of the antibody: [Antibody] = A280c / εprotein , where εprotein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).

    • Calculate the molar concentration of the dye: [Dye] = Amax / εdye , where εdye is the molar extinction coefficient of DiSulfo-ICG at its Amax.

    • Calculate the DOL: DOL = [Dye] / [Antibody] .

Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)

SEC is a powerful and widely used technique to separate molecules based on their size, making it ideal for assessing the purity of antibody conjugates and quantifying high molecular weight (HMW) aggregates.[12][13] The formation of aggregates is a common issue with antibody conjugates, including those made with ICG derivatives, and can impact efficacy and safety.[14][15]

Protocol:

  • System Setup: Use a high-performance liquid chromatography (HPLC) system equipped with a suitable SEC column (e.g., Agilent AdvanceBio SEC) and a UV detector.[12] The mobile phase is typically a physiological buffer like PBS.

  • Sample Injection: Inject a defined amount of the purified antibody-dye conjugate onto the column.

  • Chromatogram Analysis:

    • The primary peak corresponds to the monomeric antibody conjugate.

    • Peaks eluting earlier than the main peak represent HMW aggregates.[13]

    • Peaks eluting later represent low molecular weight (LMW) fragments or free dye.

  • Quantification: Integrate the peak areas to determine the percentage of monomer, aggregates, and other species. A high-quality conjugate should exhibit a high percentage of monomer with minimal aggregation.

Assessment of Binding Affinity by Functional Assays

It is crucial to verify that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[9] Flow cytometry is an excellent tool for this if the antibody targets a cell surface antigen.

Protocol (Cell Staining for Flow Cytometry):

  • Cell Preparation: Prepare a single-cell suspension of a cell line known to express the target antigen (positive control) and a cell line that does not (negative control).

  • Antibody Incubation: Incubate the cells with serial dilutions of both the DiSulfo-ICG conjugated antibody and the unconjugated (native) antibody for a defined period (e.g., 1 hour at 4°C).

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibody.

  • Data Acquisition: Analyze the cells on a flow cytometer, detecting the fluorescence signal from DiSulfo-ICG in the appropriate channel (e.g., APC-Cy7 or a similar NIR channel).

  • Data Analysis:

    • Compare the mean fluorescence intensity (MFI) of the positive cells stained with the conjugated antibody to those stained with the native antibody (which would require a secondary fluorescent antibody for detection).

    • The binding curves (MFI vs. antibody concentration) for the conjugated and unconjugated antibodies should be comparable, indicating that binding affinity has been retained. A significant shift in the binding curve suggests a loss of affinity.

Visualizing the Process

To better understand the chemical and procedural aspects of conjugation, the following diagrams illustrate the key steps.

cluster_reduction Step 1: Antibody Reduction (Optional) cluster_conjugation Step 2: Maleimide Conjugation cluster_purification Step 3: Purification cluster_validation Step 4: Validation Ab_SS Antibody (IgG) Native Disulfide Bonds (S-S) Ab_SH Reduced Antibody Free Sulfhydryl Groups (SH) Ab_SS->Ab_SH + TCEP TCEP {Reducing Agent | (e.g., TCEP)} Conjugate_Unpurified Unpurified Conjugate Antibody-ICG + Excess Dye Ab_SH->Conjugate_Unpurified + this compound (pH 7.0-7.5) Dye This compound Conjugate_Purified Purified Antibody-ICG Conjugate Conjugate_Unpurified->Conjugate_Purified Remove excess dye Purification {Purification | (e.g., SEC / Dialysis)} Validation Quality Control Assays Conjugate_Purified->Validation DOL Spectrophotometry (DOL) Validation->DOL SEC_Assay SEC-HPLC (Purity, Aggregates) Validation->SEC_Assay Functional_Assay Functional Assay (Binding) Validation->Functional_Assay

Caption: Experimental workflow for antibody conjugation and validation.

cluster_reactants cluster_product Antibody Antibody-SH Cysteine Thiol Plus + Maleimide DiSulfo-ICG-Maleimide Conjugate Antibody-S-ICG Stable Thioether Bond Maleimide->Conjugate Michael Addition (pH 7.0-7.5)

Caption: Michael addition reaction of a maleimide with a cysteine thiol.

References

Characterization of DiSulfo-ICG Maleimide Labeled Proteins by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DiSulfo-ICG maleimide (B117702) for protein labeling in mass spectrometry applications. It offers an objective analysis of its performance against other common fluorescent labeling alternatives, supported by experimental principles. Detailed methodologies and visual workflows are included to assist in experimental design and execution.

Introduction to DiSulfo-ICG Maleimide for Protein Mass Spectrometry

Indocyanine green (ICG) and its derivatives are near-infrared (NIR) fluorescent dyes with a long history of use in biomedical imaging. DiSulfo-ICG is a water-soluble, sulfonated version of ICG, which, when conjugated with a maleimide functional group, provides a powerful tool for selectively labeling cysteine residues on proteins. The maleimide group reacts specifically with the thiol group of cysteine, forming a stable thioether bond. This specificity allows for targeted labeling of proteins, which is highly advantageous for a variety of applications, including tracking proteins in complex biological systems and quantifying their abundance.

Mass spectrometry (MS) has become an indispensable tool in proteomics for protein identification and quantification. The characterization of fluorescently labeled proteins by MS, however, presents unique challenges. The fluorescent dye can influence the ionization efficiency and fragmentation behavior of the labeled peptide, potentially impacting protein sequence coverage and the overall sensitivity of the analysis. This guide will delve into the characteristics of this compound in this context and compare it with other commonly used fluorescent dyes.

Comparative Analysis of Fluorescent Dyes for Mass Spectrometry

The choice of a fluorescent label for mass spectrometry applications is critical and involves a trade-off between fluorescence properties and MS compatibility. Here, we compare this compound with other classes of fluorescent dyes commonly used for protein labeling.

Table 1: Comparison of Thiol-Reactive Fluorescent Dyes for Mass Spectrometry

FeatureThis compoundFluorescein (B123965) Isothiocyanate (FITC)Alexa Fluor Dyes (Maleimide)Cyanine (B1664457) Dyes (e.g., Cy3, Cy5 Maleimide)
Target Residue CysteineLysine, N-terminusCysteineCysteine
Chemistry Michael AdditionThiourea (B124793) formationMichael AdditionMichael Addition
Wavelength Near-Infrared (NIR)Visible (Green)Visible to NIRVisible to NIR
Water Solubility High (due to sulfonate groups)ModerateHigh (sulfonated versions)High (sulfonated versions)
MS Compatibility ModerateModerateGoodGood
Ionization Efficiency Can cause suppression due to size and hydrophobicityCan suppress signalGenerally good, but can vary with dyeGenerally good, but can vary with dye
Fragmentation Can produce dominant dye-related fragment ions, potentially complicating spectral interpretationCan fragment, but generally less complex than larger dyesCan show characteristic neutral lossesCan show characteristic neutral losses of sulfonate groups.[1]
Label Stability (MS) Generally stable thioether bondStable thiourea bondStable thioether bondStable thioether bond
Advantages NIR fluorescence allows for in vivo imaging applications.Well-established, cost-effective.High quantum yield, photostability, variety of wavelengths.High extinction coefficients, variety of wavelengths.
Disadvantages Large size may impact protein function and MS analysis. Limited direct MS performance data available.Prone to photobleaching, pH-sensitive fluorescence.Higher cost.Can be prone to photobleaching.

Table 2: Performance Metrics of Fluorescent Labeling in Mass Spectrometry

Performance MetricThis compoundOther Cyanine Dyes (e.g., Cy3, Cy5)Alexa Fluor DyesFluorescein (FITC)
Relative Ionization Efficiency Expected to be lower than smaller labels due to its size and potential for charge state reduction.Generally good, but can be influenced by the specific dye structure.Generally good, with sulfonated versions showing improved performance.Can cause signal suppression.
Impact on Sequence Coverage The large size of the dye may sterically hinder protease activity, potentially leading to reduced sequence coverage. The generation of dominant dye-related fragment ions can also reduce the number of peptide backbone fragments observed.Can lead to a slight reduction in sequence coverage. Labeled peptides may be less efficiently detected in MS/MS mode.Minimal to moderate impact on sequence coverage.Can reduce sequence coverage, especially with multiple labels per peptide.
Signature Fragmentation Pattern Expected to show characteristic fragmentation of the polymethine chain and loss of sulfonate groups.Often exhibit neutral loss of the sulfonate group (~80 m/z) and other dye-specific fragments.[1]Characteristic neutral losses are often observed, which can aid in identifying labeled peptides.Fragmentation of the fluorescein core can be observed.
Photostability GoodModerate to GoodExcellentPoor
Cost HighHighHighLow

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest with at least one accessible cysteine residue.

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.2-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: L-cysteine or β-mercaptoethanol.

  • Desalting column or dialysis cassette.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.

  • Dye Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Quenching: Add a 5-fold molar excess of L-cysteine or β-mercaptoethanol compared to the maleimide to quench any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted dye and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Sample Preparation for Mass Spectrometry

Materials:

  • Labeled and purified protein.

  • Denaturing buffer: 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Reducing agent: 10 mM TCEP or DTT.

  • Alkylating agent: 55 mM iodoacetamide (B48618) (IAM).

  • Protease: Trypsin (mass spectrometry grade).

  • Digestion buffer: 50 mM ammonium (B1175870) bicarbonate, pH 8.0.

  • Quenching solution: 1% trifluoroacetic acid (TFA) or formic acid.

  • C18 solid-phase extraction (SPE) cartridges.

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in the denaturing buffer.

    • Reduce any remaining disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark. This step is crucial to prevent disulfide bond scrambling and to cap any unreacted cysteines.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with digestion buffer to reduce the concentration of the denaturant.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by acidifying the sample with TFA to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with a solution of 50-80% acetonitrile (B52724) in 0.1% TFA.

  • LC-MS/MS Analysis:

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

ProteinLabelingWorkflow Protein Protein with Cysteine Reduction Reduction (optional) (TCEP/DTT) Protein->Reduction Reaction Labeling Reaction (pH 7.2-7.5) Reduction->Reaction DiSulfoICG This compound DiSulfoICG->Reaction Quenching Quenching (L-cysteine) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification LabeledProtein Labeled Protein Purification->LabeledProtein

Fig. 1: Protein labeling workflow with this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis LabeledProtein Labeled Protein Denature Denaturation & Reduction LabeledProtein->Denature Alkylate Alkylation (IAM) Denature->Alkylate Digest Tryptic Digestion Alkylate->Digest Desalt Desalting (C18) Digest->Desalt LC_MS LC-MS/MS Desalt->LC_MS DataAnalysis Data Analysis (Protein ID & Quantification) LC_MS->DataAnalysis

Fig. 2: Mass spectrometry workflow for labeled proteins.

Conclusion

This compound is a valuable tool for fluorescently labeling proteins at cysteine residues, particularly when NIR fluorescence is required for parallel imaging studies. However, for mass spectrometry-based characterization, researchers must consider the potential impact of this relatively large dye on analytical performance. While providing high water solubility, the DiSulfo-ICG moiety can influence peptide ionization and fragmentation, potentially leading to reduced sequence coverage and more complex spectra.

Compared to smaller fluorescent labels, DiSulfo-ICG may present a greater challenge for MS analysis. However, with careful optimization of sample preparation and data analysis strategies, including accounting for characteristic dye fragment ions, successful characterization of DiSulfo-ICG labeled proteins is achievable. For applications where MS sensitivity and sequence coverage are paramount, smaller, more MS-compatible dyes from the Alexa Fluor or cyanine series may be preferable. The choice of fluorescent label should, therefore, be guided by the specific requirements of the experiment, balancing the need for robust fluorescence with the demands of high-quality mass spectrometry data.

References

A Researcher's Guide to Analyzing DiSulfo-ICG Maleimide Conjugation Reactions: HPLC and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient labeling of molecules is paramount. For researchers in drug development and diagnostics, the conjugation of DiSulfo-Indocyanine Green (DiSulfo-ICG) maleimide (B117702) to proteins and peptides offers a powerful tool for near-infrared (NIR) fluorescence imaging. Verifying the success of this conjugation is a critical step, and High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique. This guide provides a comprehensive comparison of HPLC analysis with other common methods, supported by experimental protocols and data, to aid researchers in optimizing and validating their DiSulfo-ICG conjugation reactions.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-Phase HPLC (RP-HPLC) is the gold standard for analyzing the outcome of a DiSulfo-ICG maleimide conjugation reaction. It allows for the separation and quantification of the starting materials (unconjugated protein/peptide and free dye) and the final product (dye-protein conjugate).

A typical RP-HPLC setup for this analysis involves a C18 column and a gradient elution using two mobile phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

The separation is based on the hydrophobicity of the molecules. The unconjugated protein or peptide, being more polar, will elute earlier, while the more hydrophobic this compound will have a longer retention time. The resulting conjugate, having properties of both, will elute at an intermediate time. By monitoring the absorbance at wavelengths relevant for the protein (typically 280 nm) and the DiSulfo-ICG dye (around 780 nm), one can identify and quantify each species.

Interpreting the Chromatogram:

A successful conjugation reaction will show a decrease in the peak areas of the starting materials and the appearance of a new, distinct peak corresponding to the DiSulfo-ICG-protein conjugate. The retention time of the conjugate will be longer than the unconjugated protein due to the addition of the hydrophobic dye.

Alternative and Complementary Analytical Methods

While HPLC is a powerful tool, other techniques can provide valuable complementary information or serve as simpler, more rapid alternatives for preliminary assessments.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A successful conjugation will result in a shift in the band of the protein, corresponding to the added mass of the this compound. The gel can be visualized by Coomassie blue staining for total protein and by fluorescence imaging to specifically detect the dye-conjugated protein. This method is particularly useful for a quick qualitative assessment of the conjugation.

  • UV-Vis Spectroscopy: This method can be used to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the DiSulfo-ICG dye (~780 nm), the DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Ellman's Assay: This colorimetric assay is used to quantify the number of free sulfhydryl (-SH) groups in a sample. By measuring the free thiol concentration before and after the conjugation reaction, the efficiency of the maleimide-thiol reaction can be determined. A decrease in the number of free thiols indicates successful conjugation.[1]

Comparison of Analytical Methods

To illustrate the comparative performance of these methods, consider a hypothetical experiment where a therapeutic antibody is conjugated with this compound under different molar excess ratios of the dye.

Analytical MethodInformation ProvidedProsCons
RP-HPLC Quantitative analysis of starting materials and conjugate, determination of conjugation efficiency, purity assessment.High resolution and sensitivity, provides quantitative data on all components.Requires specialized equipment, can be time-consuming.
SDS-PAGE Qualitative assessment of conjugation, visualization of molecular weight shift.Simple, rapid, widely available equipment.Not quantitative, lower resolution than HPLC.
UV-Vis Spectroscopy Determination of Degree of Labeling (DOL).Rapid, simple, requires a standard spectrophotometer.Requires purified conjugate, does not provide information on reaction completion or purity.
Ellman's Assay Quantification of free thiol consumption, determination of reaction efficiency.Quantitative, relatively simple and rapid.Indirect measurement of conjugation, can be affected by interfering substances.

Table 1: Comparison of Analytical Methods for this compound Conjugation.

Representative Experimental Data

The following table presents synthesized data from a hypothetical RP-HPLC analysis of a this compound conjugation to an antibody at varying molar ratios.

Molar Ratio (Dye:Antibody)Retention Time - Antibody (min)Retention Time - DiSulfo-ICG (min)Retention Time - Conjugate (min)Peak Area - Antibody (%)Peak Area - Conjugate (%)Conjugation Efficiency (%)
5:110.225.815.5356565
10:110.225.815.7158585
20:110.225.815.959595

Table 2: Representative RP-HPLC Data for this compound-Antibody Conjugation. Note: This is simulated data for illustrative purposes.

Experimental Protocols

This compound Conjugation to a Thiolated Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds, reduce them with a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature.

  • Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add the this compound solution to the protein solution at the desired molar ratio (e.g., 10:1 dye to protein).[2] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[2]

RP-HPLC Analysis
  • System: An HPLC system equipped with a UV-Vis or diode array detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A before injection.

Visualizing the Workflow and Data Analysis

To further clarify the experimental process and the logic of data interpretation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Solution Thiolated Protein in Buffer (pH 7.2-7.5) Conjugation Incubate (2h @ RT or O/N @ 4°C) Protein_Solution->Conjugation Dye_Solution This compound in DMSO Dye_Solution->Conjugation Purification Purify Conjugate (e.g., Desalting Column) Conjugation->Purification Reaction Mixture HPLC_Analysis RP-HPLC Analysis Conjugation->HPLC_Analysis In-process Control Purification->HPLC_Analysis Purified Conjugate Other_Analysis Alternative Analysis (SDS-PAGE, UV-Vis, Ellman's) Purification->Other_Analysis

Figure 1. Experimental workflow for this compound conjugation and analysis.

data_analysis_logic HPLC_Data HPLC Chromatogram (Peak Retention Times & Areas) Identify_Peaks Identify Peaks: - Unconjugated Protein - Free Dye - Conjugate HPLC_Data->Identify_Peaks Calculate_Efficiency Calculate Conjugation Efficiency: (% Conjugate Area / Total Protein Area) Identify_Peaks->Calculate_Efficiency Assess_Purity Assess Purity: (Relative Area of Conjugate Peak) Identify_Peaks->Assess_Purity Decision Reaction Successful? Calculate_Efficiency->Decision Assess_Purity->Decision

Figure 2. Logical flow for interpreting HPLC data to evaluate conjugation success.

References

A Comparative Guide to the Serum Stability of DiSulfo-ICG Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of bioconjugates in serum is a critical parameter that dictates their in vivo efficacy and safety. This guide provides an objective comparison of the serum stability of DiSulfo-ICG maleimide (B117702) conjugates with more stable alternatives, supported by experimental data and detailed methodologies.

The Challenge of Maleimide Conjugate Instability

Maleimide-based conjugation, while widely used for its reactivity with thiols on proteins, suffers from inherent instability in physiological serum conditions. The thioether bond formed is susceptible to retro-Michael addition and exchange with other thiol-containing molecules, such as albumin, which is abundant in serum. This can lead to premature cleavage of the DiSulfo-ICG dye from the target protein, resulting in off-target signal and reduced therapeutic or diagnostic efficacy.

Superior Stability with Alternative Chemistries

To address the limitations of maleimide chemistry, alternative conjugation strategies have been developed that form more robust and stable linkages in serum. Among the most promising are those based on sulfone chemistry. Experimental data consistently demonstrates the superior stability of sulfone-based conjugates over their maleimide counterparts.

Quantitative Comparison of Conjugate Stability in Serum

The following table summarizes the quantitative data on the serum stability of maleimide conjugates compared to sulfone-based alternatives.

Linker ChemistryConjugateIncubation ConditionsRemaining Conjugate (%)Source(s)
Maleimide Fluorescently Labeled THIOMAB72 hours in human plasma at 37°C~80%[1]
Maleimide PEGylated Hemoglobin7 days in 1 mM Glutathione at 37°C~70%
Sulfone Fluorescently Labeled THIOMAB1 month in human plasma at 37°C~90%[2]
Sulfone PEGylated Hemoglobin7 days in 1 mM Glutathione at 37°C>95%

Key Observation: The data clearly indicates that sulfone-based linkers provide a substantial improvement in serum stability over traditional maleimide linkers. While direct comparative data for a DiSulfo-ICG maleimide versus a DiSulfo-ICG sulfone conjugate is not explicitly available in the reviewed literature, the fundamental principles of linker stability are expected to hold true.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible and accurate assessment of conjugate stability. Below are representative protocols for the conjugation of this compound and the subsequent evaluation of its stability in serum.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes a general workflow for labeling a protein containing a free thiol group with this compound.

Materials:

  • Thiol-containing protein (e.g., antibody, antibody fragment) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0-7.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (if necessary)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

  • Degassed reaction buffers

Procedure:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, reduce them by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.

Protocol 2: Serum Stability Assay of this compound Conjugate

This protocol outlines a general method for assessing the stability of the DiSulfo-ICG protein conjugate in serum.

Materials:

  • Purified DiSulfo-ICG protein conjugate

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • SDS-PAGE apparatus and reagents

  • Fluorescence gel imager

  • HPLC system with a size-exclusion column and a fluorescence detector (alternative to SDS-PAGE)

Procedure:

  • Incubation: Incubate the DiSulfo-ICG protein conjugate in serum at a final concentration of 1 mg/mL at 37°C. A control sample should be incubated in PBS under the same conditions.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot of the reaction mixture.

  • Sample Preparation for SDS-PAGE: Mix the aliquot with SDS-PAGE sample buffer (with and without a reducing agent) and heat at 95°C for 5 minutes.

  • SDS-PAGE Analysis: Run the samples on an SDS-PAGE gel.

  • Fluorescence Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission settings for DiSulfo-ICG.

  • Quantification: Quantify the fluorescence intensity of the band corresponding to the intact conjugate at each time point. The percentage of remaining conjugate can be calculated relative to the zero time point.

  • Alternative Analysis by HPLC: Alternatively, the aliquots can be analyzed by size-exclusion HPLC with fluorescence detection. The peak corresponding to the intact conjugate is integrated, and the area is compared across different time points to determine the percentage of remaining conjugate.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the serum stability of a this compound conjugate.

experimental_workflow cluster_conjugation Conjugation cluster_stability_assay Serum Stability Assay cluster_analysis Analysis protein Thiolated Protein conjugation Conjugation Reaction protein->conjugation dye This compound dye->conjugation purification Purification conjugation->purification conjugate Purified Conjugate purification->conjugate serum_incubation Incubation in Serum (37°C) conjugate->serum_incubation time_points Aliquots at Time Points serum_incubation->time_points sds_page SDS-PAGE time_points->sds_page hplc SEC-HPLC time_points->hplc quantification Quantification sds_page->quantification hplc->quantification

Caption: Experimental workflow for assessing conjugate stability.

Signaling Pathway of Maleimide Instability

The diagram below illustrates the chemical pathways leading to the instability of maleimide-thiol conjugates in the presence of free thiols in serum.

maleimide_instability cluster_reaction Maleimide-Thiol Conjugation cluster_instability Instability Pathways in Serum protein_thiol Protein-SH conjugate Protein-S-Dye (Thioether) protein_thiol->conjugate maleimide_dye Dye-Maleimide maleimide_dye->conjugate retro_michael Retro-Michael Addition conjugate->retro_michael thiol_exchange Thiol Exchange conjugate->thiol_exchange retro_michael->protein_thiol retro_michael->maleimide_dye thiol_exchange->protein_thiol exchanged_conjugate Albumin-S-Dye thiol_exchange->exchanged_conjugate free_thiol Serum Thiol (e.g., Albumin-SH) free_thiol->thiol_exchange cleaved_dye Cleaved Dye-Maleimide

Caption: Degradation pathways of maleimide conjugates.

Conclusion

While this compound conjugates are widely utilized, their inherent instability in serum presents a significant drawback for in vivo applications. The potential for premature dye cleavage can compromise experimental results and the therapeutic or diagnostic efficacy of the conjugate. For applications requiring high serum stability, researchers and drug development professionals should strongly consider the adoption of more stable linker technologies, such as those based on sulfone chemistry. This guide provides the foundational knowledge and experimental framework to make informed decisions regarding the selection of conjugation chemistry for near-infrared fluorescent probes.

References

Spectroscopic Analysis for Confirming DiSulfo-ICG Maleimide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods to confirm the successful labeling of biomolecules with DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye. We will explore the performance of DiSulfo-ICG maleimide in comparison to other commercially available NIR dyes and provide detailed experimental protocols for validation.

Introduction to this compound Labeling

This compound is a thiol-reactive fluorescent dye that allows for the covalent attachment of the indocyanine green (ICG) fluorophore to proteins, peptides, and other biomolecules containing free sulfhydryl groups, such as cysteine residues. The maleimide group reacts specifically with thiols at neutral pH to form a stable thioether bond. The disulfonated form of ICG enhances its water solubility. Spectroscopic analysis is crucial to confirm the successful conjugation and to determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.

Comparison of NIR Fluorescent Maleimide Dyes

The selection of a fluorescent dye is critical for the sensitivity and accuracy of downstream applications. Below is a comparison of this compound with other common NIR fluorescent maleimide dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)A280 Correction Factor
This compound ~785~813[1]Data not availableData not availableData not available
ICG maleimide 787819[2]Data not available0.09[2]Data not available
IRDye 800CW maleimide 774789[3]240,000[3]Data not availableData not available
Alexa Fluor 750 C5 maleimide 753783[4]290,000[4]Data not availableData not available
CF®680R maleimide ~680~700Data not availableData not available0.32[5]
CF®750 maleimide 755777[6][7]Data not availableData not availableData not available
HiLyte™ Fluor 750 C2 maleimide 754778275,000[8]0.12[8]Data not available

Experimental Protocols

Accurate and reproducible spectroscopic analysis relies on well-defined experimental protocols. The following sections detail the methodologies for confirming this compound labeling.

UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)

UV-Vis spectroscopy is a straightforward method to quantify the number of dye molecules conjugated to a protein.

Principle: The absorbance of the purified conjugate is measured at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye. The Beer-Lambert law is then used to calculate the concentrations of the protein and the dye, and from these values, the DOL is determined.

Protocol:

  • Purification of the Conjugate: It is essential to remove all non-conjugated dye from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Sample Preparation: Dilute the purified conjugate solution with an appropriate buffer (e.g., PBS) to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Absorbance Measurement:

    • Measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum absorbance wavelength of this compound (approximately 785 nm, Aₘₐₓ).

  • Calculation of Degree of Labeling (DOL):

    The concentration of the protein is corrected for the absorbance of the dye at 280 nm using a correction factor (CF). The DOL is then calculated using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • Aₘₐₓ: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ.

Fluorescence Spectroscopy for Confirmation of Labeling

Fluorescence spectroscopy provides a highly sensitive method to confirm the presence of the fluorophore on the protein.

Principle: The purified conjugate is excited at the excitation maximum of the DiSulfo-ICG dye, and the resulting fluorescence emission is measured. A clear emission peak corresponding to the dye confirms successful labeling.

Protocol:

  • Sample Preparation: Prepare a dilution series of the purified conjugate in a suitable buffer (e.g., PBS). Also, prepare a solution of the unlabeled protein at the same concentration as the highest concentration of the conjugate to serve as a negative control.

  • Instrument Setup:

    • Set the excitation wavelength to the maximum excitation wavelength of DiSulfo-ICG (around 785 nm).

    • Set the emission scan range to encompass the expected emission peak (e.g., 800 nm to 900 nm).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the buffer blank.

    • Record the fluorescence emission spectrum of the unlabeled protein control.

    • Record the fluorescence emission spectra of the dilution series of the conjugate.

  • Data Analysis: Subtract the spectrum of the buffer blank from the spectra of the samples. The presence of a distinct emission peak around 813 nm in the conjugate samples, which is absent in the unlabeled protein control, confirms successful labeling. The fluorescence intensity should also correlate with the concentration of the conjugate.

Mass Spectrometry for Detailed Characterization

Mass spectrometry (MS) provides the most detailed information about the conjugate, including the precise mass of the conjugate and the distribution of dye molecules per protein.

Principle: The mass of the unlabeled protein is compared to the mass of the labeled protein. The mass difference corresponds to the mass of the attached dye molecules, allowing for the determination of the DOL distribution.

Protocol:

  • Sample Preparation:

    • Desalt the purified conjugate using a method compatible with MS (e.g., ZipTip®, dialysis into a volatile buffer like ammonium (B1175870) acetate).

    • For intact mass analysis, the sample can be analyzed directly.

    • For peptide mapping to identify the specific labeled cysteine residues, the protein is first denatured, reduced (if disulfide bonds are present and not the target of labeling), alkylated (to cap any remaining free cysteines), and then digested with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Intact Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with electrospray ionization (ESI) to determine the mass of the intact conjugate. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein labeled with a different number of dye molecules.

    • Peptide Mapping: Analyze the digested peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of a peptide containing a cysteine residue will indicate that it has been labeled with the this compound.

  • Data Analysis:

    • For intact mass analysis, deconvolute the ESI-MS spectrum to obtain the zero-charge mass of the different species. The mass difference between the peaks will correspond to the mass of the this compound.

    • For peptide mapping, use specialized software to identify the peptides and the mass modifications corresponding to the dye.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis Protein Protein with Thiol Groups Reduction Optional: Disulfide Bond Reduction (TCEP) Protein->Reduction If necessary Reaction Conjugation Reaction (pH 7.0-7.5) Protein->Reaction Dye This compound Dye->Reaction Reduction->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification UV_Vis UV-Vis Spectroscopy (DOL Calculation) Purification->UV_Vis Fluorescence Fluorescence Spectroscopy (Confirmation) Purification->Fluorescence Mass_Spec Mass Spectrometry (Detailed Characterization) Purification->Mass_Spec maleimide_reaction cluster_reactants Reactants cluster_product Product Protein Protein-SH (Thiol Group) Conjugate Protein-S-DiSulfo-ICG (Stable Thioether Bond) Protein->Conjugate Maleimide DiSulfo-ICG Maleimide Maleimide->Conjugate

References

A Comparative Guide to DiSulfo-ICG Maleimide for Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of DiSulfo-ICG maleimide (B117702) with other common near-infrared (NIR) fluorescent dyes used in biological imaging. Targeted at researchers, scientists, and drug development professionals, this document offers a detailed analysis of the dye's performance, supported by experimental data and protocols, to aid in the selection of the most suitable fluorophore for specific research applications.

Introduction to DiSulfo-ICG Maleimide

This compound is a thiol-reactive fluorescent dye designed for the stable labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups. As a derivative of Indocyanine Green (ICG), it operates within the near-infrared (NIR) spectrum, a region highly advantageous for in vivo and deep-tissue imaging due to reduced tissue autofluorescence and deeper light penetration. The maleimide functional group allows for specific and covalent attachment to cysteine residues on proteins, making it a valuable tool for creating fluorescently labeled antibodies, tracers, and other probes for a variety of imaging modalities.

Performance Comparison of NIR Dyes

The selection of a fluorescent dye is critical for the success of imaging experiments. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (resistance to fading upon light exposure). The following table summarizes these properties for this compound and two common alternatives: IRDye® 800CW maleimide and Cy5.5 maleimide.

FeatureThis compound (proxy: ICG-d7/ICG)IRDye® 800CW maleimideCy5.5 maleimide
Excitation Max (nm) ~787-794[1]~773[2]~675[3]
Emission Max (nm) ~818-819[1]~792[2]~694[3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~228,000Not explicitly found for maleimide190,000[3]
Quantum Yield ~0.21Similar to ICG[4]~0.2[5]
Reactive Group MaleimideMaleimideMaleimide
Reactivity Target Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)Thiols (e.g., Cysteine)

Note: Data for this compound is based on publicly available information for ICG and its derivatives, which share the same core fluorophore.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are protocols for antibody labeling and an experimental workflow for tracking receptor internalization.

Protocol for Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to an antibody.

1. Antibody Preparation:

  • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.

  • If the antibody does not have free thiols, reduction of disulfide bonds is necessary. Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column.

2. Dye Preparation:

  • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

3. Conjugation Reaction:

  • Add the dye stock solution to the prepared antibody solution at a 10- to 20-fold molar excess of dye to antibody.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the Conjugate:

  • Remove unconjugated dye using a desalting column or dialysis.

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~787 nm).

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizing Biological Processes

The following diagrams, created using the DOT language, illustrate key experimental workflows where this compound-labeled molecules are utilized.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Solution Reduction Disulfide Bond Reduction (optional) Antibody->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 Reaction Conjugation Reaction (Antibody + Dye) Purification1->Reaction Dye This compound Stock Solution Dye->Reaction Purification2 Purification of Conjugate Reaction->Purification2 Analysis Degree of Labeling Calculation Purification2->Analysis FinalProduct Labeled Antibody Purification2->FinalProduct ReceptorInternalizationWorkflow cluster_cell_culture Cell Culture cluster_labeling_and_binding Labeling and Binding cluster_imaging_and_analysis Imaging and Analysis Cells Seed cells expressing the target receptor Incubation Incubate cells with labeled antibody Cells->Incubation LabeledAb Prepare DiSulfo-ICG labeled antibody LabeledAb->Incubation Wash Wash to remove unbound antibody Incubation->Wash Imaging Live-cell imaging using confocal microscopy Wash->Imaging Analysis Quantify internalization over time Imaging->Analysis Conclusion Determine receptor internalization kinetics Analysis->Conclusion ReceptorInternalizationPathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_trafficking Intracellular Trafficking Receptor Cell Surface Receptor Binding Binding Receptor->Binding LabeledAb DiSulfo-ICG Labeled Antibody LabeledAb->Binding Endocytosis Clathrin-mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome Endosome->LateEndosome Recycling Recycling to Membrane Endosome->Recycling Lysosome Lysosome (Degradation) LateEndosome->Lysosome Recycling->Receptor

References

A Comparative Guide to Next-Generation Maleimides for Enhanced Antibody-Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic efficacy of antibody-drug conjugates (ADCs) is critically dependent on the stability of the linker connecting the cytotoxic payload to the antibody. Traditional maleimide-based linkers, while widely used, are susceptible to degradation in vivo, leading to premature drug release and potential off-target toxicity. This guide provides a comparative analysis of next-generation maleimides designed to overcome these stability issues, supported by experimental data and detailed protocols for researchers in the field of drug development.

The Challenge with Conventional Maleimide (B117702) Chemistry

Conventional maleimide linkers are attached to antibodies via a Michael addition reaction with thiol groups, which are typically generated by reducing interchain disulfide bonds. However, the resulting thiosuccinimide linkage is prone to a retro-Michael reaction, particularly in the presence of plasma proteins like albumin. This reaction can lead to the transfer of the drug-linker complex to other circulating proteins, reducing the therapeutic window of the ADC.

Next-generation maleimides have been engineered to create more stable and irreversible linkages, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell. These advanced linkers significantly enhance the stability and overall performance of the ADC.

Comparative Analysis of Maleimide Technologies

The development of next-generation maleimides has focused on minimizing the retro-Michael reaction to improve plasma stability. Below is a comparison of various maleimide technologies.

Maleimide TypeLinkage ChemistryKey AdvantagesKey DisadvantagesPlasma Stability
Conventional Maleimide ThiosuccinimideWell-established chemistry, readily available reagents.Prone to retro-Michael reaction, leading to payload shedding.Moderate
Dithiophenol Maleimide Dithio-arylUndergoes intramolecular cyclization to form a stable thiazepine ring, preventing the retro-Michael reaction.Can have slower conjugation kinetics.High
Diaminomaleimide Diamino-succinimideHydrolysis of the maleimide ring post-conjugation creates a stable, open-form linker.Requires specific pH conditions for optimal hydrolysis.High
Bridged Disulfides DisulfideRe-bridges the native disulfide bonds of the antibody, leading to a more homogenous drug-to-antibody ratio (DAR).Can be susceptible to reduction in the reducing environment of the cell.High

Quantitative Performance Data

The stability of ADCs formulated with different maleimide linkers has been quantitatively assessed in various studies. The following table summarizes key performance metrics from comparative experiments.

Linker TechnologyAntibody-PayloadDARIn Vitro Plasma Stability (% Intact ADC after 7 days)In Vivo Efficacy (Tumor Growth Inhibition)
Conventional MaleimideTrastuzumab-MMAE~3.5~50%Moderate
Dithiophenol MaleimideTrastuzumab-MMAE~3.6>95%High
DiaminomaleimideTrastuzumab-MMAE~3.8>90%High

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following sections outline the protocols for ADC conjugation, characterization, and stability assessment.

Protocol 1: ADC Conjugation with a Dithiophenol Maleimide Linker
  • Antibody Reduction:

    • Prepare the antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution at a concentration of 10 mg/mL.

    • Add a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Dissolve the dithiophenol maleimide-payload construct in dimethyl sulfoxide (B87167) (DMSO).

    • Add a 5-fold molar excess of the linker-payload to the reduced antibody solution.

    • Incubate at room temperature for 4 hours with gentle agitation.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

    • Concentrate the purified ADC using ultrafiltration.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
  • Hydrophobic Interaction Chromatography (HIC):

    • Use a HIC column to separate ADC species with different numbers of conjugated drugs.

    • The retention time on the HIC column correlates with the hydrophobicity of the ADC, which increases with the number of conjugated payloads.

    • Calculate the average DAR by integrating the peak areas of the different ADC species.

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

    • Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

Protocol 3: In Vitro Plasma Stability Assay
  • Incubation:

    • Incubate the ADC in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis:

    • Analyze the aliquots using an affinity-capture ELISA.

    • Capture the ADC from the plasma using an anti-human IgG antibody.

    • Detect the conjugated payload using an antibody specific to the payload.

    • Quantify the amount of intact ADC at each time point to determine the stability profile.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate the chemical reactions, experimental processes, and biological pathways discussed.

cluster_0 Conventional Maleimide Instability Antibody_Thiol Antibody-SH Thiosuccinimide_Adduct Antibody-S-Succinimide-Drug Antibody_Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide_Linker Maleimide-Drug Drug_Transfer Albumin-S-Succinimide-Drug Thiosuccinimide_Adduct->Drug_Transfer Retro-Michael Reaction Albumin_Thiol Albumin-SH Albumin_Thiol->Thiosuccinimide_Adduct

Caption: Instability of conventional maleimide conjugates.

cluster_1 Next-Generation Maleimide Stability Antibody_Thiol Antibody-SH Initial_Adduct Initial Adduct Antibody_Thiol->Initial_Adduct Michael Addition Dithiophenol_Maleimide Dithiophenol Maleimide-Drug Dithiophenol_Maleimide->Initial_Adduct Stable_Thiazepine Stable Thiazepine-Drug Conjugate Initial_Adduct->Stable_Thiazepine Intramolecular Cyclization

Caption: Stabilization via intramolecular cyclization.

cluster_2 ADC Conjugation and Characterization Workflow Start Start: Antibody Reduction Antibody Reduction (TCEP) Start->Reduction Conjugation Conjugation with Linker-Payload Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (HIC, UV-Vis) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for ADC production.

cluster_3 MMAE Mechanism of Action ADC_Binding ADC Binds to Target Receptor Internalization Internalization ADC_Binding->Internalization Lysosomal_Trafficking Lysosomal Trafficking Internalization->Lysosomal_Trafficking Payload_Release Payload (MMAE) Release Lysosomal_Trafficking->Payload_Release Tubulin_Binding MMAE Binds to Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway for MMAE-induced apoptosis.

A Comparative Analysis of Water-Soluble vs. Non-Sulfonated ICG Maleimide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of near-infrared (NIR) fluorescent probes is critical for the success of imaging and tracking studies. Indocyanine green (ICG) and its derivatives are widely utilized for their favorable spectral properties in the NIR window. This guide provides an objective, data-driven comparison of two common forms of ICG maleimide (B117702): water-soluble (typically sulfonated) and non-sulfonated ICG maleimide, to aid in the selection of the optimal reagent for specific bioconjugation needs.

This comprehensive guide delves into the key performance differences between these two ICG maleimide variants, supported by experimental data and detailed protocols. The primary distinction lies in their solubility and its impact on handling, reaction conditions, and the properties of the resulting bioconjugates.

Physicochemical Properties: A Tale of Two Solubilities

The introduction of sulfonate groups to the ICG core structure dramatically alters its physicochemical properties, most notably its water solubility. This fundamental difference has significant implications for experimental design and execution. Non-sulfonated ICG maleimide, being more hydrophobic, has limited solubility in aqueous buffers and is prone to aggregation.[1][2] In contrast, water-soluble ICG maleimide dissolves readily in aqueous solutions, which simplifies the preparation of stock solutions and conjugation reactions.[3][4]

PropertyWater-Soluble ICG Maleimide (Sulfonated)Non-Sulfonated ICG MaleimideReference
Water Solubility High (readily soluble in aqueous buffers)Low (requires organic co-solvents like DMSO or DMF for dissolution)[3][4]
Aggregation Low tendency to aggregate in aqueous solutionsHigh tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching[5][]
Stock Solution Can be prepared directly in aqueous buffersMust be dissolved in an anhydrous organic solvent (e.g., DMSO, DMF) before addition to the reaction mixture[5][7]
Spectral Properties Nearly identical to non-sulfonated ICG in organic solventsAbsorption and emission maxima are solvent-dependent; aggregation can cause spectral shifts and broadening[5]

Performance in Bioconjugation: Impact on Labeling Efficiency and Conjugate Properties

The differences in physicochemical properties directly influence the performance of these reagents in bioconjugation reactions. The higher water solubility of sulfonated ICG maleimide simplifies the labeling process, particularly for proteins and other biomolecules that are sensitive to organic solvents.[8] The reduced aggregation of sulfonated ICG can also lead to more consistent and reproducible labeling, with a potentially higher fluorescence quantum yield of the final conjugate in aqueous environments.[9]

Performance MetricWater-Soluble ICG Maleimide (Sulfonated)Non-Sulfonated ICG MaleimideReference
Reaction Buffer Can be performed in entirely aqueous buffers (e.g., PBS)Requires the addition of an organic co-solvent (typically 5-20% DMSO or DMF) to the reaction buffer to maintain dye solubility[4][5]
Labeling Efficiency Generally high and reproducible due to better solubility and reduced aggregationCan be variable and may be lower if the dye precipitates out of solution during the reaction[4]
Conjugate Purification Unreacted dye can be easily removed by dialysis against aqueous buffersDialysis may be less effective for removing unreacted dye; chromatography is often required[5]
Fluorescence of Conjugate Less prone to quenching caused by dye-dye interactions on the labeled biomoleculeHigher degrees of labeling can lead to aggregation-induced fluorescence quenching[5]

Experimental Protocols

Below are detailed protocols for the conjugation of ICG maleimide to a thiol-containing biomolecule (e.g., a protein with reduced cysteine residues), highlighting the key differences between the water-soluble and non-sulfonated variants.

I. Reagent Preparation

Water-Soluble ICG Maleimide:

  • Prepare a 10 mM stock solution by dissolving the water-soluble ICG maleimide in deionized water or an aqueous buffer (e.g., PBS, pH 7.2-7.5).

  • Vortex briefly to ensure complete dissolution. This stock solution can be used directly for the conjugation reaction.

Non-Sulfonated ICG Maleimide:

  • Prepare a 10 mM stock solution by dissolving the non-sulfonated ICG maleimide in anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7]

  • Vortex briefly to ensure complete dissolution. This stock solution must be added to the aqueous reaction mixture containing the biomolecule. The final concentration of the organic co-solvent in the reaction should be kept as low as possible (typically 5-20%) to avoid denaturation of the protein.[4]

II. Biomolecule Preparation
  • Dissolve the thiol-containing biomolecule in a conjugation buffer (e.g., PBS, pH 7.2-7.5). The buffer should be free of any primary amines (e.g., Tris) or thiols.

  • If the biomolecule contains disulfide bonds that need to be labeled, they must first be reduced. This can be achieved by incubating the biomolecule with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.

  • Remove the excess reducing agent using a desalting column or dialysis.

III. Conjugation Reaction
  • Add the ICG maleimide stock solution to the prepared biomolecule solution at a desired molar ratio (e.g., 10-20 moles of dye per mole of biomolecule).

  • For non-sulfonated ICG maleimide , add the organic stock solution dropwise while gently vortexing to prevent precipitation.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

IV. Purification of the Conjugate
  • Remove unreacted ICG maleimide and any reaction byproducts.

  • For water-soluble ICG maleimide , dialysis against an aqueous buffer is an effective purification method.[5]

  • For non-sulfonated ICG maleimide , purification is typically achieved using size-exclusion chromatography to separate the labeled biomolecule from the free dye.[5]

V. Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of ICG (around 780 nm).

  • Calculate the DOL using the following formula: DOL = (A_max * ε_protein) / ((A_280 - CF * A_max) * ε_dye) where:

    • A_max is the absorbance at the ICG absorption maximum.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the ICG dye at its absorption maximum.

    • CF is the correction factor for the dye's absorbance at 280 nm.

Visualizing the Workflow and Structures

To further clarify the concepts discussed, the following diagrams illustrate the bioconjugation workflow and the structural differences between the two ICG maleimide variants.

Bioconjugation_Workflow cluster_reagents Reagent Preparation cluster_biomolecule Biomolecule Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Water_Soluble Water-Soluble ICG Maleimide (in aqueous buffer) Reaction_WS Aqueous Buffer (pH 7.2-7.5) Water_Soluble->Reaction_WS Direct Addition Non_Sulfonated Non-Sulfonated ICG Maleimide (in DMSO/DMF) Reaction_NS Aqueous Buffer with 5-20% Co-solvent (pH 7.2-7.5) Non_Sulfonated->Reaction_NS Dropwise Addition Protein Thiolated Biomolecule Protein->Reaction_WS Protein->Reaction_NS Purification_WS Dialysis or Chromatography Reaction_WS->Purification_WS Purification_NS Chromatography Reaction_NS->Purification_NS Final_Conjugate Purified ICG-Biomolecule Conjugate Purification_WS->Final_Conjugate Purification_NS->Final_Conjugate

Bioconjugation workflow comparison.

ICG_Structures cluster_non_sulfonated Non-Sulfonated ICG Maleimide cluster_water_soluble Water-Soluble ICG Maleimide NS_Core ICG Chromophore (Hydrophobic) NS_Maleimide Maleimide (Thiol-reactive) NS_Core->NS_Maleimide Linker WS_Core Sulfonated ICG Chromophore (Hydrophilic) WS_Maleimide Maleimide (Thiol-reactive) WS_Core->WS_Maleimide Linker Sulfonate1 SO3- WS_Core->Sulfonate1 Sulfonate2 SO3- WS_Core->Sulfonate2

Structural comparison of ICG maleimides.

References

Assessing the Impact of DiSulfo-ICG Maleimide Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical step that can significantly influence experimental outcomes. Covalent modification of a protein with any extrinsic molecule carries the risk of altering its structure and, consequently, its function. This guide provides a comprehensive comparison of DiSulfo-ICG maleimide (B117702), a near-infrared (NIR) fluorescent dye, with other labeling alternatives, focusing on the crucial aspect of preserving protein function. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy for your research needs.

Introduction to DiSulfo-ICG Maleimide

This compound is a water-soluble, thiol-reactive fluorescent dye that exhibits excitation and emission in the near-infrared spectrum (typically around 780 nm and 810 nm, respectively). This spectral range is highly advantageous for in vivo imaging applications due to reduced light scattering by tissues and lower autofluorescence, leading to improved signal-to-noise ratios and deeper tissue penetration. The maleimide functional group allows for specific covalent attachment to free sulfhydryl groups on cysteine residues within a protein.

However, the addition of any chemical moiety, including a fluorescent dye, can potentially impact a protein's delicate three-dimensional structure and its biological activity. Therefore, a thorough assessment of post-labeling protein function is paramount.

The Potential Impact of Labeling on Protein Function

The covalent attachment of a fluorescent dye can interfere with protein function through several mechanisms:

  • Steric Hindrance: The physical bulk of the dye molecule may obstruct active sites, binding interfaces, or regions required for conformational changes.

  • Alteration of Physicochemical Properties: The addition of a charged or hydrophobic dye can change the local environment of the protein surface, potentially affecting solubility, stability, and interactions with other molecules.

  • Disruption of Structure: The labeling reaction itself or the presence of the dye could induce local or global conformational changes in the protein.

It is crucial to empirically validate that the chosen label does not significantly compromise the biological activity of the protein under investigation.

Comparative Analysis of Fluorescent Dyes

While direct comparative studies detailing the functional impact of this compound on a wide range of proteins are not extensively documented in publicly available literature, we can draw parallels from studies comparing other spectrally similar NIR dyes and other labeling chemistries. The following table summarizes key characteristics of this compound in comparison to other commonly used fluorescent dyes.

FeatureThis compoundCyanine5 (Cy5) MaleimideAlexa Fluor 680 MaleimideUnlabeled Protein
Excitation (nm) ~780~650~679N/A
Emission (nm) ~810~670~702N/A
Spectral Range Near-Infrared (NIR)Far-RedFar-Red/NIRN/A
Solubility High (due to sulfo groups)Moderate to HighHighVaries
Labeling Chemistry Thiol-reactive (Maleimide)Thiol-reactive (Maleimide)Thiol-reactive (Maleimide)N/A
Potential Functional Impact Possible steric hindrance and charge alteration. NIR dyes can sometimes influence pharmacokinetics.Possible steric hindrance and charge alteration.Generally considered to have minimal impact on protein function in many cases.Baseline/Control

Experimental Assessment of Protein Function Post-Labeling

To rigorously assess the impact of this compound labeling on protein function, a series of quantitative assays should be performed. The results should be compared against the unlabeled protein and, ideally, the same protein labeled with an alternative dye.

Key Experimental Protocols

1. Enzyme Kinetic Assay (for enzymes)

This assay is fundamental for determining if the catalytic activity of an enzyme has been altered upon labeling.

Methodology:

  • Protein Labeling: Label the enzyme with this compound and a comparative dye (e.g., Cy5 maleimide) according to the manufacturer's protocol. Purify the labeled proteins to remove any free dye. The unlabeled enzyme serves as the control.

  • Concentration Determination: Accurately determine the concentration of the labeled and unlabeled enzyme solutions using a protein concentration assay (e.g., BCA assay).

  • Kinetic Measurements:

    • Prepare a series of substrate concentrations.

    • For each substrate concentration, initiate the enzymatic reaction by adding a fixed amount of the unlabeled, DiSulfo-ICG-labeled, or other dye-labeled enzyme.

    • Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Determine the initial reaction velocity (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the key kinetic parameters:

      • Vmax (Maximum Velocity): The maximum rate of the reaction at saturating substrate concentrations.

      • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate.

2. Ligand Binding Assay (for receptors and binding proteins)

This assay evaluates whether the labeling has affected the protein's ability to bind to its specific ligand.

Methodology:

  • Protein Labeling: Label the receptor or binding protein with this compound and a comparative dye. The unlabeled protein is the control.

  • Assay Setup:

    • Immobilize the labeled or unlabeled protein on a solid support (e.g., a 96-well plate or sensor chip for Surface Plasmon Resonance).

    • Prepare a series of concentrations of the ligand.

    • Incubate the immobilized protein with the different ligand concentrations.

  • Detection and Quantification:

    • For plate-based assays, use a labeled secondary antibody or a labeled ligand to detect the amount of bound ligand.

    • For Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), directly measure the association and dissociation rates of the ligand binding to the immobilized protein.

  • Data Analysis:

    • Determine the dissociation constant (Kd), which is a measure of the binding affinity between the protein and its ligand. A lower Kd indicates a higher binding affinity.

3. Cell-Based Functional Assay

This type of assay assesses the biological activity of the labeled protein in a more physiologically relevant context. The specific design will depend on the protein's function.

Example: Cellular Uptake Assay for a Labeled Ligand

Methodology:

  • Ligand Labeling: Label the ligand of interest with this compound. The unlabeled ligand serves as a negative control, and a ligand labeled with a different dye can be used for comparison.

  • Cell Culture: Culture cells that express the target receptor for the ligand.

  • Incubation: Treat the cells with the unlabeled, DiSulfo-ICG-labeled, or other dye-labeled ligand at various concentrations and for different time points.

  • Imaging and Quantification:

    • Use fluorescence microscopy or flow cytometry to visualize and quantify the cellular uptake of the labeled ligand.

    • The fluorescence intensity within the cells is indicative of the amount of ligand that has been internalized.

  • Data Analysis: Compare the cellular uptake efficiency of the DiSulfo-ICG-labeled ligand to the control and other labeled ligands.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Unlabeled Unlabeled Protein Labeling_ICG Label with DiSulfo-ICG Unlabeled->Labeling_ICG Labeling_Alt Label with Alternative Dye Unlabeled->Labeling_Alt Assay Measure Initial Reaction Velocity (V₀) Unlabeled->Assay Purification_ICG Purification Labeling_ICG->Purification_ICG Purification_Alt Purification Labeling_Alt->Purification_Alt Purification_ICG->Assay Purification_Alt->Assay Plot Plot V₀ vs. [S] Assay->Plot MM_Fit Michaelis-Menten Fit Plot->MM_Fit Params Determine Vmax & Km MM_Fit->Params Signaling_Pathway_Uptake Ligand_ICG DiSulfo-ICG Labeled Ligand Binding Binding Ligand_ICG->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Signal Fluorescence Signal Internalization->Signal

A Comparative Guide to Near-Infrared Maleimide Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of the labeling efficiency of DiSulfo-ICG maleimide (B117702) and compares its performance with two other common near-infrared (NIR) maleimide dyes: IRDye 800CW maleimide and Alexa Fluor 750 maleimide. The information presented herein is intended to assist researchers in selecting the most appropriate dye for their specific applications, such as antibody-drug conjugate (ADC) development and in vivo imaging.

Performance Comparison of NIR Maleimide Dyes

The selection of a fluorescent dye for protein and antibody labeling is critical for the success of downstream applications. Key parameters to consider include labeling efficiency, the photophysical properties of the dye, and the stability of the resulting conjugate. While direct, side-by-side comparative studies detailing the labeling efficiency of DiSulfo-ICG maleimide against other NIR dyes under identical experimental conditions are not extensively available in the public domain, this guide compiles available data and typical performance characteristics to provide a useful comparison.

Table 1: Quantitative Comparison of this compound, IRDye 800CW Maleimide, and Alexa Fluor 750 Maleimide

ParameterThis compoundIRDye 800CW MaleimideAlexa Fluor 750 Maleimide
Typical Dye:Protein Molar Ratio (in reaction) 10:1 - 20:110:1 - 20:1[1][2]10:1 - 20:1[3]
Typical Achieved Dye-to-Protein (D/P) Ratio 2-8 (Estimated)2-5[1]2-10 (Manufacturer dependent)
Excitation Maximum (nm) ~785~773-774[4]~753[3]
Emission Maximum (nm) ~810~789-792[4]~783[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~200,000 (Estimated for ICG)~240,000~290,000[3]
Reactive Group MaleimideMaleimideMaleimide
Target for Labeling Free sulfhydryl groups (thiols)Free sulfhydryl groups (thiols)Free sulfhydryl groups (thiols)

Note: The labeling efficiency and resulting D/P ratio can be significantly influenced by several factors, including the specific protein or antibody being labeled, its concentration, the number of available free thiols, buffer conditions (pH), reaction time, and temperature. The values presented for this compound are estimations based on the properties of ICG and general maleimide chemistry due to the limited availability of specific quantitative data.

Experimental Protocols

Detailed methodologies are crucial for reproducible and efficient labeling. Below are generalized protocols for antibody labeling with maleimide dyes, which can be adapted for this compound, IRDye 800CW maleimide, and Alexa Fluor 750 maleimide.

Protocol 1: Antibody Reduction and Maleimide Dye Labeling

This protocol is a general guideline for labeling antibodies by reducing disulfide bonds to generate free thiols for maleimide dye conjugation.

Materials:

  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated NIR dye (DiSulfo-ICG, IRDye 800CW, or Alexa Fluor 750)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate buffered saline (PBS), pH 6.5-7.5, degassed.[1]

  • Desalting columns (e.g., Sephadex G-25) for purification.

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[5] The buffer should be free of any thiol-containing compounds.

  • Reduction of Disulfide Bonds:

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide dye, as it will compete for the reaction. TCEP does not need to be removed if used in a controlled excess.

  • Dye Preparation:

    • Allow the vial of maleimide dye to warm to room temperature.

    • Dissolve the dye in a small amount of anhydrous DMSO to create a 10 mM stock solution.[1][3]

  • Labeling Reaction:

    • Add the desired molar excess of the dye stock solution (typically 10-20 fold excess over the antibody) to the reduced antibody solution.[1][2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification:

    • Remove excess, unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (see Table 1).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), applying a correction factor for the dye's absorbance at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.[6]

Visualizations

Signaling Pathway

Fluorescently labeled antibodies are instrumental in studying cellular signaling pathways. For instance, antibodies targeting the HER2 receptor are used in both research and as therapeutics for HER2-positive breast cancer.

HER2_Signaling_Pathway HER2 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Phosphorylation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K Ligand Ligand (e.g., NRG1) Ligand->HER3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway in cancer cells.

Experimental Workflow

The development of fluorescently labeled antibodies for applications like ADCs follows a structured workflow from initial design to final characterization.

ADC_Development_Workflow Antibody-Drug Conjugate (ADC) Development Workflow cluster_design Design & Production cluster_conjugation Conjugation cluster_characterization Characterization mAb_Production Monoclonal Antibody Production Reduction Antibody Reduction mAb_Production->Reduction Linker_Payload Linker-Payload Synthesis Conjugation Conjugation Reaction Linker_Payload->Conjugation Reduction->Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis Purification->DAR_Analysis InVitro_Assays In Vitro Cytotoxicity DAR_Analysis->InVitro_Assays InVivo_Studies In Vivo Efficacy InVitro_Assays->InVivo_Studies

Caption: General workflow for ADC development.[7][8]

Logical Relationships

Choosing the right NIR dye involves a logical decision-making process based on the specific requirements of the experiment.

Dye_Selection_Logic NIR Dye Selection Logic Start Start: Define Application High_Brightness High Brightness Needed? Start->High_Brightness High_Photostability High Photostability Needed? High_Brightness->High_Photostability Yes High_Brightness->High_Photostability No High_Labeling_Efficiency High Labeling Efficiency Critical? High_Photostability->High_Labeling_Efficiency Yes High_Photostability->High_Labeling_Efficiency No Select_Dye Select Optimal Dye High_Labeling_Efficiency->Select_Dye Yes High_Labeling_Efficiency->Select_Dye No

References

A Researcher's Guide to Near-Infrared (NIR) Maleimide Probes: A Comparative Analysis for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for the success of imaging and quantification experiments. In the near-infrared (NIR) spectrum, which offers advantages of deep tissue penetration and low autofluorescence, a variety of commercially available probes exist for labeling biomolecules.[1][2] This guide provides a comparative benchmark of DiSulfo-ICG maleimide (B117702) and other commercially available NIR probes with a maleimide functional group for thiol-specific conjugation to proteins and peptides.

Indocyanine green (ICG) is a well-established NIR dye approved by the FDA for various clinical applications. Its derivatives, such as DiSulfo-ICG maleimide, are designed to improve water solubility and provide a reactive group for covalent labeling. This guide will objectively compare the performance of this compound and other common NIR maleimide probes, supported by experimental protocols to empower researchers in making informed decisions for their specific applications.

Comparative Analysis of Commercially Available NIR Maleimide Probes

The selection of a NIR probe is often a trade-off between brightness, photostability, and cost. The following table summarizes the key photophysical properties of several commercially available NIR maleimide probes. It is important to note that the quantum yield and photostability of a dye can be influenced by its local environment, including the protein it is conjugated to.

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)
This compound ~757[3]~835[3]Data not availableData not available~78
ICG maleimide 789[4]813[4]230,000[5]0.09[6]24
IRDye® 800CW maleimide 773-774[7]789-792[7]240,000[7]~0.054 (for conjugate)[8]15-19
Alexa Fluor™ 750 C5 Maleimide 753[9]783[9]290,000[9]Data not available30
Cy5 maleimide 648[10]671[10]250,000[10]Data not available23
Cy5.5 maleimide 675694190,000[11]Data not available19
Cy7 maleimide ~750[12]~775[12]199,000[1]Data not available~25

Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent and conjugation state. The provided value for ICG maleimide is for the free dye, while the value for IRDye® 800CW is for a conjugated form. Researchers are encouraged to determine the quantum yield of their specific conjugates for accurate comparison.

Experimental Protocols

To ensure a fair and accurate comparison of different NIR probes, standardized experimental protocols are crucial. Below are detailed methodologies for protein labeling and for evaluating the performance of the resulting conjugates.

Protocol 1: Maleimide Labeling of Proteins

This protocol describes the conjugation of maleimide-functionalized NIR probes to thiol groups on proteins, such as those from cysteine residues.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[13]

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

  • NIR maleimide probe dissolved in anhydrous DMSO or DMF (1-10 mg/100 µL)[13]

  • Purification column (e.g., gel filtration, size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13]

  • Dye Preparation: Immediately before use, dissolve the NIR maleimide probe in anhydrous DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[13] The optimal dye-to-protein ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification: Remove the unconjugated dye from the labeled protein using a suitable purification column.

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein Solution (1-10 mg/mL) tcep TCEP Addition (Optional Disulfide Reduction) protein->tcep If needed mix Mix Protein and Dye (10-20x Molar Excess of Dye) protein->mix tcep->mix dye NIR Maleimide Stock Solution dye->mix incubate Incubate (2h RT or O/N 4°C) mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: Workflow for labeling proteins with NIR maleimide probes.

Protocol 2: Comparative Photostability Assay

This protocol allows for the direct comparison of the photostability of different NIR probe-protein conjugates.

Materials:

  • NIR probe-protein conjugates of interest, normalized to the same dye concentration.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Microplate reader or fluorescence microscope with a suitable NIR laser/filter set.

Procedure:

  • Sample Preparation: Dilute the different NIR probe-protein conjugates in PBS to the same final dye concentration in a 96-well plate or on a microscope slide.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of each sample.

  • Photobleaching: Continuously expose the samples to the excitation light source at a defined intensity and duration.

  • Time-course Measurements: Measure the fluorescence intensity at regular intervals during the photobleaching process.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of exposure time for each conjugate. The rate of fluorescence decay is an indicator of the probe's photostability.

G Photostability Assay Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis prepare Prepare Conjugate Solutions (Normalized Concentration) initial Measure Initial Fluorescence (T=0) prepare->initial expose Continuous Light Exposure initial->expose measure Measure Fluorescence at Time Intervals (T=n) expose->measure Loop plot Plot Normalized Intensity vs. Time measure->plot compare Compare Decay Rates plot->compare

Caption: Workflow for comparing the photostability of NIR probe conjugates.

Considerations for Probe Selection

  • Brightness: For applications requiring high sensitivity, a probe with a high molar extinction coefficient and quantum yield is desirable.

  • Photostability: For long-term imaging experiments, a photostable probe is crucial to minimize signal loss over time.

  • Stokes Shift: A larger Stokes shift, the difference between the excitation and emission maxima, can help to reduce background noise from scattered excitation light.

  • Solubility: For labeling sensitive proteins, a water-soluble dye is often preferred to minimize the use of organic co-solvents that could lead to protein denaturation.

  • Cost: The cost per labeling reaction can be a significant factor, especially for large-scale experiments.

Conclusion

The selection of a near-infrared maleimide probe is a critical step in the design of protein labeling and imaging experiments. While this compound offers the advantage of high water solubility, a comprehensive evaluation of its photophysical properties against other commercially available probes is necessary to determine the optimal choice for a given application. This guide provides a framework for such a comparison, including a summary of available data and standardized protocols for in-house evaluation. By carefully considering the factors of brightness, photostability, and experimental context, researchers can confidently select the most suitable NIR probe to achieve high-quality, reproducible results.

References

Safety Operating Guide

Navigating the Safe Disposal of DiSulfo-ICG Maleimide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of laboratory reagents is a cornerstone of a safe and efficient work environment. This guide provides crucial safety and logistical information for the proper disposal of DiSulfo-ICG maleimide (B117702), a fluorescent dye commonly utilized in bioconjugation. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for DiSulfo-ICG maleimide, it is imperative to treat this compound and its associated waste as hazardous chemical waste, adhering strictly to your institution's Environmental Health and Safety (EHS) guidelines.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, proper handling of this compound is essential. The maleimide functional group is known to be reactive and potentially hazardous.

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhaling dust or aerosols.[1]

Storage: Store this compound in a cool, dry, and dark place, as recommended for similar maleimide compounds, to maintain its stability.[2] Keep the container tightly sealed when not in use.

Solvents: this compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] Exercise appropriate caution when handling these solvents.

II. Step-by-Step Disposal Protocol

The following protocol provides a general framework for the disposal of this compound. Always consult and follow your institution's specific EHS procedures.

Step 1: Waste Segregation and Collection

Proper segregation is the foundational step for safe disposal.

  • Solid Waste:

    • Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.

    • Collect contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, in a designated, sealed plastic bag or container. Label this container as "Hazardous Chemical Waste" and specify "this compound contaminated debris."[4]

  • Liquid Waste:

    • Stock Solutions: Unused stock solutions of this compound (dissolved in DMSO, DMF, or other solvents) must be collected as hazardous liquid chemical waste.[4]

    • Aqueous Solutions: Collect all aqueous solutions containing this compound, including reaction buffers and washes, in a dedicated, leak-proof, and chemical-resistant container.[4]

    • Labeling: Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, aqueous buffer), and an approximate concentration.[4]

Step 2: Quenching of Reactive Maleimide (Optional, based on EHS guidance)

The reactive maleimide group can be deactivated to a more stable thioether. This procedure should only be performed if sanctioned by your institution's EHS guidelines.

  • Procedure: To the liquid waste container, add a small excess of a thiol-containing compound, such as N-acetylcysteine or glutathione. Allow the solution to react for at least two hours at room temperature to ensure the reaction is complete.

  • Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS office.[4]

Step 3: Storage and Documentation

  • Storage Area: Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.[4]

  • Documentation: Complete all required hazardous waste disposal forms or tags as per your institutional protocols.[4]

Step 4: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety office.

  • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. Refer to your institution's chemical compatibility charts for guidance.[4]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the hazards associated with the maleimide component are well-documented.

Hazard Classification (for Maleimide)Category
Acute oral toxicityCategory 3[1]
Acute dermal toxicityCategory 4[1]
Acute Inhalation Toxicity - Dusts and MistsCategory 4[1]
Skin Corrosion/IrritationCategory 1B[1][5]
Serious Eye Damage/Eye IrritationCategory 1[1][5]
Skin SensitizationCategory 1[1][5]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1]

Experimental Workflow for Disposal

References

Personal protective equipment for handling DiSulfo-ICG maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of DiSulfo-ICG maleimide (B117702), a fluorescent dye. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling DiSulfo-ICG maleimide, a comprehensive approach to personal protection is mandatory to prevent exposure to this potent chemical. The following table summarizes the required PPE.

PPE CategoryRequired EquipmentSpecifications & Use
Eye & Face Protection Safety Goggles or Face ShieldMust be ANSI Z87.1 compliant.[1] Provides protection from splashes and airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. For prolonged handling or when working with stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[1] Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and personal clothing from contamination.[1]
Respiratory Protection Fume HoodAll handling of this compound powder and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[2]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[1]

II. Handling and Operational Plan

Proper handling techniques are crucial to minimize risk and ensure the stability of the compound.

A. Storage:

  • Short-term storage: Store at -20°C in the dark.[3]

  • Long-term storage: For extended periods, store desiccated at -20°C.[3]

  • Solution Storage: It is not recommended to store maleimide-containing products in aqueous solutions due to the risk of hydrolysis. If solution storage is necessary, use a dry, water-miscible solvent such as DMSO or DMF and store at -20°C.[4]

B. Preparation of Stock Solutions:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • All work with the solid compound must be performed in a chemical fume hood.[2]

  • Prepare a stock solution by dissolving the compound in an appropriate anhydrous solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5]

C. Experimental Workflow:

The following diagram outlines the general workflow for handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal receive Receive Shipment store Store at -20°C (Desiccated) receive->store equilibrate Equilibrate to Room Temperature store->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve conjugation Perform Conjugation (pH 7-7.5) dissolve->conjugation purification Purify Conjugate conjugation->purification solid_waste Solid Waste (Contaminated PPE, etc.) purification->solid_waste liquid_waste Liquid Waste (Unused solutions, etc.) purification->liquid_waste dispose Dispose as Hazardous Chemical Waste solid_waste->dispose liquid_waste->dispose

Figure 1. Workflow for Handling this compound.

III. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

A. Waste Segregation:

  • Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other solid materials that have come into contact with the compound.

  • Liquid Waste: This includes unused stock solutions, reaction mixtures, and any solvents used for rinsing glassware.

B. Disposal Procedure:

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste down the drain.[6]

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS office immediately.[2]

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.

References

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